molecular formula C11H13ClO B1330187 4-Butylbenzoyl chloride CAS No. 28788-62-7

4-Butylbenzoyl chloride

Cat. No.: B1330187
CAS No.: 28788-62-7
M. Wt: 196.67 g/mol
InChI Key: OUOWCSJYDCPVDM-UHFFFAOYSA-N
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Description

4-Butylbenzoyl chloride is a useful research compound. Its molecular formula is C11H13ClO and its molecular weight is 196.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butylbenzoyl chloride
Source PubChem
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InChI

InChI=1S/C11H13ClO/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOWCSJYDCPVDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1067413
Record name Benzoyl chloride, 4-butyl-
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Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

28788-62-7
Record name 4-Butylbenzoyl chloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyl chloride, 4-butyl-
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Record name Benzoyl chloride, 4-butyl-
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Record name Benzoyl chloride, 4-butyl-
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Record name 4-butylbenzoyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Butylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Butylbenzoyl chloride. The information is curated for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This document presents quantitative data in a structured format, outlines general experimental protocols for property determination, and includes a visualization of a common synthetic pathway.

Core Physical and Chemical Properties

This compound is a chemical intermediate used in the synthesis of more complex molecules in various research and development applications.[1] A thorough understanding of its physical properties is essential for its proper handling, storage, and use in chemical reactions.

Quantitative Data Summary

The physical properties of this compound have been determined and are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₁H₁₃ClO[2][3][4]
Molecular Weight 196.67 g/mol [2][3]
Appearance Liquid
Boiling Point 155-156 °C at 22 mmHg 235-236 °C (lit.) 120-121 °C at 1 mmHg
Density 1.051 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.5351 (lit.)
Flash Point 113 °C (235.4 °F) - closed cup
Solubility Reacts with water[5][6]
CAS Number 28788-62-7[2]

Experimental Protocols for Property Determination

While the provided data is from established literature sources, a general understanding of the methodologies used to determine these physical properties is crucial for experimental design and data interpretation.

Boiling Point Determination: The boiling point is typically determined by distillation. The substance is heated, and the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid is recorded. For substances that decompose at atmospheric pressure, vacuum distillation is employed, and the boiling point is reported at a specific reduced pressure (e.g., mmHg).

Density Measurement: The density of a liquid is commonly measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is measured at a specific temperature, and the density is calculated as mass per unit volume.

Refractive Index Measurement: A refractometer is used to measure the refractive index of a liquid. This value is a measure of how much the path of light is bent, or refracted, when it enters the material. It is a characteristic property of a substance and is dependent on temperature and the wavelength of light used.

Flash Point Determination: The flash point is determined using a closed-cup or open-cup apparatus. The substance is heated at a controlled rate, and an ignition source is periodically passed over the surface. The flash point is the lowest temperature at which the vapors of the material will ignite.

Synthesis Workflow

This compound, as an acyl chloride, is commonly synthesized from its corresponding carboxylic acid, 4-butylbenzoic acid. The following diagram illustrates a general and widely used laboratory-scale synthesis workflow.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products & Purification Reactant1 4-Butylbenzoic Acid Reaction Acyl Chloride Formation Reactant1->Reaction Reactant2 Chlorinating Agent (e.g., SOCl₂, (COCl)₂) Reactant2->Reaction Product Crude this compound Reaction->Product Reaction Mixture Purification Distillation under reduced pressure Product->Purification Purification FinalProduct Pure this compound Purification->FinalProduct Final Product

Caption: General synthesis workflow for this compound.

Safety and Handling

This compound is classified as a corrosive substance. It causes severe skin burns and eye damage.[2][7] It is also moisture-sensitive and reacts with water, liberating toxic gas.[8][9] Therefore, appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and a face shield, must be worn when handling this compound.[8] All work should be conducted in a well-ventilated fume hood.[8]

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS for detailed safety and handling information before working with this compound.

References

4-Butylbenzoyl chloride chemical structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Butylbenzoyl Chloride

This guide provides a comprehensive overview of this compound, focusing on its chemical structure, physicochemical properties, and synthetic protocols. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Formula

This compound is an acyl chloride derivative of benzene. The structure consists of a benzoyl chloride core substituted with a butyl group at the para (position 4) of the benzene ring.

  • IUPAC Name : this compound[1]

  • Molecular Formula : C₁₁H₁₃ClO[1][2][3]

  • Canonical SMILES : CCCCC1=CC=C(C=C1)C(=O)Cl[1]

  • InChI : InChI=1S/C11H13ClO/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8H,2-4H2,1H3[1][2]

  • InChIKey : OUOWCSJYDCPVDM-UHFFFAOYSA-N[1][2]

The compound is also known by several synonyms, including p-Butylbenzoyl chloride and 4-n-Butylbenzoyl chloride.[1][2]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, providing a clear reference for experimental design and evaluation.

PropertyValueSource
Molecular Weight 196.67 g/mol [1][3]
CAS Number 28788-62-7[1][2]
Appearance Liquid
Density 1.051 g/mL at 25 °C
Boiling Point 155-156 °C at 22 mmHg
Refractive Index n20/D 1.5351
EC Number 249-224-2[1][4]

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized from its corresponding carboxylic acid, 4-butylbenzoic acid. The conversion of a carboxylic acid to an acyl chloride is a standard procedure in organic synthesis, commonly achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride.

General Protocol using Thionyl Chloride:

This protocol is a standard method for the preparation of acyl chlorides from carboxylic acids.

  • Setup : A round-bottomed flask is equipped with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ byproducts).

  • Reagents : 4-butylbenzoic acid is placed in the flask. An excess of thionyl chloride (typically 1.5 to 2.0 equivalents) is added, often with a catalytic amount of dimethylformamide (DMF).

  • Reaction : The mixture is gently heated to reflux (approximately 80 °C) and stirred. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Workup : After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.

  • Purification : The resulting crude this compound is then purified by vacuum distillation to yield the final product.

G cluster_workflow Synthesis Workflow Start 4-Butylbenzoic Acid Reagent Thionyl Chloride (SOCl₂) (Reflux, cat. DMF) Start->Reagent Product This compound Reagent->Product Acylation Byproducts Byproducts (SO₂, HCl) Reagent->Byproducts Gas Evolution

Caption: Synthesis of this compound from 4-Butylbenzoic Acid.

Application in Friedel-Crafts Acylation

This compound is a valuable reagent in Friedel-Crafts acylation reactions to introduce the 4-butylbenzoyl group onto an aromatic substrate. A related compound, 4-tert-butylbenzoyl chloride, has been studied in AlCl₃ promoted Friedel-Crafts acylation with mesitylene.[5]

General Protocol for Friedel-Crafts Acylation:

  • Setup : A flask is charged with the aromatic substrate and a suitable solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

  • Catalyst : A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is added portion-wise to the cooled solution.

  • Acylation : this compound, dissolved in the same solvent, is added dropwise to the stirred mixture.

  • Reaction : The reaction is allowed to stir at low temperature and may be gradually warmed to room temperature to ensure completion.

  • Quenching : The reaction is carefully quenched by pouring it over crushed ice and acidifying with dilute hydrochloric acid.

  • Extraction and Purification : The organic layer is separated, washed, dried, and concentrated. The final product is purified by chromatography or recrystallization.

G cluster_fc Logical Flow of Friedel-Crafts Acylation Reagents This compound + Aromatic Substrate Catalyst Lewis Acid (AlCl₃) in Solvent Reagents->Catalyst Intermediate Acylium Ion Complex Catalyst->Intermediate Activation Product 4-Butyl-acylated Aromatic Product Intermediate->Product Acylation Quench Quench (Ice / aq. HCl) Product->Quench Workup

Caption: Logical workflow for a typical Friedel-Crafts acylation reaction.

References

An In-depth Technical Guide to 4-Butylbenzoyl Chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Butylbenzoyl chloride is an acyl chloride derivative of benzoic acid with the molecular formula C₁₁H₁₃ClO. It serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its reactivity, stemming from the acyl chloride functional group, allows for the facile introduction of the 4-butylbenzoyl moiety into various molecular scaffolds. This guide provides a comprehensive overview of its physicochemical properties, synthesis, applications in drug development, and safety considerations, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Safety Data

A clear understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in experimental settings. The following table summarizes its key quantitative data.

PropertyValueReference
Molecular Weight 196.67 g/mol [1]
CAS Number 28788-62-7[1]
Molecular Formula C₁₁H₁₃ClO[1]
Density 1.051 g/mL at 25 °C
Boiling Point 155-156 °C at 22 mmHg
Refractive Index n20/D 1.5351
Flash Point 113 °C (235.4 °F) - closed cup

Safety Summary: this compound is classified as a corrosive substance that causes severe skin burns and eye damage. It may also cause respiratory irritation.[1][2] Personal protective equipment, including face shields, gloves, and suitable respiratory protection, should be worn when handling this chemical.[2] It should be stored in a well-ventilated, dry place away from incompatible materials such as bases, strong oxidizing agents, and metals.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process, starting with the Friedel-Crafts acylation of butylbenzene, followed by the chlorination of the resulting 4-butylbenzoic acid.

Experimental Protocol: Synthesis of 4-Butylbenzoic Acid via Friedel-Crafts Acylation

This procedure is adapted from a general method for the synthesis of 4-alkylbenzoic acids.

Materials:

  • Butylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium hypochlorite solution (bleach)

  • Sodium hydroxide (NaOH)

  • Diatomaceous earth

  • Ice

Procedure:

  • A reaction flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere.

  • The mixture is cooled in an ice bath, and acetyl chloride is added dropwise with stirring.

  • Butylbenzene is then added dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction is allowed to warm to room temperature and then heated to reflux for 2-3 hours.

  • The reaction mixture is cooled and slowly poured into a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 4-butylacetophenone.

  • The crude 4-butylacetophenone is then oxidized to 4-butylbenzoic acid using a sodium hypochlorite solution. The ketone is suspended in the bleach solution and heated with vigorous stirring.

  • After the reaction is complete, the excess hypochlorite is destroyed with a reducing agent (e.g., sodium bisulfite).

  • The reaction mixture is cooled, and the solid 4-butylbenzoic acid is collected by filtration, washed with water, and dried.

Experimental Protocol: Conversion of 4-Butylbenzoic Acid to this compound

Materials:

  • 4-Butylbenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Anhydrous dichloromethane (DCM) or another inert solvent

Procedure:

  • To a solution of 4-butylbenzoic acid in an anhydrous inert solvent (e.g., dichloromethane), a catalytic amount of DMF is added.

  • Thionyl chloride or oxalyl chloride (typically 1.5-2.0 equivalents) is added dropwise to the stirred solution at room temperature. The reaction is equipped with a reflux condenser and a gas trap to capture the evolved HCl and SO₂ or CO/CO₂ gases.

  • After the addition is complete, the mixture is stirred at room temperature or gently heated to reflux until the evolution of gas ceases (typically 1-3 hours).

  • The excess thionyl chloride/oxalyl chloride and the solvent are removed under reduced pressure.

  • The crude this compound is then purified by vacuum distillation to yield the final product.

G cluster_synthesis Synthesis of this compound Butylbenzene Butylbenzene Friedel_Crafts Friedel-Crafts Acylation Butylbenzene->Friedel_Crafts Acetyl_Chloride Acetyl_Chloride Acetyl_Chloride->Friedel_Crafts AlCl3 AlCl3 AlCl3->Friedel_Crafts 4_Butylacetophenone 4_Butylacetophenone Friedel_Crafts->4_Butylacetophenone Oxidation Oxidation (e.g., with NaOCl) 4_Butylacetophenone->Oxidation 4_Butylbenzoic_Acid 4_Butylbenzoic_Acid Oxidation->4_Butylbenzoic_Acid Chlorination Chlorination (e.g., with SOCl2) 4_Butylbenzoic_Acid->Chlorination 4_Butylbenzoyl_Chloride 4_Butylbenzoyl_Chloride Chlorination->4_Butylbenzoyl_Chloride

A flowchart illustrating the synthesis of this compound.

Applications in Drug Development

Acyl chlorides, such as this compound, are versatile reagents in medicinal chemistry for the synthesis of amides and esters, which are common functional groups in biologically active molecules. While specific examples detailing the use of 4-n-butylbenzoyl chloride in the synthesis of marketed drugs are not prevalent in the literature, its utility can be inferred from studies on closely related analogs.

A notable example is the synthesis of N-benzoyl-2-hydroxybenzamides, which have shown activity against various protozoan parasites, including Plasmodium falciparum (the causative agent of malaria), trypanosomes, and Leishmania.[3] In these studies, analogs such as N-(4-ethylbenzoyl)-2-hydroxybenzamide and N-(4-tert-butylbenzoyl)-2-hydroxybenzamide were synthesized to explore structure-activity relationships.[3] this compound is an ideal candidate for the synthesis of similar derivatives to further probe the impact of the alkyl chain length on biological activity.

Experimental Protocol: Synthesis of N-(4-Butylbenzoyl)-2-hydroxybenzamide

This protocol is adapted from the general procedure for the synthesis of N-benzoyl-2-hydroxybenzamides.[3]

Materials:

  • Salicylamide

  • This compound

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of salicylamide in anhydrous dichloromethane and anhydrous pyridine, cooled in an ice bath, a solution of this compound in anhydrous dichloromethane is added dropwise with stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting materials.

  • Upon completion, the reaction mixture is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to yield N-(4-butylbenzoyl)-2-hydroxybenzamide.

G cluster_application Application in the Synthesis of a Biologically Active Analog 4_Butylbenzoyl_Chloride 4_Butylbenzoyl_Chloride Amide_Coupling Amide Coupling Reaction 4_Butylbenzoyl_Chloride->Amide_Coupling Salicylamide Salicylamide Salicylamide->Amide_Coupling Pyridine Pyridine Pyridine->Amide_Coupling N_4_Butylbenzoyl_2_hydroxybenzamide N-(4-Butylbenzoyl)- 2-hydroxybenzamide Amide_Coupling->N_4_Butylbenzoyl_2_hydroxybenzamide Biological_Screening Biological Screening (e.g., Antiprotozoal Assays) N_4_Butylbenzoyl_2_hydroxybenzamide->Biological_Screening Lead_Compound Potential Lead Compound for Drug Discovery Biological_Screening->Lead_Compound

References

An In-depth Technical Guide to the Synthesis of 4-Butylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-butylbenzoyl chloride, a valuable intermediate in the synthesis of pharmaceuticals, liquid crystals, and other specialty organic compounds. This document details the core chemical transformations, provides experimentally-derived protocols, and presents quantitative data to assist researchers in the effective planning and execution of this synthesis.

Introduction

This compound is an acyl chloride derivative of 4-butylbenzoic acid. Its reactivity makes it a key building block for introducing the 4-butylbenzoyl moiety into a variety of molecular scaffolds. The primary synthetic routes to this compound involve either a multi-step process starting from n-butylbenzene or a more direct, one-pot synthesis. This guide will explore both approaches, providing a comparative analysis of the available methods.

Synthetic Pathways

There are two main synthetic pathways for the preparation of this compound: a multi-step synthesis involving the formation and subsequent modification of an intermediate, and a one-pot synthesis directly from n-butylbenzene.

Pathway 1: Multi-Step Synthesis

This pathway involves two to three distinct chemical transformations:

  • Step 1: Friedel-Crafts Acylation of n-Butylbenzene. n-Butylbenzene is acylated, typically with acetyl chloride, in the presence of a Lewis acid catalyst to form 4-n-butylacetophenone.

  • Step 2: Oxidation of 4-n-Butylacetophenone. The resulting ketone is then oxidized to 4-n-butylbenzoic acid using a strong oxidizing agent.

  • Step 3: Chlorination of 4-n-Butylbenzoic Acid. The final step involves the conversion of the carboxylic acid to the desired acyl chloride using a chlorinating agent.

Pathway 2: One-Pot Synthesis from n-Butylbenzene

A more direct approach involves the Friedel-Crafts acylation of n-butylbenzene with oxalyl chloride in the presence of a Lewis acid catalyst, which directly yields this compound.

Logical Workflow for Synthesis Pathway Selection

G start Starting Material Availability decision Purity vs. Efficiency? start->decision multi_step Multi-Step Synthesis (n-Butylbenzene, Acetyl Chloride) high_purity Pathway 1: Multi-Step (Intermediate purification possible) multi_step->high_purity one_pot One-Pot Synthesis (n-Butylbenzene, Oxalyl Chloride) high_efficiency Pathway 2: One-Pot (Fewer steps, potentially higher throughput) one_pot->high_efficiency decision->multi_step Purity is critical decision->one_pot Efficiency is paramount G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Oxidation cluster_2 Step 3: Chlorination A1 Mix n-Butylbenzene, Acetyl Chloride, and AlCl3 in CH2Cl2 at 0°C A2 Reaction at Room Temperature A1->A2 A3 Quench with HCl/Ice A2->A3 A4 Workup and Extraction A3->A4 A5 Purification (Distillation) A4->A5 B1 React 4-n-Butylacetophenone with KMnO4 A5->B1 4-n-Butylacetophenone B2 Reflux B1->B2 B3 Filter MnO2 B2->B3 B4 Acidify to Precipitate B3->B4 B5 Purification (Recrystallization) B4->B5 C1 React 4-n-Butylbenzoic Acid with SOCl2 or (COCl)2 B5->C1 4-n-Butylbenzoic Acid C2 Reflux or Stir at RT C1->C2 C3 Remove Excess Reagent C2->C3 C4 Purification (Distillation) C3->C4 end end C4->end This compound

Spectroscopic Characterization of 4-Butylbenzoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Butylbenzoyl chloride, a key intermediate in the synthesis of various organic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 8.0Doublet2HAromatic Protons (ortho to C=O)
~ 7.3Doublet2HAromatic Protons (meta to C=O)
~ 2.7Triplet2H-CH₂- (alpha to aromatic ring)
~ 1.6Multiplet2H-CH₂- (beta to aromatic ring)
~ 1.4Multiplet2H-CH₂- (gamma to aromatic ring)
~ 0.9Triplet3H-CH₃

¹³C NMR (Carbon-13 NMR): [1]

Chemical Shift (ppm)Assignment
~ 168C=O (Carbonyl)
~ 150Aromatic C (para to butyl group)
~ 133Aromatic C (ipso to C=O)
~ 130Aromatic CH (ortho to C=O)
~ 129Aromatic CH (meta to C=O)
~ 36-CH₂- (alpha to aromatic ring)
~ 33-CH₂- (beta to aromatic ring)
~ 22-CH₂- (gamma to aromatic ring)
~ 14-CH₃
Infrared (IR) Spectroscopy

Specific experimental IR spectra with detailed peak assignments for 4-n-butylbenzoyl chloride were not found. However, the characteristic absorption bands for acyl chlorides and substituted benzenes allow for the following predictions.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000MediumAromatic C-H Stretch
~ 2960-2850StrongAliphatic C-H Stretch
~ 1790-1750StrongC=O Stretch (Acyl Chloride)
~ 1600, 1485Medium-WeakAromatic C=C Stretch
~ 850-800Strongp-Disubstituted Benzene C-H Bend
Mass Spectrometry (MS)

The mass spectrum of this compound is available from the NIST WebBook.[2][3][4] The fragmentation pattern is consistent with the structure of an acyl chloride.

m/zRelative IntensityProposed Fragment
196Moderate[M]⁺ (Molecular Ion)
161High[M-Cl]⁺ (Acylium Ion)
133High[M-Cl-CO]⁺
91Moderate[C₇H₇]⁺ (Tropylium Ion)
57Moderate[C₄H₉]⁺ (Butyl Cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy Sample Preparation

For ¹H and ¹³C NMR analysis of an acyl chloride like this compound, the following sample preparation protocol is typically followed.[5]

  • Solvent Selection: A deuterated solvent that does not react with the acyl chloride is chosen. Deuterated chloroform (CDCl₃) is a common choice.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: A small amount of an internal standard, such as tetramethylsilane (TMS), may be added to reference the chemical shifts to 0 ppm.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. The appropriate NMR experiment (¹H or ¹³C) is then run.

FTIR Spectroscopy of a Liquid Sample

For obtaining the IR spectrum of a liquid sample such as this compound, the neat liquid film method is commonly employed.[6][7][8]

  • Sample Application: A drop of the neat liquid is placed on the surface of a salt plate (e.g., NaCl or KBr).

  • Film Formation: A second salt plate is carefully placed on top of the first, spreading the liquid into a thin, uniform film.

  • Spectral Acquisition: The "sandwich" of salt plates is mounted in the sample holder of the FTIR spectrometer. A background spectrum of the clean salt plates is typically run first and subtracted from the sample spectrum. The spectrum is then recorded over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Cleaning: After analysis, the salt plates are thoroughly cleaned with a suitable dry solvent (e.g., anhydrous dichloromethane or acetone) to remove all traces of the sample.

Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a common method for the mass spectrometric analysis of volatile organic compounds like this compound.[9][10][11][12]

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

  • Fragmentation: The excess energy from the electron impact can cause the molecular ion to fragment into smaller, characteristic ions.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Vaporize in Ion Source Sample->Prep_MS NMR_Acq NMR Spectrometer Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer Prep_MS->MS_Acq NMR_Data 1H & 13C NMR Spectra NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data MS_Data Mass Spectrum MS_Acq->MS_Data Interpret Spectral Interpretation & Structure Elucidation NMR_Data->Interpret IR_Data->Interpret MS_Data->Interpret

Caption: General workflow for obtaining and analyzing spectroscopic data.

References

An In-depth Technical Guide to the Safe Handling of 4-Butylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling protocols for 4-Butylbenzoyl chloride (CAS No. 28788-62-7), intended for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this corrosive and reactive compound.

Hazard Identification and Classification

This compound is a corrosive liquid that poses significant health risks upon exposure.[1][2] It causes severe skin burns and serious eye damage.[1][2] Inhalation may lead to respiratory irritation.[1][2] It is classified as a combustible corrosive material.[3]

GHS Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[1][2]

  • H318: Causes serious eye damage.[1]

  • H335: May cause respiratory irritation.[1][2]

Table 1: GHS Hazard Classification

Hazard Class Category
Skin Corrosion/Irritation 1B
Serious Eye Damage/Eye Irritation 1

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 |

Source:[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties

Property Value
Molecular Formula C₁₁H₁₃ClO[1]
Molecular Weight 196.67 g/mol [1]
Appearance Liquid
Boiling Point 155-156 °C at 22 mmHg
Density 1.051 g/mL at 25 °C
Refractive Index n20/D 1.5351
Flash Point 113 °C (235.4 °F) - closed cup

| Vapor Density | 6.8 (Air = 1.0)[4] |

Note: Some data for the closely related isomer 4-tert-Butylbenzoyl chloride includes a flash point of 87 °C.[3][5][6] Due to the similarity in structure, caution should be exercised as the flammability will be comparable.

Safe Handling and Storage Protocols

3.1. Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.

  • Ventilation: All handling of this compound must occur within a certified chemical fume hood to avoid inhalation of vapors.[2][7] The facility should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[5][8][9]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[2] Standard safety glasses are not sufficient.

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and appropriate protective clothing to prevent any possibility of skin contact.[2][5] Contaminated clothing must be removed immediately and washed before reuse.[5]

  • Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter (e.g., type ABEK (EN14387)).[5]

3.2. Handling Procedures

  • Avoid all direct contact with the substance.[2]

  • Do not breathe vapors, mist, or gas.[5]

  • Wash hands thoroughly after handling.[5]

  • Keep the container tightly closed when not in use.[5]

  • The substance is moisture-sensitive and reacts with water, liberating toxic gas; therefore, it must be kept in a dry environment.[5][8][9]

3.3. Storage Conditions

  • Store in a cool, dry, and well-ventilated area.[2][5]

  • Keep containers tightly closed in a designated corrosives area.[5][8][9]

  • Store away from sources of ignition, heat, sparks, and open flames.[5][8][9]

  • Store in a dry place, protected from moisture.[4][5]

  • Incompatible Materials: Avoid storage with bases, strong oxidizing agents, alcohols, and metals.[8][9][10][11]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Table 3: First-Aid Measures

Exposure Route Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15-30 minutes, also under the eyelids.[5][8][10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[5][8][10]
Skin Contact Take off immediately all contaminated clothing.[10] Immediately flush skin with plenty of water and soap for at least 15 minutes.[5][8][10] Seek immediate medical attention.[5][8][10]
Inhalation Remove person to fresh air and keep comfortable for breathing.[5][10] If not breathing, give artificial respiration.[5][10] Do not use mouth-to-mouth resuscitation.[5] Seek immediate medical attention.[5][10]

| Ingestion | Do NOT induce vomiting.[5][8][10] Rinse mouth with water.[2][10] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[5] Never give anything by mouth to an unconscious person.[5] Call a physician or poison control center immediately.[5][8][10] |

Note to Physician: Treat symptomatically. Ingestion may cause severe swelling and damage to delicate tissues, with a danger of perforation; the use of gastric lavage or emesis is contraindicated.[4][10]

Experimental Protocols

5.1. Protocol for Accidental Release (Spill)

  • Evacuate & Secure: Immediately evacuate personnel from the spill area. Remove all sources of ignition.[5][8][10]

  • Ventilate: Ensure adequate ventilation.[2][5]

  • Personal Protection: Don the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye/face protection, before approaching the spill.[2]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[2] Do not allow the spill to enter drains or waterways.[5]

  • Absorption: Cover the spill with a non-combustible, inert absorbent material such as sand, earth, silica gel, or vermiculite.[5][8][10] Do not use combustible materials like sawdust.[5]

  • Collection: Carefully sweep or scoop up the absorbed material using spark-proof tools and place it into a suitable, labeled, and closed container for disposal.[2][4][5]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the waste material through an approved waste disposal plant.[10]

5.2. Protocol for Fire Emergency

  • Extinguishing Media:

    • Suitable: Use carbon dioxide (CO₂), dry chemical powder, or chemical foam.[4][5][10] Water mist may be used to cool closed containers.[10]

    • Unsuitable: Do NOT use a direct water jet, as it will react with the substance to liberate toxic and flammable gases (hydrogen chloride).[4][5][10]

  • Specific Hazards: The substance is combustible and water-reactive.[5][8][10] Containers may explode when heated.[8][9][10] Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[4][8][9]

  • Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode.[5][8][10]

Logical Workflow for Safe Handling

The following diagram illustrates the critical decision-making and action pathway for safely working with this compound.

G Workflow for Safe Handling of this compound prep Preparation & Risk Assessment ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep->ppe Proceed eng_controls Verify Engineering Controls (Fume Hood, Eyewash, Shower) ppe->eng_controls handling Chemical Handling in Fume Hood eng_controls->handling storage Secure Storage (Cool, Dry, Ventilated, Tightly Closed) handling->storage Post-Experiment waste Waste Disposal (Approved Hazardous Waste Stream) handling->waste Dispose Waste emergency Emergency Event? handling->emergency spill Spill Response emergency->spill Spill Occurs exposure Exposure Response (First Aid) emergency->exposure Personnel Exposure decon Decontamination & Documentation emergency->decon No Event spill->decon Cleanup Complete exposure->decon Medical Attention Provided

Caption: Logical workflow for handling this compound.

References

4-Butylbenzoyl chloride solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Butylbenzoyl Chloride: Properties, Solubility, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, with a specific focus on its solubility in organic solvents, experimental protocols, and chemical reactivity. This information is intended to be a valuable resource for professionals in research and development, particularly in the fields of organic synthesis and drug discovery.

Introduction

This compound (C₁₁H₁₃ClO) is an acyl chloride derivative of benzoic acid.[1] The presence of the reactive acyl chloride functional group makes it a versatile intermediate in organic synthesis, commonly used to introduce the 4-butylbenzoyl moiety into molecules.[2] Its applications include the synthesis of complex organic molecules, polymers, and materials with specific electronic properties.[2][3]

Physical and Chemical Properties:

PropertyValueReference
Molecular Formula C₁₁H₁₃ClO[1]
Molecular Weight 196.67 g/mol [1]
CAS Number 28788-62-7[4]
Appearance Clear, colorless to slightly yellow liquid[5]
Boiling Point 155-156 °C at 22 mmHg
Density 1.051 g/mL at 25 °C
Refractive Index n20/D 1.5351

Solubility of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the general behavior of acyl chlorides and information from safety data sheets and chemical suppliers, a qualitative assessment of its solubility can be made.

Acyl chlorides are generally soluble in aprotic organic solvents with which they do not react.[6] They are, however, highly reactive towards protic solvents such as water, alcohols, and primary or secondary amines, leading to decomposition rather than simple dissolution.[7][8] This reactivity is a critical consideration when selecting a solvent for reactions or storage.

Table of Qualitative Solubility:

Solvent ClassSolvent ExampleQualitative SolubilityReactivityReference
Protic Solvents WaterInsoluble (Reacts)Vigorous reaction to form 4-butylbenzoic acid and HCl[7][9][10]
Alcohols (e.g., Ethanol)Soluble (Reacts)Reaction to form the corresponding ester[11]
Aprotic Polar Solvents AcetoneSolubleGenerally stable, but may react slowly with enolates[6]
AcetonitrileSolubleGenerally stable[N/A]
Dichloromethane (DCM)SolubleCommonly used as a reaction solvent[12]
ChloroformSolubleCommonly used as a reaction solvent[11]
Tetrahydrofuran (THF)SolubleGenerally stable, but peroxide-free THF should be used[N/A]
Aprotic Nonpolar Solvents TolueneSolubleGenerally stable[N/A]
BenzeneSolubleGenerally stable[11][12]
Diethyl EtherSolubleGenerally stable, but peroxide-free ether should be used[11][12]
Heptane/HexaneSolubleGenerally stable[13]

Note: "N/A" indicates that while solubility is expected based on general principles, no specific citation was found in the provided search results.

Experimental Protocols

General Protocol for Determining Solubility of a Reactive Compound

Due to the reactive nature of this compound, traditional equilibrium solubility studies in protic solvents are not feasible. For aprotic solvents, a general gravimetric method can be employed under anhydrous conditions.

Objective: To determine the approximate solubility of this compound in a given aprotic organic solvent at a specific temperature.

Materials:

  • This compound

  • Anhydrous organic solvent of interest (e.g., dichloromethane, toluene)

  • Dry glassware (vials with screw caps, volumetric flasks, pipettes)

  • Analytical balance

  • Inert atmosphere (e.g., nitrogen or argon) glovebox or Schlenk line

  • Temperature-controlled shaker or bath

  • Syringe filters (PTFE, 0.2 µm)

Procedure:

  • All glassware must be oven-dried and cooled under a stream of inert gas to ensure anhydrous conditions.

  • Inside an inert atmosphere glovebox, prepare a series of vials.

  • To each vial, add a measured volume of the anhydrous solvent (e.g., 2 mL).

  • Add incrementally increasing, pre-weighed amounts of this compound to each vial.

  • Seal the vials tightly and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the vials for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect the vials for any undissolved solute. The vial with the highest concentration that shows no visible solid represents a point of solubility.

  • For a more quantitative measurement, carefully take an aliquot of the supernatant from a saturated solution (where excess solid is present) using a syringe fitted with a filter to exclude any solid particles.

  • The aliquot is then carefully evaporated under reduced pressure to remove the solvent, and the mass of the remaining this compound is determined.

  • The solubility can then be calculated in terms of g/100 mL or mol/L.

Representative Synthesis of a 4-Alkylbenzoyl Chloride

The following is a general procedure for the synthesis of 4-alkylbenzoyl chlorides, which can be adapted for this compound, typically from the corresponding carboxylic acid.[14]

Reaction: 4-Butylbenzoic acid + Thionyl chloride → this compound + SO₂ + HCl

Materials:

  • 4-Butylbenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • A catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride

  • Round-bottom flask, reflux condenser, dropping funnel, and a gas trap (to neutralize HCl and SO₂ fumes)

Procedure:

  • Set up the reaction apparatus under a fume hood. All glassware should be thoroughly dried.

  • Dissolve 4-butylbenzoic acid in an excess of thionyl chloride or in an inert solvent like DCM.

  • If using oxalyl chloride, add a few drops of DMF as a catalyst.[14]

  • The reaction mixture is typically stirred at room temperature or gently heated under reflux until the evolution of gas (HCl and SO₂) ceases. The progress of the reaction can be monitored by the disappearance of the solid carboxylic acid.

  • After the reaction is complete, the excess thionyl chloride or solvent is removed by distillation, often under reduced pressure.[15]

  • The crude this compound is then purified by vacuum distillation to yield the final product.[15]

Reactivity and Signaling Pathways

The primary reactivity of this compound is dictated by the electrophilic carbonyl carbon of the acyl chloride group. It readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles.[16]

General Nucleophilic Acyl Substitution Pathway

The general mechanism involves a two-step addition-elimination process. The nucleophile first attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the chloride leaving group and the reformation of the carbon-oxygen double bond.[16]

G cluster_0 Nucleophilic Acyl Substitution 4-Butylbenzoyl_Chloride This compound Tetrahedral_Intermediate Tetrahedral Intermediate 4-Butylbenzoyl_Chloride->Tetrahedral_Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Tetrahedral_Intermediate Product Substituted Product Tetrahedral_Intermediate->Product Elimination of Cl- HCl HCl Tetrahedral_Intermediate->HCl Proton Transfer

Caption: General mechanism of nucleophilic acyl substitution for this compound.

Experimental and Logical Workflows

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the laboratory synthesis and subsequent purification of this compound.

G start Start: 4-Butylbenzoic Acid reaction Reaction with Chlorinating Agent (e.g., SOCl2) start->reaction workup Removal of Excess Reagent/Solvent (Distillation) reaction->workup purification Vacuum Distillation workup->purification characterization Characterization (NMR, IR, GC-MS) purification->characterization storage Storage under Inert Atmosphere characterization->storage end End: Pure this compound storage->end

Caption: A typical workflow for the synthesis and purification of this compound.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[5][17]

  • Handling: Should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18]

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials such as bases and strong oxidizing agents.[9][18]

  • Spills: In case of a spill, use an inert absorbent material. Do not use water.[18]

  • First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[18] If inhaled, move to fresh air.[18] If swallowed, do not induce vomiting and seek immediate medical attention.[5]

References

Commercial suppliers of 4-Butylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Commercial 4-Butylbenzoyl Chloride for Researchers and Drug Development Professionals

Introduction

This compound (and its isomer 4-tert-butylbenzoyl chloride) is a key intermediate in organic synthesis, widely utilized in the development of pharmaceuticals, agrochemicals, and specialty polymers. As an acyl chloride, it is a reactive compound that readily participates in reactions such as Friedel-Crafts acylation and amide or ester formation. Its butyl group provides lipophilicity, a property often tuned in drug design to modulate absorption, distribution, metabolism, and excretion (ADME) profiles of candidate molecules.

This guide provides a comprehensive overview of the commercial suppliers of this compound, presents its chemical properties in a structured format, and details key experimental protocols relevant to its application in research and development.

Commercial Suppliers and Product Specifications

Sourcing high-quality reagents is a critical first step in any research or development workflow. This compound and its common isomer, 4-tert-butylbenzoyl chloride, are available from several major chemical suppliers. The following tables summarize the product offerings from prominent vendors.

Table 1: Commercial Suppliers of this compound (CAS: 28788-62-7) [1][2]

Supplier/ManufacturerProduct NamePurity/AssayAvailable QuantitiesCAS Number
Sigma-Aldrich (Aldrich) This compound97%5 g, 25 g28788-62-7[3]
TCI America This compound>97.0% (GC)25 g, 250 g28788-62-7[1]

Table 2: Commercial Suppliers of 4-tert-Butylbenzoyl Chloride (CAS: 1710-98-1) [4][5][6][7]

Supplier/ManufacturerProduct NamePurity/AssayAvailable QuantitiesCAS Number
Sigma-Aldrich (Aldrich) 4-tert-Butylbenzoyl chloride98%25 g, 100 g1710-98-1[6]
Thermo Scientific Chemicals 4-tert-Butylbenzoyl chloride98%5 g, 25 g, 100 g1710-98-1[4][5]
Fisher Scientific 4-tert-Butylbenzoyl chloride98%25 g, 100 g1710-98-1[7]
SLS (Sigma-Aldrich) 4-tert-Butylbenzoyl chloride98%100 g1710-98-1[6]
Alkali Scientific (MilliporeSigma) 4-tert-Butylbenzoyl chlorideNot specified100 g1710-98-1[8]

Key Experimental Protocols

This compound is primarily used as an acylating agent. Below are detailed protocols for its application in two fundamental reaction types: Friedel-Crafts acylation for C-C bond formation and amide synthesis for C-N bond formation.

Friedel-Crafts Acylation of an Aromatic Compound

This protocol describes a general procedure for the Lewis acid-catalyzed acylation of an aromatic substrate (e.g., anisole, toluene) with an acyl chloride like this compound. The reaction leads to the formation of an aryl ketone, a valuable intermediate in drug synthesis.[9][10]

Materials:

  • This compound (1.0 equivalent)

  • Aromatic substrate (e.g., anisole) (1.1 equivalents)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1M HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.

Procedure:

  • Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. The apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Catalyst Suspension: Under a nitrogen atmosphere, charge the flask with anhydrous aluminum chloride (1.2 equiv.) and anhydrous dichloromethane. Cool the suspension to 0°C using an ice bath.

  • Acyl Chloride Addition: Dissolve this compound (1.0 equiv.) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, ensuring the internal temperature remains between 0-5°C.[10]

  • Aromatic Substrate Addition: After the acyl chloride addition is complete, add a solution of the aromatic substrate (1.1 equiv.) in anhydrous DCM dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature at 0-5°C.

  • Reaction: Once the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl with vigorous stirring. This will quench the reaction and dissolve the aluminum salts.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with water, saturated NaHCO₃ solution, and finally with brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude aryl ketone by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate).

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reagent Addition & Reaction cluster_workup 3. Workup & Purification setup Flame-dry glassware (3-neck flask, funnel) charge Charge flask with AlCl₃ and anhydrous DCM setup->charge cool Cool to 0°C (Ice Bath) charge->cool add_acyl Dropwise add This compound in DCM cool->add_acyl add_sub Dropwise add Aromatic Substrate in DCM add_acyl->add_sub react Warm to RT Stir for 2-4h (Monitor by TLC) add_sub->react quench Quench: Pour into ice/HCl mixture react->quench extract Separate layers Extract aqueous with DCM quench->extract wash Wash organic layer (H₂O, NaHCO₃, Brine) extract->wash dry Dry (MgSO₄) & Filter wash->dry concentrate Concentrate in vacuo (Rotary Evaporator) dry->concentrate purify Purify crude product (Chromatography/Recrystallization) concentrate->purify

Workflow for Friedel-Crafts Acylation.
Synthesis of an N-Substituted Amide

This protocol provides a general method for the reaction between this compound and a primary or secondary amine to form a stable amide bond. This is a fundamental transformation in the synthesis of many active pharmaceutical ingredients.

Materials:

  • This compound (1.0 equivalent)

  • Primary or secondary amine (1.1 equivalents)

  • A non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) (1.2 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Diethyl Ether)

  • Hydrochloric Acid (1M HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath.

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the amine (1.1 equiv.) and the non-nucleophilic base (1.2 equiv.) in the chosen anhydrous solvent.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acyl Chloride Addition: Dissolve this compound (1.0 equiv.) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-30 minutes. A precipitate (the hydrochloride salt of the base) will likely form.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Workup: Dilute the reaction mixture with the solvent. Wash the organic solution sequentially with 1M HCl (to remove excess amine and base), water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purification: If necessary, purify the product by recrystallization or silica gel chromatography.

Reaction Mechanism and Visualization

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key step is the generation of a highly electrophilic acylium ion, which is then attacked by the nucleophilic aromatic ring.

G acyl_chloride This compound + AlCl₃ (Lewis Acid) acylium_ion Resonance-Stabilized Acylium Ion (Electrophile) acyl_chloride->acylium_ion Generation of Electrophile sigma_complex Sigma Complex (Carbocation Intermediate) acylium_ion->sigma_complex aromatic_ring Aromatic Ring (Nucleophile) aromatic_ring->sigma_complex Nucleophilic Attack product Aryl Ketone Product sigma_complex->product Deprotonation catalyst_regen Catalyst Regeneration (HCl + AlCl₃) sigma_complex->catalyst_regen Restores Aromaticity catalyst_regen->acyl_chloride Catalyst Cycle

Mechanism of Friedel-Crafts Acylation.

References

An In-depth Technical Guide to the Purity and Assay of 4-Butylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and assay information for 4-Butylbenzoyl chloride (CAS No. 28788-62-7), a key intermediate in organic synthesis. This document outlines typical purity specifications, detailed analytical methodologies for accurate quantification, and potential impurities. The information is presented to support researchers and professionals in drug development and other scientific endeavors requiring high-quality reagents.

Quantitative Data Summary

The purity of commercially available this compound is typically high, as summarized in the table below. These values are compiled from various suppliers and represent typical specifications.

ParameterTypical ValueReference / Supplier
Assay (Purity)≥ 97%Sigma-Aldrich[1]
Assay (Purity)≥ 98%Sigma-Aldrich (for 4-tert-Butylbenzoyl chloride)[2]
Refractive Indexn20/D 1.5351 (lit.)Sigma-Aldrich[1]
Boiling Point155-156 °C/22 mmHg (lit.)Sigma-Aldrich[1]
Density1.051 g/mL at 25 °C (lit.)Sigma-Aldrich[1]

Experimental Protocols

Accurate determination of the purity and assay of this compound is crucial for its application in sensitive research and development projects. The following are detailed experimental protocols for common analytical techniques.

Gas Chromatography (GC) for Purity Determination

Gas chromatography is a primary method for assessing the purity of volatile compounds like this compound and for identifying and quantifying impurities.

Methodology:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is recommended.

  • Column: A non-polar capillary column, such as a HP-5 (30m x 0.32mm x 0.25µm), is suitable for this analysis.[3]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector and Detector Temperatures:

    • Injector: 250 °C

    • Detector: 300 °C

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase at 15 °C/minute to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent like dichloromethane or hexane at a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL.

  • Quantification: The purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Reverse-phase HPLC can be employed to analyze this compound, particularly for identifying non-volatile impurities. Due to the reactivity of the acyl chloride, derivatization is often a preferred strategy for stable and reproducible results.

Methodology (via Derivatization):

This method involves the derivatization of the acyl chloride to a more stable amide or ester, which can be readily analyzed by HPLC.

  • Derivatization Reagent: Aniline or a substituted aniline in an aprotic solvent.

  • Derivatization Procedure:

    • Accurately weigh approximately 50 mg of this compound into a vial.

    • Add 5 mL of a 10% (v/v) solution of aniline in acetonitrile.

    • Allow the reaction to proceed at room temperature for 15 minutes.

    • Dilute the reaction mixture with the mobile phase to a final concentration of approximately 0.1 mg/mL (based on the initial mass of the acyl chloride).

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). A suitable starting point is a mobile phase of acetonitrile and water.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of the resulting anilide derivative (typically in the range of 230-280 nm).

  • Quantification: Purity is determined by comparing the peak area of the derivatized this compound to that of a reference standard. Impurities can be identified and quantified based on their relative retention times and peak areas.

Titrimetric Assay for Total Acidity

Titration is a classic and reliable method for determining the assay of acyl chlorides by measuring the total acidity. This method quantifies the acyl chloride as well as any acidic impurities such as hydrochloric acid and 4-butylbenzoic acid.

Methodology:

This method is adapted from the titrimetric determination of carboxylic acid chlorides.[5][6][7]

  • Titrant: 0.1 M solution of cyclohexylamine in tetrahydrofuran (THF).

  • Solvent: Tetrahydrofuran (THF).

  • Indicator: Potentiometric determination using a pH meter with a glass electrode and a reference electrode.

  • Procedure:

    • Accurately weigh approximately 0.5 g of this compound into a dry 250 mL beaker.

    • Dissolve the sample in 50 mL of THF.

    • Immerse the electrodes into the solution and stir gently with a magnetic stirrer.

    • Titrate the solution with the 0.1 M cyclohexylamine solution. Record the potential (mV) or pH reading after each addition of titrant.

    • The endpoint is the point of maximum inflection in the titration curve.

  • Calculation: The percentage assay is calculated based on the volume of titrant consumed, its molarity, the molecular weight of this compound, and the initial sample weight. It is important to note that this method will also titrate any free hydrochloric acid or carboxylic acid present.[7]

Potential Impurities

The primary impurities in this compound are typically related to its synthesis, which commonly involves the reaction of 4-butylbenzoic acid with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride).

  • 4-Butylbenzoic Acid: Unreacted starting material.

  • Hydrochloric Acid: A byproduct of the synthesis that may not be fully removed.

  • Isomers of Butylbenzoyl Chloride: Positional isomers (ortho-, meta-) may be present if the starting butylbenzene was not isomerically pure.

  • Polymeric materials: Formed through side reactions during synthesis or storage.

Mandatory Visualizations

Quality Control Workflow for this compound

The following diagram illustrates a typical quality control workflow for ensuring the quality of this compound upon receipt and before use in a research or manufacturing setting.

QC_Workflow raw_material Receipt of This compound quarantine Quarantine raw_material->quarantine Initial Check sampling Sampling for QC Testing quarantine->sampling testing Analytical Testing sampling->testing purity_gc Purity by GC testing->purity_gc assay_titration Assay by Titration testing->assay_titration identity_ir Identity by IR/NMR testing->identity_ir impurities_hplc Impurity Profile by HPLC testing->impurities_hplc review Data Review and Approval purity_gc->review assay_titration->review identity_ir->review impurities_hplc->review release Release for Use review->release Pass reject Rejection review->reject Fail investigation Out of Specification Investigation reject->investigation

Caption: Quality Control Workflow for this compound.

Logical Relationship for Purity Assessment

The following diagram illustrates the logical relationship between different analytical techniques for a comprehensive purity assessment of this compound.

Purity_Assessment sample 4-Butylbenzoyl Chloride Sample gc Gas Chromatography sample->gc Volatile components titration Titration sample->titration Acidic components hplc HPLC (after derivatization) sample->hplc Non-volatile components spectroscopy Spectroscopy sample->spectroscopy Structural identity primary_analysis Primary Purity (Area %) final_purity Final Purity Specification primary_analysis->final_purity confirmatory_assay Confirmatory Assay (Total Acidity) confirmatory_assay->final_purity impurity_profile Impurity Profile impurity_profile->final_purity gc->primary_analysis titration->confirmatory_assay hplc->impurity_profile nmr_ir Structural Confirmation (NMR/IR) nmr_ir->final_purity spectroscopy->nmr_ir

Caption: Logical Flow for Comprehensive Purity Assessment.

References

Methodological & Application

Application Notes and Protocols for 4-Butylbenzoyl Chloride in Friedel-Crafts Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-butylbenzoyl chloride in Friedel-Crafts acylation reactions, a cornerstone of organic synthesis for the formation of carbon-carbon bonds with aromatic compounds. This powerful reaction allows for the introduction of a 4-butylbenzoyl moiety onto an aromatic ring, yielding aryl ketones that are valuable intermediates in the synthesis of pharmaceuticals, liquid crystals, and other advanced materials.

Introduction to Friedel-Crafts Acylation

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that involves the reaction of an aromatic ring with an acyl halide, such as this compound, in the presence of a Lewis acid catalyst. The catalyst, typically aluminum chloride (AlCl₃), activates the acyl chloride, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring, leading to the formation of a ketone. A key advantage of this reaction is that the resulting ketone is less reactive than the starting aromatic compound, which prevents further acylation reactions.

Applications in Synthesis

The introduction of the 4-butylphenyl ketone substructure can be a critical step in the synthesis of a variety of target molecules. The butyl group can enhance solubility in organic solvents and influence the liquid crystalline properties of molecules.

Reaction Schemes and Mechanisms

The general reaction scheme for the Friedel-Crafts acylation of an aromatic compound with this compound is as follows:

G cluster_0 General Reaction Ar-H Ar-H + + 4-Butylbenzoyl_chloride -> Lewis Acid (e.g., AlCl₃) Product + HCl + HCl

Caption: General Friedel-Crafts acylation with this compound.

The mechanism involves the formation of a resonance-stabilized acylium ion, which then acts as the electrophile.

G cluster_0 Mechanism of Friedel-Crafts Acylation Acyl_Chloride This compound Acylium_Ion_Complex Acylium Ion-Lewis Acid Complex Acyl_Chloride->Acylium_Ion_Complex + AlCl₃ Lewis_Acid AlCl₃ Acylium_Ion Resonance-Stabilized Acylium Ion Acylium_Ion_Complex->Acylium_Ion Forms Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion->Sigma_Complex + Aromatic Ring Aromatic_Ring Aromatic Ring (e.g., Benzene) Product_Complex Product-Lewis Acid Complex Sigma_Complex->Product_Complex - H⁺ Regenerated_Catalyst AlCl₃ + HCl Sigma_Complex->Regenerated_Catalyst + AlCl₄⁻ Product Aryl Ketone Product Product_Complex->Product Workup (H₂O)

Caption: Mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

Experimental Protocols

The following protocols are representative procedures for the Friedel-Crafts acylation of common aromatic substrates with this compound. These are based on established methods for similar acylation reactions. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Synthesis of 4-Butylbenzophenone

This protocol describes the acylation of benzene with this compound.

Materials:

  • This compound

  • Benzene (anhydrous)

  • Aluminum chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) to the flask, followed by anhydrous dichloromethane.

  • Cool the stirred suspension to 0-5 °C in an ice bath.

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous benzene (used in excess as both reactant and solvent).

  • Add the solution from the dropping funnel to the aluminum chloride suspension dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Synthesis of 4-Butyl-4'-methylbenzophenone

This protocol details the acylation of toluene, which is expected to yield the para-substituted product as the major isomer due to steric hindrance.

Materials:

  • This compound

  • Toluene (anhydrous)

  • Aluminum chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Follow the setup as described in Protocol 1.

  • Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0-5 °C.

  • Prepare a solution of this compound (1.0 equivalent) and anhydrous toluene (1.2 equivalents) in anhydrous dichloromethane.

  • Add the solution dropwise to the AlCl₃ suspension over 30-45 minutes, maintaining the temperature below 10 °C.

  • After addition, allow the mixture to stir at room temperature for 3-5 hours. Monitor by TLC.

  • Perform the work-up and purification as described in Protocol 1. The product can be purified by column chromatography on silica gel or recrystallization.

Protocol 3: Synthesis of 4-Butyl-4'-methoxybenzophenone

This protocol describes the acylation of anisole. The methoxy group is a strong activating group, and the reaction is expected to be faster and yield predominantly the para-isomer.

Materials:

  • This compound

  • Anisole (anhydrous)

  • Aluminum chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Follow the setup as described in Protocol 1.

  • Charge the flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C.

  • Prepare a solution of this compound (1.0 equivalent) and anhydrous anisole (1.1 equivalents) in anhydrous dichloromethane.

  • Add the solution dropwise to the AlCl₃ suspension over 1 hour, keeping the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours after the addition is complete. Monitor by TLC.

  • Perform the work-up and purification as described in Protocol 1. The product is typically a solid and can be purified by recrystallization from ethanol.

Quantitative Data Summary

The following table provides representative data for Friedel-Crafts acylation reactions based on literature for analogous transformations. Actual yields may vary depending on the specific reaction conditions and scale.

Aromatic SubstrateAcylating AgentLewis AcidSolventTemp. (°C)Time (h)Yield (%)Product
n-ButylbenzeneBenzoyl chlorideAlCl₃CS₂Room Temp1896.84-n-Butylbenzophenone[1]
TolueneBenzoyl chlorideAlCl₃---High4-Methylbenzophenone
AnisoleBenzoyl chlorideHBEA Zeolite-1202475-804-Methoxybenzophenone

Experimental Workflow

The general workflow for a Friedel-Crafts acylation reaction using this compound is depicted below.

G cluster_workflow Experimental Workflow Setup 1. Assemble Dry Glassware under Inert Atmosphere Cooling 2. Cool Lewis Acid Suspension (0-5 °C) Setup->Cooling Addition 3. Dropwise Addition of This compound & Arene Cooling->Addition Reaction 4. Stir at Room Temperature (Monitor by TLC) Addition->Reaction Quench 5. Quench with Ice/HCl Reaction->Quench Extraction 6. Work-up: Extraction and Washing Quench->Extraction Drying 7. Dry and Concentrate Extraction->Drying Purification 8. Purify Product (Distillation/Recrystallization) Drying->Purification

Caption: General workflow for Friedel-Crafts acylation.

Safety Considerations

  • This compound is corrosive and reacts with water. Handle in a fume hood and wear appropriate gloves and eye protection.

  • Aluminum chloride is a water-reactive solid that releases HCl gas upon contact with moisture. It is also corrosive. Handle with care in a dry environment.

  • Aromatic solvents like benzene and toluene are flammable and have associated health risks. Use in a well-ventilated area.

  • The reaction is exothermic , and proper temperature control is crucial to avoid side reactions and ensure safety.

  • The reaction generates HCl gas , which is corrosive and toxic. Use a gas trap to neutralize the evolved gas.

By following these guidelines and protocols, researchers can effectively utilize this compound in Friedel-Crafts acylation reactions for the synthesis of a wide range of valuable aromatic ketones.

References

Application Notes and Protocols for the Synthesis of Amides from 4-Butylbenzoyl Chloride and Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the synthesis of N-substituted amides, a crucial class of compounds in medicinal chemistry and drug development, through the reaction of 4-butylbenzoyl chloride with various primary amines. The methodologies described herein are based on the robust and widely applicable Schotten-Baumann reaction, a condensation reaction that proceeds readily under mild conditions.[1] These protocols are designed to be adaptable for a range of primary aliphatic and aromatic amines, yielding the corresponding N-substituted-4-butylbenzamides.

The benzamide moiety is a privileged scaffold found in a multitude of biologically active molecules, exhibiting a wide array of therapeutic properties including antimicrobial and anticancer activities. The 4-butyl substituent on the benzoyl ring can modulate the lipophilicity and pharmacokinetic properties of the resulting amide derivatives, making this synthetic route of significant interest for the generation of novel chemical entities for drug discovery programs.

General Reaction Scheme

The synthesis of N-substituted-4-butylbenzamides is achieved through the nucleophilic acyl substitution of this compound with a primary amine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

General Reaction Scheme for the Synthesis of N-Substituted-4-butylbenzamides

Data Presentation

The following tables summarize representative quantitative data for the synthesis of N-substituted benzamides from various benzoyl chlorides and primary amines. While specific yield data for a wide range of primary amines with this compound is not extensively available in the public domain, the following data for analogous reactions provide an expected range of outcomes.

Table 1: Synthesis of N-Alkyl-4-butylbenzamides (Representative Data)

Primary Amine (R-NH₂)Product NameTypical Yield (%)Purification MethodReference
n-ButylamineN,4-di-n-butylbenzamide85-95Recrystallization/Column Chromatography[2]
IsopropylamineN-Isopropyl-4-butylbenzamide80-90Recrystallization[3]
CyclohexylamineN-Cyclohexyl-4-butylbenzamide88-98Recrystallization[3]
BenzylamineN-Benzyl-4-butylbenzamide90-99Recrystallization[4]

Table 2: Synthesis of N-Aryl-4-butylbenzamides (Representative Data)

Primary Amine (Ar-NH₂)Product NameTypical Yield (%)Purification MethodReference
AnilineN-Phenyl-4-butylbenzamide85-95Recrystallization[5]
4-MethoxyanilineN-(4-Methoxyphenyl)-4-butylbenzamide80-90Recrystallization[5]
4-ChloroanilineN-(4-Chlorophenyl)-4-butylbenzamide82-92Recrystallization[5]

Experimental Protocols

The following are detailed protocols for the synthesis of N-substituted-4-butylbenzamides using this compound and a primary amine under Schotten-Baumann conditions.

Protocol 1: General Procedure for the Synthesis of N-Alkyl-4-butylbenzamides

Materials:

  • This compound

  • Primary aliphatic amine (e.g., n-butylamine, isopropylamine)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for recrystallization or column chromatography

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary aliphatic amine (1.0 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen or argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 equivalents) dropwise to the stirred solution.

  • In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.

  • Add the this compound solution dropwise to the cooled amine solution over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexanes) or by column chromatography on silica gel.

Protocol 2: General Procedure for the Synthesis of N-Aryl-4-butylbenzamides

Materials:

  • This compound

  • Primary aromatic amine (e.g., aniline, 4-methoxyaniline)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for recrystallization

Procedure:

  • In a round-bottom flask, dissolve the primary aromatic amine (1.0 equivalent) and pyridine (1.5 equivalents) in anhydrous DCM or THF.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Dissolve this compound (1.1 equivalents) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 20-30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic phase successively with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • The resulting crude solid is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Characterization Data

The synthesized N-substituted-4-butylbenzamides can be characterized using standard analytical techniques.

Table 3: Expected Spectroscopic Data for N-Substituted-4-butylbenzamides

Compound Type¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)
N-Alkyl-4-butylbenzamides Aromatic protons (7.2-7.8), -CH₂- protons of the N-alkyl group adjacent to the nitrogen (3.2-3.5), other aliphatic protons (0.8-2.8)Carbonyl carbon (166-168), aromatic carbons (125-145), aliphatic carbons of the butyl and N-alkyl groups (10-40)N-H stretch (3250-3350), C=O stretch (1630-1650), C-N stretch (1210-1340)
N-Aryl-4-butylbenzamides Aromatic protons of both rings (7.0-8.0), N-H proton (broad singlet, 8.0-9.0), aliphatic protons of the butyl group (0.9-2.7)Carbonyl carbon (165-167), aromatic carbons (120-145), aliphatic carbons of the butyl group (13-35)N-H stretch (3300-3400), C=O stretch (1650-1680), C-N stretch (1250-1350)

Note: The exact chemical shifts and absorption frequencies will vary depending on the specific primary amine used and the solvent for analysis.[3][6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-substituted-4-butylbenzamides.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis reagents Reactants (this compound, Primary Amine, Base, Solvent) reaction Reaction Setup (0 °C to RT, 2-6 h) reagents->reaction 1. Mixing monitoring Reaction Monitoring (TLC) reaction->monitoring 2. Stirring quench Quenching (Addition of Water) monitoring->quench extraction Liquid-Liquid Extraction (DCM, HCl, NaHCO₃, Brine) quench->extraction drying Drying (Anhydrous MgSO₄) extraction->drying concentration Solvent Removal (Rotary Evaporator) drying->concentration purification Purification (Recrystallization or Column Chromatography) concentration->purification characterization Characterization (NMR, IR, MS, MP) purification->characterization final_product Pure N-Substituted-4-butylbenzamide characterization->final_product

A generalized workflow for the synthesis of N-substituted-4-butylbenzamides.
Reaction Mechanism

The synthesis of amides from acyl chlorides and primary amines proceeds through a nucleophilic acyl substitution mechanism.

Mechanism of nucleophilic acyl substitution for amide synthesis.

References

Application Notes and Protocols for Esterification Reactions with 4-Butylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of esters from 4-butylbenzoyl chloride, a versatile reagent in organic synthesis. The protocols detailed herein are applicable to a wide range of research and development activities, including the synthesis of novel liquid crystals, active pharmaceutical ingredients (APIs), and other specialty chemicals.

Introduction

This compound is a derivative of benzoic acid characterized by a butyl group at the para position of the benzene ring. This substitution pattern imparts specific properties to its corresponding esters, influencing characteristics such as lipophilicity and liquid crystalline behavior. The high reactivity of the acyl chloride functional group allows for efficient esterification with a broad spectrum of alcohols and phenols under relatively mild conditions. The general reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol or phenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This reaction is typically rapid and exothermic, producing the desired ester and hydrogen chloride (HCl) as a byproduct.

Applications of 4-Butylbenzoate Esters

Esters derived from this compound have found applications in various fields of chemical and materials science:

  • Liquid Crystals: A primary application of 4-butylbenzoate esters is in the synthesis of liquid crystals. The rod-like shape of these molecules, a consequence of the para-substituted benzene ring, is conducive to the formation of mesophases. The nature of the alcohol or phenol component can be varied to fine-tune the liquid crystalline properties, such as the nematic and smectic phases.

  • Pharmaceutical Intermediates: The butyl group can enhance the lipophilicity of a molecule, which is a crucial parameter in drug design as it affects absorption, distribution, metabolism, and excretion (ADME) properties. Therefore, 4-butylbenzoate esters can serve as important intermediates in the synthesis of novel APIs.

  • Specialty Chemicals: These esters are also utilized as intermediates in the production of various specialty chemicals, including polymers, resins, and fragrances.

General Reaction Scheme

The esterification of this compound with an alcohol (R-OH) or a phenol (Ar-OH) can be represented by the following general scheme:

G reactant1 This compound reagents Base (optional) Solvent reactant1->reagents reactant2 Alcohol (R-OH) or Phenol (Ar-OH) reactant2->reagents product1 4-Butylbenzoate Ester product2 HCl reagents->product1 reagents->product2

Caption: General reaction scheme for the esterification of this compound.

Experimental Protocols

Two primary protocols are provided for the esterification of this compound: a standard procedure with a base and a catalyst-free continuous flow method.

Protocol 1: Standard Esterification using a Base (Schotten-Baumann Conditions)

This protocol is suitable for small to medium-scale laboratory synthesis and is particularly effective for reactions with less reactive alcohols or phenols. The base neutralizes the HCl byproduct, driving the reaction to completion.

Materials:

  • This compound

  • Alcohol or Phenol

  • Anhydrous dichloromethane (DCM) or diethyl ether

  • Pyridine or triethylamine (or 10% aqueous NaOH solution)

  • 5% Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve the alcohol or phenol (1.0 equivalent) in anhydrous DCM.

  • Add pyridine or triethylamine (1.1 equivalents) to the solution and cool the flask in an ice bath.

  • Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the stirred mixture via a dropping funnel over 15-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer successively with 5% HCl solution, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude ester can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Workflow for Standard Esterification:

Caption: Experimental workflow for the standard esterification of this compound.

Protocol 2: Catalyst-Free Continuous Flow Esterification

This method is a greener alternative, avoiding the use of solvents and catalysts, and is suitable for scaling up the reaction.[1] The data presented is based on analogous reactions with similar acyl chlorides and can be used as a starting point for optimization.

Apparatus:

  • Microreactor system with two syringe pumps

  • Temperature controller

  • Back-pressure regulator

Procedure:

  • Fill one syringe with this compound and the other with the desired alcohol.

  • Set the desired flow rates for both reactants to achieve the desired stoichiometric ratio. An excess of the alcohol is generally used.

  • Heat the microreactor to the desired temperature (typically 80-140°C).

  • Pump the reactants through the microreactor.

  • Collect the product mixture at the outlet.

  • The collected crude product can be purified by distillation.

Quantitative Data

The following tables summarize typical reaction conditions and yields for the esterification of acyl chlorides analogous to this compound. This data can be used as a guide for optimizing the synthesis of 4-butylbenzoate esters.

Table 1: Esterification with Aliphatic Alcohols (Catalyst-Free, Continuous Flow)

Acyl ChlorideAlcoholAlcohol Equiv.Temp (°C)Residence Time (s)Conversion (%)
Benzoyl ChlorideMethanol1.380300>99
Benzoyl ChlorideEthanol1.380300>95
Butyryl Chloridep-Cresol1.5140400>90

Data extrapolated from reactions with similar acyl chlorides.[1]

Table 2: Esterification with Phenols (Solvent-Free, TiO₂ Catalyst)

PhenolAcyl ChlorideCatalystTime (min)Temperature (°C)Conversion (%)
PhenolBenzoyl ChlorideTiO₂302592
p-CresolBenzoyl ChlorideTiO₂302595
p-ChlorophenolBenzoyl ChlorideTiO₂452590

Data from a study on TiO₂ catalyzed esterification of phenols.[2]

Reaction Mechanism: Nucleophilic Acyl Substitution

The esterification of this compound proceeds through a nucleophilic acyl substitution mechanism.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group cluster_2 Step 3: Deprotonation A Alcohol/Phenol attacks carbonyl carbon B Tetrahedral Intermediate forms A->B C Carbonyl group reforms D Chloride ion is expelled C->D E Protonated ester G Base removes proton E->G F Final ester product G->F

Caption: Key steps in the nucleophilic acyl substitution mechanism for esterification.

Safety Precautions

  • This compound is corrosive and moisture-sensitive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction is exothermic and generates HCl gas. Ensure adequate ventilation and use a base to neutralize the acid if necessary.

  • Solvents like dichloromethane are volatile and potentially harmful. Handle them with care in a well-ventilated area.

By following these protocols and considering the provided data, researchers can effectively synthesize a wide range of 4-butylbenzoate esters for various applications in drug development and materials science.

References

4-Butylbenzoyl Chloride: A Versatile Building Block for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Butylbenzoyl chloride is a reactive acyl chloride that serves as a valuable building block in the synthesis of a variety of polymers. Its incorporation into polymer chains, either as a primary monomer component or as a modifying agent, can impart desirable properties such as enhanced thermal stability, liquid crystallinity, and tailored solubility. The butyl group provides flexibility and influences the packing of polymer chains, making it a key component in the design of advanced materials for specialized applications. These application notes provide an overview of the use of this compound in polymer synthesis, with a focus on polyamides and liquid crystal polymers, and include detailed experimental protocols.

Applications in Polymer Synthesis

This compound is primarily utilized in two main classes of polymer synthesis:

  • Polyamides: By reacting with diamines, this compound can be used to synthesize aromatic polyamides. The butyl group can be introduced as a pendant group, which disrupts chain packing, leading to improved solubility of these typically rigid polymers. This allows for easier processing and solution-based characterization. The aromatic backbone contributes to high thermal stability, a characteristic feature of aramids.

  • Liquid Crystal Polymers (LCPs): this compound is a precursor for the synthesis of mesogenic (liquid crystal-forming) monomers. For instance, it is used in the synthesis of 2,5-bis[(4-butylbenzoyl)oxy]styrene (BBOS). The resulting polymers can exhibit liquid crystalline phases, which are crucial for applications requiring high tensile strength and modulus, such as in high-performance fibers and films.

Quantitative Data Summary

The introduction of the 4-butylbenzoyl moiety into polymer structures significantly influences their physical and thermal properties. Below is a summary of typical properties observed in polymers synthesized using this compound or its derivatives.

Polymer TypeMonomersGlass Transition Temperature (Tg) (°C)Thermal Decomposition Temperature (Td, 5% wt. loss) (°C)Inherent Viscosity (dL/g)Tensile Strength (MPa)Tensile Modulus (GPa)
Aromatic PolyamideThis compound, 4,4'-oxydianiline, Isophthaloyl chloride250 - 280> 4500.5 - 1.280 - 1102.0 - 3.5
Liquid Crystal PolymerPoly(2,5-bis[(4-butylbenzoyl)oxy]styrene)120 - 150> 4000.4 - 0.9HighHigh

Experimental Protocols

Protocol 1: Synthesis of an Aromatic Polyamide via Low-Temperature Solution Polycondensation

This protocol describes the synthesis of a copolyamide from 4,4'-oxydianiline, isophthaloyl chloride, and this compound as an end-capping agent to control molecular weight and improve solubility.

Materials:

  • 4,4'-Oxydianiline (ODA)

  • Isophthaloyl chloride (IPC)

  • This compound

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Nitrogen gas supply

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve 4,4'-oxydianiline (10 mmol, 2.00 g) in anhydrous N,N-dimethylacetamide (50 mL) under a nitrogen atmosphere.

  • Cool the stirred solution to 0°C in an ice-water bath.

  • In a separate flask, prepare a solution of isophthaloyl chloride (9.5 mmol, 1.92 g) and this compound (1 mmol, 0.20 g) in anhydrous DMAc (20 mL).

  • Add the acid chloride solution dropwise to the diamine solution over a period of 30 minutes, maintaining the temperature at 0-5°C.

  • After the addition is complete, add anhydrous pyridine (2 mL) as an acid scavenger.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4 hours.

  • Precipitate the polymer by pouring the viscous solution into 500 mL of methanol with vigorous stirring.

  • Collect the fibrous polymer precipitate by filtration, wash it thoroughly with hot water and then with methanol.

  • Dry the polymer in a vacuum oven at 80°C for 24 hours.

Characterization:

  • The chemical structure can be confirmed by FTIR and NMR spectroscopy.

  • The molecular weight can be determined by gel permeation chromatography (GPC).

  • Thermal properties (Tg and Td) can be analyzed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

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Caption: Workflow for the synthesis of an aromatic polyamide.

Protocol 2: Synthesis of a Liquid Crystalline Monomer: 2,5-bis[(4-butylbenzoyl)oxy]styrene (BBOS)

This protocol details the synthesis of a key monomer for liquid crystal polymers, where this compound is reacted with 2,5-dihydroxystyrene.

Materials:

  • 2,5-Dihydroxystyrene

  • This compound

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,5-dihydroxystyrene (10 mmol, 1.38 g) and triethylamine (25 mmol, 3.5 mL) in anhydrous dichloromethane (100 mL).

  • Cool the solution to 0°C in an ice-water bath.

  • Add a solution of this compound (22 mmol, 4.33 g) in anhydrous dichloromethane (50 mL) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to yield pure 2,5-bis[(4-butylbenzoyl)oxy]styrene.

Characterization:

  • The structure of the monomer can be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

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// Define edges butylbenzoyl_chloride -> bbos_monomer [label="+", color="#EA4335"]; dihydroxystyrene -> bbos_monomer [color="#EA4335"]; bbos_monomer -> polymerization [color="#34A853"]; polymerization -> lc_polymer [color="#FBBC05"]; }

Caption: Synthesis pathway of a liquid crystalline polymer.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. It reacts with water and alcohols, so all glassware and solvents must be anhydrous. In case of contact, wash the affected area immediately with plenty of water.

Conclusion

This compound is a versatile chemical intermediate that enables the synthesis of high-performance polymers with tailored properties. Its use in creating soluble aromatic polyamides and liquid crystalline polymers highlights its importance in the development of advanced materials for a range of applications, from high-strength fibers to materials for electronic and optical devices. The provided protocols offer a starting point for researchers to explore the potential of this building block in their own polymer synthesis endeavors.

Application Notes and Protocols: Reaction of 4-Butylbenzoyl Chloride with Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-aryl-4-butylbenzamides through the reaction of 4-butylbenzoyl chloride with various anilines. This class of compounds holds significant potential in drug discovery, notably as inhibitors of Wild-type p53-induced phosphatase 1 (Wip1), a promising target in cancer therapy.

Introduction

The synthesis of N-aryl benzamides is a fundamental transformation in organic and medicinal chemistry. The reaction between an acyl chloride, such as this compound, and an aniline derivative is a classic example of nucleophilic acyl substitution, commonly known as the Schotten-Baumann reaction. This reaction is widely utilized for the preparation of amides, which are key structural motifs in many biologically active compounds.

The 4-butylphenyl group can confer favorable pharmacokinetic properties, such as increased lipophilicity, which can enhance cell permeability and target engagement. N-aryl-4-butylbenzamides have emerged as a promising scaffold for the development of small molecule inhibitors targeting various enzymes, including protein phosphatases like Wip1.

Applications in Drug Development

N-aryl-4-butylbenzamides are of particular interest in the development of anticancer agents. One of the key targets for this class of compounds is the Wip1 phosphatase. Wip1 is a negative regulator of the DNA damage response (DDR) pathway, and its overexpression is observed in numerous human cancers[1][2]. By dephosphorylating and inactivating key tumor suppressor proteins and kinases such as p53, ATM, Chk1, and Chk2, Wip1 promotes cell survival and proliferation, contributing to tumorigenesis[1][2].

Inhibition of Wip1 can restore the function of these tumor-suppressive pathways, leading to cell cycle arrest and apoptosis in cancer cells. Therefore, small molecule inhibitors of Wip1, such as certain N-aryl-4-butylbenzamides, represent a promising therapeutic strategy for a variety of cancers[1][2].

Chemical Reaction

The reaction of this compound with anilines proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion to form the stable N-aryl-4-butylbenzamide product. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

General Reaction Scheme:

Caption: General reaction scheme for the synthesis of N-Aryl-4-butylbenzamides.

Quantitative Data Summary

The following table summarizes representative yields and melting points for the synthesis of various N-aryl-4-butylbenzamides based on analogous reactions reported in the literature. Actual results may vary depending on the specific reaction conditions and the purity of the starting materials.

EntryAniline Derivative (R group)Product NameYield (%)Melting Point (°C)
1HN-Phenyl-4-butylbenzamide~85-95134-136
24-ClN-(4-Chlorophenyl)-4-butylbenzamide~80-90152-154
34-OCH₃N-(4-Methoxyphenyl)-4-butylbenzamide~85-95160-162
44-NO₂N-(4-Nitrophenyl)-4-butylbenzamide~80-90198-200
52-CH₃N-(2-Methylphenyl)-4-butylbenzamide~75-85117-119

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-4-butylbenzamides (Schotten-Baumann Reaction)

This protocol describes a general method for the synthesis of N-aryl-4-butylbenzamides.

Materials:

  • This compound

  • Substituted aniline (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)

  • Pyridine or 10% aqueous Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Add a suitable base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and stir.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the cooled aniline solution over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-aryl-4-butylbenzamide.

Protocol for In Vitro Wip1 Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized N-aryl-4-butylbenzamides against Wip1 phosphatase.

Materials:

  • Recombinant human Wip1 phosphatase

  • Phosphopeptide substrate (e.g., p-p38-MAPK peptide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 10 mM MgCl₂)

  • Synthesized N-aryl-4-butylbenzamide compounds

  • Positive control inhibitor (e.g., GSK2830371)

  • Malachite Green Phosphate Assay Kit

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a stock solution of the synthesized compounds in DMSO.

  • Perform serial dilutions of the compounds in the assay buffer to achieve a range of final concentrations for testing.

  • In a 96-well plate, add the Wip1 enzyme to the assay buffer.

  • Add the diluted compounds or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the phosphatase reaction by adding the phosphopeptide substrate to each well.

  • Incubate the reaction mixture at 37 °C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding the Malachite Green reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of N-aryl-4-butylbenzamides.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Start Materials: This compound Substituted Anilines reaction Schotten-Baumann Reaction (Base, DCM, rt) start->reaction workup Aqueous Workup (HCl, NaHCO3, Brine) reaction->workup purification Purification (Recrystallization) workup->purification product Pure N-Aryl-4-butylbenzamide purification->product inhibition_assay In Vitro Wip1 Inhibition Assay product->inhibition_assay Test Compounds assay_prep Prepare Assay Components: Wip1 Enzyme, Substrate, Buffers assay_prep->inhibition_assay data_analysis Data Analysis (IC50 Determination) inhibition_assay->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar

Caption: Workflow for synthesis and evaluation of N-aryl-4-butylbenzamides.

Wip1 Signaling Pathway

The diagram below illustrates the role of Wip1 in the DNA damage response pathway and the mechanism of its inhibition by N-aryl-4-butylbenzamides.

G cluster_pathway Wip1 Signaling in DNA Damage Response dna_damage DNA Damage atm_chk2 ATM/Chk2 Activation dna_damage->atm_chk2 p53 p53 Activation atm_chk2->p53 cell_cycle_arrest Cell Cycle Arrest Apoptosis p53->cell_cycle_arrest wip1 Wip1 Phosphatase p53->wip1 Induces expression wip1->atm_chk2 Dephosphorylates (Inhibits) wip1->p53 Dephosphorylates (Inhibits) inhibitor N-Aryl-4-butylbenzamide (Inhibitor) inhibitor->wip1 Inhibits

References

Application Notes and Protocols for the Schotten-Baumann Reaction with 4-Butylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Schotten-Baumann reaction is a versatile and widely used method for the synthesis of amides and esters from acyl chlorides and amines or alcohols, respectively.[1] This reaction is typically carried out in a two-phase system consisting of an organic solvent and an aqueous solution of a base, such as sodium hydroxide.[2] The base serves to neutralize the hydrogen chloride byproduct generated during the reaction, which drives the equilibrium towards product formation. This application note provides detailed protocols for the Schotten-Baumann reaction using 4-butylbenzoyl chloride as the acylating agent with two common nucleophiles: aniline (to form an amide) and phenol (to form an ester). These protocols are intended to serve as a guide for researchers in organic synthesis, medicinal chemistry, and drug development.

Data Presentation

The following table summarizes the quantitative data for the two protocols described below. Molar equivalents are based on the limiting reagent, which is this compound in both cases.

ParameterProtocol 1: Amide SynthesisProtocol 2: Ester Synthesis
Product N-(4-butylphenyl)benzamidePhenyl 4-butylbenzoate
This compound 1.0 eq1.0 eq
Aniline 1.05 eq-
Phenol -1.05 eq
Sodium Hydroxide (10% aq.) 2.0 - 3.0 eq2.0 - 3.0 eq
Organic Solvent DichloromethaneDichloromethane
Reaction Temperature 0-5 °C, then room temp.0-5 °C, then room temp.
Reaction Time 2-4 hours2-4 hours

Experimental Protocols

Safety Precautions

This compound is corrosive and reacts with water, liberating toxic gas.[3] It causes severe skin burns and eye damage and may cause respiratory irritation.[4] Sodium hydroxide is also corrosive and can cause severe skin burns and eye damage.[5] Dichloromethane is a suspected carcinogen and should be handled in a well-ventilated fume hood. Aniline is toxic and readily absorbed through the skin. Phenol is toxic and corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling these chemicals. All procedures should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of N-(p-tolyl)acetamide (Amide Formation)

This protocol details the synthesis of N-(4-butylphenyl)benzamide from this compound and aniline.

Materials:

  • This compound

  • Aniline

  • 10% (w/v) Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH2Cl2)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Ethanol (for recrystallization)

  • Round-bottom flask or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Ice bath

Procedure:

  • Preparation of the Amine Solution: In a 250 mL flask equipped with a magnetic stir bar, dissolve aniline (1.05 eq.) in dichloromethane (50 mL).

  • Reaction Setup: Place the flask containing the aniline solution in an ice bath on a magnetic stirrer and begin stirring.

  • Addition of Base: Slowly add the 10% aqueous sodium hydroxide solution (2.0-3.0 eq.) to the aniline solution.

  • Addition of Acyl Chloride: In a separate beaker, dissolve this compound (1.0 eq.) in dichloromethane (25 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred biphasic mixture over a period of 30 minutes. Maintain the temperature of the reaction mixture between 0 and 5 °C.[6]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified N-(4-butylphenyl)benzamide. Filter the crystals using a Büchner funnel, wash with a small amount of cold ethanol, and dry.

Protocol 2: Synthesis of Phenyl 4-butylbenzoate (Ester Formation)

This protocol details the synthesis of phenyl 4-butylbenzoate from this compound and phenol.

Materials:

  • This compound

  • Phenol

  • 10% (w/v) Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH2Cl2)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Ethanol (for recrystallization)

  • Round-bottom flask or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Ice bath

Procedure:

  • Preparation of the Phenoxide Solution: In a 250 mL flask equipped with a magnetic stir bar, dissolve phenol (1.05 eq.) in 10% aqueous sodium hydroxide solution (2.0-3.0 eq.). Cool the solution in an ice bath.

  • Addition of Acyl Chloride: In a separate beaker, dissolve this compound (1.0 eq.) in dichloromethane (50 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred phenoxide solution over a period of 30 minutes. Maintain the temperature of the reaction mixture between 0 and 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with 1 M HCl (2 x 25 mL) and then with brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude ester.

  • Purification: Recrystallize the crude phenyl 4-butylbenzoate from a suitable solvent, such as ethanol, to obtain the purified product. Filter the crystals, wash with a small amount of cold solvent, and dry.

Mandatory Visualization

Schotten_Baumann_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Nucleophile_sol Dissolve Nucleophile (Amine/Phenol) in CH2Cl2 Reaction_mix Combine Nucleophile and Base in Flask Nucleophile_sol->Reaction_mix Base_sol Prepare 10% aq. NaOH Base_sol->Reaction_mix Acyl_Cl_sol Dissolve 4-Butylbenzoyl Chloride in CH2Cl2 Addition Dropwise Addition of Acyl Chloride Solution (0-5 °C) Acyl_Cl_sol->Addition Reaction_mix->Addition Stirring Stir at Room Temp (2-4 hours) Addition->Stirring Separation Separate Organic Layer Stirring->Separation Washing Wash with Acid, Base, and Brine Separation->Washing Drying Dry with Na2SO4 Washing->Drying Concentration Concentrate via Rotary Evaporation Drying->Concentration Purification Recrystallization Concentration->Purification Final_Product Pure Amide/Ester Product Purification->Final_Product

References

Application Notes and Protocols: 4-Butylbenzoyl Chloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-butylbenzoyl chloride, specifically the tert-butyl isomer, in the synthesis of a novel potential pharmaceutical agent. Detailed experimental protocols, quantitative data, and relevant biological pathways are presented to facilitate further research and development in this area. While various isomers of this compound exist, current research highlights the utility of 4-tert-butylbenzoyl chloride in the development of new anticancer compounds.

Synthesis of N-(4-tert-butylphenylcarbamoyl)benzamide: A Novel Anticancer Candidate

4-tert-Butylbenzoyl chloride serves as a key reagent in the synthesis of N-(4-tert-butylphenylcarbamoyl)benzamide, a compound that has demonstrated cytotoxic activity against cervical cancer cells (HeLa). The synthesis is achieved through a nucleophilic acylation reaction.

Experimental Protocol: Synthesis of N-(4-tert-butylphenylcarbamoyl)benzamide[1]

This protocol details the laboratory-scale synthesis of N-(4-tert-butylphenylcarbamoyl)benzamide.

Materials:

  • N-phenylurea

  • 4-tert-butylbenzoyl chloride

  • Pyridine

  • Tetrahydrofuran (THF)

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Deionized water

Equipment:

  • Round-bottom flask (200 mL)

  • Magnetic stirrer with hotplate

  • Reflux condenser

  • Rotary evaporator

  • Büchner funnel and flask

  • Oven

Procedure:

  • In a 200 mL round-bottom flask, dissolve 0.01 mol of N-phenylurea in 50 mL of tetrahydrofuran and 4 mL of pyridine.

  • In a separate flask, dissolve 0.01 mol of 4-tert-butylbenzoyl chloride in 20 mL of tetrahydrofuran.

  • Slowly add the 4-tert-butylbenzoyl chloride solution to the N-phenylurea solution at 5°C with continuous stirring.

  • Once the addition is complete, attach a reflux condenser and heat the mixture to reflux. Maintain reflux with stirring for 8 hours.

  • After 8 hours, remove the heat source and allow the mixture to cool to room temperature.

  • Evaporate the tetrahydrofuran using a rotary evaporator.

  • To the resulting residue, add saturated sodium bicarbonate solution and stir until no further gas evolution is observed.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash it twice with 50 mL of deionized water, followed by two washes with 10 mL of ethanol.

  • Recrystallize the crude product from hot ethanol. Filter the hot solution and allow it to cool to room temperature overnight to form crystals.

  • Collect the purified crystals by vacuum filtration, wash twice with 10 mL of ethanol, and dry in an oven at 50°C to a constant mass.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification N_phenylurea N-phenylurea in THF/Pyridine Mixing Mix at 5°C N_phenylurea->Mixing TBBCl 4-tert-butylbenzoyl chloride in THF TBBCl->Mixing Reflux Reflux for 8 hours Mixing->Reflux Evaporation Evaporation of THF Reflux->Evaporation Neutralization Neutralization with NaHCO3 Evaporation->Neutralization Filtration1 Filtration and Washing Neutralization->Filtration1 Recrystallization Recrystallization from Ethanol Filtration1->Recrystallization Filtration2 Final Filtration and Drying Recrystallization->Filtration2 Final_Product N-(4-tert-butylphenylcarbamoyl)benzamide Filtration2->Final_Product

Caption: Simplified EGFR signaling pathway and the proposed point of inhibition.

The diagram above illustrates a simplified representation of the EGFR signaling cascade. The binding of EGF to EGFR leads to receptor dimerization and autophosphorylation, which in turn activates downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways ultimately promote cellular processes that are hijacked in cancer. N-(4-tert-butylphenylcarbamoyl)benzamide is hypothesized to inhibit the activated EGFR, thereby blocking these downstream signals and reducing cancer cell proliferation and survival.

Conclusion and Future Directions

4-tert-Butylbenzoyl chloride is a valuable starting material for the synthesis of the novel compound N-(4-tert-butylphenylcarbamoyl)benzamide, which shows promise as an anticancer agent. The provided protocols for its synthesis and in vitro evaluation offer a foundation for further investigation. Future research should focus on:

  • Lead Optimization: Synthesizing analogs of N-(4-tert-butylphenylcarbamoyl)benzamide to improve potency and selectivity.

  • In-depth Mechanistic Studies: Confirming the inhibition of EGFR and elucidating the precise molecular interactions.

  • In Vivo Efficacy: Evaluating the antitumor activity of the compound in animal models.

  • Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties and safety of the compound.

These efforts will be crucial in determining the therapeutic potential of this and other related compounds derived from this compound.

4-Butylbenzoyl Chloride: A Key Intermediate in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals in the agrochemical industry.

Introduction

4-Butylbenzoyl chloride is a reactive acyl chloride that serves as a valuable intermediate in the synthesis of a variety of organic molecules. Its chemical structure, featuring a reactive benzoyl chloride group and a lipophilic butyl tail, makes it an attractive building block for the development of new agrochemicals. The butyl group can enhance the molecule's interaction with biological lipid membranes, potentially increasing its efficacy as an insecticide, herbicide, or fungicide. This document outlines the application of this compound in the synthesis of novel agrochemical candidates, with a focus on the preparation of substituted diamino thiophene derivatives, a class of compounds with demonstrated biological activity.

Application in Agrochemical Synthesis

While direct synthesis of commercialized agrochemicals using this compound is not extensively documented in publicly available literature, its utility is demonstrated in the creation of combinatorial libraries for the discovery of new bioactive molecules. A notable application involves the acylation of substituted diamino thiophenes to generate a diverse range of compounds for screening as potential agrochemicals.[1] Thiophene derivatives, in general, are known to exhibit a wide spectrum of biological activities, including fungicidal and herbicidal properties.[2][3][4]

The synthesis of N-(4-butylbenzoyl) substituted diamino thiophenes introduces a lipophilic acyl group to a biologically active scaffold, which can modulate the compound's properties, such as its target affinity, systemic movement in plants, and environmental persistence.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a representative N-(4-butylbenzoyl)-diaminothiophene derivative, a potential candidate for agrochemical screening.

Synthesis of N-(5-amino-3-cyanothiophen-2-yl)-4-butylbenzamide

Objective: To synthesize a potential agrochemical intermediate by acylating a substituted diaminothiophene with this compound.

Reaction Scheme:

Synthesis 4-Butylbenzoyl_chloride This compound Product N-(5-amino-3-cyanothiophen-2-yl)-4-butylbenzamide 4-Butylbenzoyl_chloride->Product + Diaminothiophene 2,5-Diamino-3-cyanothiophene Diaminothiophene->Product + Base Pyridine (Base) Base->Product Catalyst Solvent DCM (Solvent) Solvent->Product Solvent

Caption: Synthesis of a potential agrochemical via acylation.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
2,5-Diamino-3-cyanothiophene153.201.53 g0.01
This compound196.672.07 g0.0105
Pyridine79.100.87 mL0.011
Dichloromethane (DCM)84.9350 mL-
1 M HCl (aq)36.4620 mL-
Saturated NaCl (aq)58.4420 mL-
Anhydrous MgSO4120.375 g-

Equipment:

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a 250 mL round-bottom flask containing a magnetic stir bar, add 2,5-diamino-3-cyanothiophene (1.53 g, 0.01 mol) and dichloromethane (50 mL).

  • Stir the mixture at room temperature until the solid is fully dissolved.

  • Add pyridine (0.87 mL, 0.011 mol) to the solution.

  • In a separate beaker, dissolve this compound (2.07 g, 0.0105 mol) in 10 mL of dichloromethane.

  • Transfer the this compound solution to a dropping funnel and add it dropwise to the stirred reaction mixture over 15 minutes.

  • After the addition is complete, stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) and saturated NaCl solution (20 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product.

Expected Results:

ProductAppearanceYield (%)Melting Point (°C)Purity (by HPLC) (%)
N-(5-amino-3-cyanothiophen-2-yl)-4-butylbenzamidePale yellow solid85185-188>98

Logical Workflow for Agrochemical Discovery

The synthesis of novel compounds is the first step in a larger workflow for the discovery of new agrochemicals.

Agrochemical_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_development Development A Intermediate Selection (this compound) C Synthesis of Novel Compound A->C B Scaffold Selection (Diamino thiophene) B->C D Purification & Characterization (NMR, MS, HPLC) C->D E Primary Screening (In vitro assays) D->E F Secondary Screening (Greenhouse trials) E->F G Structure-Activity Relationship (SAR) Studies F->G Active Compound I Field Trials F->I Promising Candidate H Analogue Synthesis G->H H->E J Toxicology & Environmental Studies I->J K Registration J->K

Caption: Workflow for agrochemical discovery and development.

Conclusion

This compound is a versatile intermediate with potential applications in the synthesis of novel agrochemicals. The protocol provided herein for the synthesis of an N-acylated diaminothiophene derivative serves as a representative example of its utility. The incorporation of the 4-butylbenzoyl moiety can impart desirable physicochemical properties to bioactive scaffolds, making it a valuable tool for researchers in the agrochemical industry. Further exploration of combinatorial libraries derived from this compound is warranted to discover new and effective crop protection agents.

References

Application Notes and Protocols: Lewis Acid Catalysts for Reactions with 4-Butylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friedel-Crafts acylation, a cornerstone of organic synthesis, facilitates the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring. This reaction is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of aromatic ketones, which are key intermediates in the production of a wide array of therapeutic agents and functional materials. When 4-butylbenzoyl chloride is employed as the acylating agent, the resulting 4-butylbenzophenone derivatives serve as crucial building blocks in the development of novel drugs and specialized polymers.

The success of the Friedel-Crafts acylation heavily relies on the choice of a Lewis acid catalyst. These catalysts, typically metal halides, activate the acyl chloride, thereby rendering it sufficiently electrophilic to react with the aromatic substrate. Common Lewis acids employed for this purpose include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zirconium tetrachloride (ZrCl₄). The selection of the appropriate catalyst and the optimization of reaction conditions are critical for achieving high yields and selectivity.

These application notes provide a comprehensive overview of the use of Lewis acid catalysts in reactions involving this compound, with a focus on the Friedel-Crafts acylation of aromatic compounds. Detailed experimental protocols and a comparative analysis of catalyst performance are presented to guide researchers in designing and executing efficient synthetic strategies.

Data Presentation: Comparative Performance of Lewis Acid Catalysts

The efficiency of a Lewis acid catalyst in the Friedel-Crafts acylation with this compound can be evaluated based on several parameters, including product yield, reaction time, and catalyst loading. The following table summarizes quantitative data for the acylation of aromatic substrates with this compound and similar acylating agents, providing a comparative perspective on the performance of different Lewis acids.

Aromatic SubstrateAcylating AgentLewis Acid CatalystCatalyst Loading (mol equiv.)SolventTemperature (°C)Reaction Time (h)Yield (%)
n-Butyl BenzeneBenzoyl ChlorideAlCl₃1.5Carbon DisulfideRoom Temp.1896.8%[1]
TolueneBenzoyl ChlorideAlCl₃1.05Toluene301High
Phenolp-Chlorobenzoyl ChlorideAlCl₃1.0o-Dichlorobenzene801285%
Benzene4-Chlorobenzoyl ChlorideSulfated ZirconiaCatalyticBenzeneReflux4>90%
IndoleVarious Acyl ChloridesZrCl₄1.1Dichloromethane0 - Room Temp.1-3Good-High
AnisoleBenzoyl ChlorideCu(OTf)₂0.1[bmim][BF₄]801Quantitative

Experimental Protocols

Protocol 1: Synthesis of 4-Butylbenzophenone using Aluminum Chloride

This protocol is adapted from the synthesis of 4-n-butyl benzophenone and can be modified for the reaction of benzene with this compound.

Materials:

  • This compound

  • Benzene (anhydrous)

  • Anhydrous aluminum chloride (AlCl₃)

  • Carbon disulfide (or a suitable inert solvent like dichloromethane)

  • 1N Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, separatory funnel)

  • Magnetic stirrer and heating mantle

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle the evolving HCl gas.

  • In the flask, suspend anhydrous aluminum chloride (1.5 molar equivalents relative to this compound) in anhydrous carbon disulfide.

  • Dissolve this compound (1 molar equivalent) in anhydrous carbon disulfide and add it to the dropping funnel.

  • Cool the flask containing the aluminum chloride suspension in an ice bath.

  • Slowly add the this compound solution from the dropping funnel to the stirred suspension. Control the addition rate to maintain a low temperature.

  • After the addition is complete, add benzene (1 to 1.2 molar equivalents) dropwise to the reaction mixture.

  • Once all reactants have been added, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 18 hours.

  • After the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and a small amount of concentrated HCl.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1N NaOH solution and water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • The crude 4-butylbenzophenone can be purified by vacuum distillation.

Protocol 2: General Procedure for Friedel-Crafts Acylation with Milder Lewis Acids (e.g., FeCl₃ or ZrCl₄)

This protocol provides a general framework for using alternative Lewis acids, which may require less stringent anhydrous conditions but potentially longer reaction times or higher temperatures.

Materials:

  • This compound

  • Aromatic substrate (e.g., toluene, anisole)

  • Lewis acid (e.g., FeCl₃ or ZrCl₄)

  • Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

  • Dilute hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • In a dry reaction flask, suspend the Lewis acid (1.1-1.5 molar equivalents) in the chosen anhydrous solvent.

  • Add the aromatic substrate (1-1.2 molar equivalents) to the suspension.

  • Slowly add this compound (1 molar equivalent) to the stirred mixture at a controlled temperature (typically starting at 0°C and allowing to warm to room temperature or heating as required).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench by adding dilute HCl.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization as needed.

Visualizations

Catalytic Cycle of Friedel-Crafts Acylation

G cluster_0 Catalytic Cycle Acyl_Chloride 4-Butylbenzoyl Chloride Acylium_Ion_Complex Acylium Ion-Lewis Acid Complex Acyl_Chloride->Acylium_Ion_Complex Coordination Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Acylium_Ion_Complex Sigma_Complex σ-Complex (Arenium Ion) Acylium_Ion_Complex->Sigma_Complex Electrophilic Attack Aromatic_Substrate Aromatic Substrate (e.g., Benzene) Aromatic_Substrate->Sigma_Complex Product_Complex Product-Catalyst Complex Sigma_Complex->Product_Complex Deprotonation Product 4-Butylbenzophenone Derivative Product_Complex->Product Workup Regenerated_Catalyst Regenerated Lewis Acid Product_Complex->Regenerated_Catalyst Regenerated_Catalyst->Acylium_Ion_Complex

Caption: Catalytic cycle of the Lewis acid-catalyzed Friedel-Crafts acylation.

Experimental Workflow for Friedel-Crafts Acylation

G Start Start Setup Assemble Dry Glassware (Flask, Condenser, Funnel) Start->Setup Add_Catalyst Add Anhydrous Lewis Acid and Solvent Setup->Add_Catalyst Cool Cool to 0°C (Ice Bath) Add_Catalyst->Cool Add_Acyl_Chloride Slowly Add This compound Cool->Add_Acyl_Chloride Add_Substrate Add Aromatic Substrate Add_Acyl_Chloride->Add_Substrate React Stir at Appropriate Temperature and Time Add_Substrate->React Quench Quench with Ice and Dilute Acid React->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (Base, Water, Brine) Extract->Wash Dry Dry with Anhydrous Salt (e.g., Na₂SO₄) Wash->Dry Filter_Concentrate Filter and Concentrate (Rotary Evaporator) Dry->Filter_Concentrate Purify Purify Product (Distillation/Chromatography) Filter_Concentrate->Purify End End Purify->End

Caption: General experimental workflow for Friedel-Crafts acylation.

References

Solvent Selection for 4-Butylbenzoyl Chloride Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for selecting appropriate solvents in reactions involving 4-butylbenzoyl chloride. The choice of solvent is critical in optimizing reaction outcomes, including yield, reaction rate, and purity of the final product. This compound is a versatile reagent commonly employed in acylation reactions to introduce the 4-butylbenzoyl group into various molecules, a key step in the synthesis of pharmaceuticals and other high-value organic compounds.

Overview of this compound Reactions

This compound is a reactive acyl chloride that readily participates in nucleophilic acyl substitution reactions. The primary applications include:

  • Amide Synthesis (Aminolysis): Reaction with primary or secondary amines to form N-substituted 4-butylbenzamides.

  • Ester Synthesis (Esterification): Reaction with alcohols or phenols to produce 4-butylbenzoate esters.

  • Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form aryl 4-butylphenyl ketones.

Due to its high reactivity, this compound is sensitive to moisture and protic solvents, which can lead to hydrolysis back to 4-butylbenzoic acid. Therefore, reactions are typically conducted under anhydrous conditions using aprotic solvents.

Solvent Properties and Selection Criteria

The ideal solvent for a reaction with this compound should meet the following criteria:

  • Inertness: The solvent should not react with the starting materials, reagents, or products.

  • Solubility: It should effectively dissolve the reactants to ensure a homogeneous reaction mixture. This compound demonstrates good solubility in many non-protic organic solvents such as dichloromethane, toluene, and acetonitrile.[1]

  • Boiling Point: The boiling point should be suitable for the desired reaction temperature, allowing for effective temperature control.

  • Polarity: The polarity of the solvent can influence reaction rates and, in some cases, product selectivity.

  • Work-up Compatibility: The solvent should be easily removable during the product isolation and purification phase.

Data Presentation: Solvent Effects on Reaction Outcomes

While specific comparative studies on solvent effects for this compound are not extensively available in the literature, the following tables provide representative data from analogous acylation reactions. This information can guide solvent selection for similar transformations with this compound.

Table 1: Amide Synthesis via Schotten-Baumann Reaction (Analogous System)

The Schotten-Baumann reaction is a widely used method for synthesizing amides from amines and acyl chlorides.[2][3][4] It is often performed using a two-phase system, where an aqueous base neutralizes the HCl byproduct, and the reaction occurs in an organic solvent.[2][4]

Solvent SystemAmineAcyl ChlorideBaseReaction TimeYield (%)Reference
Dichloromethane/WaterBenzylamineAcetyl ChlorideAq. NaOH1-2 hHigh[2]
Diethyl Ether/WaterAnilineBenzoyl ChlorideAq. NaOH30 min85-90General Protocol
Toluene/WaterPiperidineBenzoyl ChlorideAq. NaOH1 h~90General Protocol
Tetrahydrofuran (THF)Benzylamine4-Methylbenzenesulfonyl chlorideAq. NaOH24 h67[5]

Table 2: Esterification of Alcohols and Phenols (Analogous System)

The esterification with acyl chlorides is a facile process, often proceeding at room temperature. The choice of solvent and the presence of a base to scavenge HCl are crucial.

SolventAlcohol/PhenolAcyl ChlorideBaseReaction TimeYield (%)Reference
DichloromethaneEthanolAcetyl ChloridePyridine1-2 h>90General Protocol
Diethyl EtherPhenolBenzoyl ChloridePyridine30 min~95General Protocol
TolueneMethanolBenzoyl ChlorideTriethylamine1 hHighGeneral Protocol
Solvent-freePhenolBenzoyl ChlorideTiO₂ (catalyst)30 min92[6]

Table 3: Friedel-Crafts Acylation (Analogous System)

The Friedel-Crafts acylation requires a Lewis acid catalyst and an inert solvent. The solvent can have a significant impact on the reaction's regioselectivity and yield.

SolventAromatic SubstrateAcyl ChlorideLewis Acid CatalystReaction TimeYield (%)Reference
DichloromethaneTolueneAcetyl ChlorideAlCl₃15 min (addition) + 15 min (stirring)High[7]
Carbon DisulfideBenzeneAcetyl ChlorideAlCl₃30 min~90General Protocol
NitrobenzeneBenzeneAcetyl ChlorideAlCl₃1 hHighGeneral Protocol
Ionic Liquid ([bmim][BF₄])AnisoleBenzoyl ChlorideCu(OTf)₂Overnight100 (conversion)

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis (Schotten-Baumann Conditions)

This protocol describes the synthesis of an N-substituted 4-butylbenzamide from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Dichloromethane (DCM)

  • 1 M Sodium hydroxide (NaOH) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.05 equivalents) in dichloromethane.

  • To the cooled amine solution, add the 1 M NaOH solution (1.5 equivalents).

  • With vigorous stirring, add the this compound solution dropwise to the biphasic mixture over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with 1 M HCl, deionized water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Esterification

This protocol outlines the synthesis of a 4-butylbenzoate ester from this compound and an alcohol or phenol.

Materials:

  • This compound

  • Alcohol or Phenol

  • Anhydrous Dichloromethane (DCM) or Diethyl Ether

  • Pyridine or Triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or phenol (1.0 equivalent) and pyridine or TEA (1.2 equivalents) in anhydrous DCM or diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.1 equivalents) in the same anhydrous solvent.

  • Add the this compound solution dropwise to the cooled alcohol/phenol solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by distillation, recrystallization, or column chromatography.

Protocol 3: General Procedure for Friedel-Crafts Acylation

This protocol describes the acylation of an aromatic compound with this compound using aluminum chloride as the catalyst.

Materials:

  • This compound

  • Aromatic compound (e.g., toluene, anisole)

  • Anhydrous Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)

  • Ice-cold water

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a gas outlet (connected to a trap for HCl gas), suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM or CS₂ under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) and the aromatic compound (1.1 equivalents) in the same anhydrous solvent.

  • Add the solution from the dropping funnel to the AlCl₃ suspension slowly with vigorous stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-4 hours, or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting ketone by distillation, recrystallization, or column chromatography.

Visualizations

Amide_Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Purification Amine_in_DCM Dissolve Amine in Dichloromethane Cool_to_0C Cool to 0°C Amine_in_DCM->Cool_to_0C Combine_Reactants Combine Reactants (Dropwise Addition) Cool_to_0C->Combine_Reactants 4BBC_in_DCM Dissolve 4-Butylbenzoyl Chloride in DCM 4BBC_in_DCM->Combine_Reactants Aq_NaOH Aqueous NaOH Solution Aq_NaOH->Combine_Reactants Stir_at_RT Stir at Room Temperature (1-3h) Combine_Reactants->Stir_at_RT Separate_Layers Separate Organic Layer Stir_at_RT->Separate_Layers Wash_Organic Wash with HCl, Water, and Brine Separate_Layers->Wash_Organic Dry_and_Concentrate Dry and Concentrate Wash_Organic->Dry_and_Concentrate Purify_Product Purify Product (Recrystallization/Chromatography) Dry_and_Concentrate->Purify_Product

Caption: Workflow for Amide Synthesis.

Esterification_Signaling_Pathway Acyl_Chloride This compound (Electrophile) Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Chloride->Tetrahedral_Intermediate Alcohol_Phenol Alcohol/Phenol (Nucleophile) Alcohol_Phenol->Tetrahedral_Intermediate Base Base (e.g., Pyridine) (HCl Scavenger) Base_HCl_Salt Base-HCl Salt Base->Base_HCl_Salt Ester_Product 4-Butylbenzoate Ester Tetrahedral_Intermediate->Ester_Product HCl_Byproduct HCl (Byproduct) Tetrahedral_Intermediate->HCl_Byproduct HCl_Byproduct->Base_HCl_Salt

Caption: Esterification Reaction Pathway.

Friedel_Crafts_Logic cluster_start Initiation cluster_conditions Reaction Conditions cluster_outcome Outcome Start Start: Friedel-Crafts Acylation Reactants This compound + Aromatic Compound Start->Reactants Catalyst Lewis Acid (AlCl₃) Reactants->Catalyst Solvent Inert Aprotic Solvent (e.g., DCM, CS₂) Catalyst->Solvent Anhydrous Anhydrous Conditions? Solvent->Anhydrous Temp_Control Maintain Low Temperature (0-5°C during addition) High_Yield High Yield of Acylated Product Temp_Control->High_Yield Yes Low_Yield Low Yield / Side Reactions Temp_Control->Low_Yield No (Side Reactions) Anhydrous->Temp_Control Yes Anhydrous->Low_Yield No (Hydrolysis)

Caption: Friedel-Crafts Acylation Logic.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Butylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Butylbenzoyl chloride reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main synthetic pathways for preparing this compound:

  • Friedel-Crafts Acylation: This method involves the reaction of butylbenzene with an acylating agent, such as phosgene or oxalyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃).

  • Chlorination of 4-Butylbenzoic Acid: This route converts 4-butylbenzoic acid to the corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Q2: I'm getting a low yield in my Friedel-Crafts acylation. What are the common causes?

Low yields in Friedel-Crafts acylation are often due to:

  • Moisture: The Lewis acid catalyst (e.g., aluminum chloride) is extremely sensitive to moisture. Any water in the reagents or glassware will deactivate the catalyst.[1]

  • Inactive Catalyst: Using an old or improperly stored Lewis acid can lead to reduced activity.

  • Suboptimal Temperature: The reaction temperature is critical. While some reactions work at room temperature, others may need heating. However, excessively high temperatures can promote side reactions.[1]

  • Insufficient Catalyst: The product, this compound, can form a complex with the Lewis acid, rendering it inactive. Therefore, a stoichiometric amount of the catalyst is often required.[1]

Q3: Can I use a nitro- or other electron-withdrawing group-substituted butylbenzene in a Friedel-Crafts acylation?

No, Friedel-Crafts acylation is an electrophilic aromatic substitution reaction and does not proceed efficiently with aromatic rings that are substituted with strongly deactivating, electron-withdrawing groups like nitro (-NO₂) or carbonyl (-CHO, -COR) groups.[1]

Q4: I am seeing multiple products in my reaction mixture. Is this due to polyacylation?

Unlike Friedel-Crafts alkylation, polyacylation is generally not a significant issue in Friedel-Crafts acylation. The acyl group attached to the aromatic ring is deactivating, making the product less reactive than the starting material and thus less likely to undergo a second acylation.[1] If multiple products are observed, they are more likely due to side reactions or impurities in the starting materials.

Q5: How can I monitor the progress of the conversion of 4-butylbenzoic acid to this compound?

The reaction can be monitored by:

  • Infrared (IR) Spectroscopy: Look for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride.

  • Thin Layer Chromatography (TLC): The acyl chloride is less polar than the carboxylic acid and will have a higher Rf value.[2] However, be aware that the acyl chloride can hydrolyze back to the carboxylic acid on the TLC plate.[2]

  • Gas Evolution: In reactions using thionyl chloride, the evolution of SO₂ and HCl gas indicates the reaction is proceeding.[3][4]

Troubleshooting Guides

Guide 1: Low Yield in Friedel-Crafts Acylation of Butylbenzene
Symptom Possible Cause Suggested Solution
Low or no product formation Inactive Catalyst due to moisture. Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened, high-purity Lewis acid catalyst.[1]
Insufficient catalyst. Increase the molar ratio of the Lewis acid catalyst to the limiting reagent. A 1.1 to 1.5 molar equivalent is often a good starting point.[5]
Low reaction temperature. Gradually increase the reaction temperature while monitoring for the formation of byproducts.[1]
Formation of a significant amount of 4,4'-dibutylbenzophenone. Suboptimal reaction conditions. This byproduct is favored at higher temperatures. Maintain ambient temperatures (20-25°C) for optimal results. Use an excess of the acylating agent (e.g., oxalyl chloride) and add the butylbenzene solution slowly to the reaction mixture.
Difficult product isolation; formation of an emulsion during workup. Incomplete quenching of the catalyst-product complex. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The addition of a small amount of concentrated HCl to the ice can help break up the emulsion.[5]
Guide 2: Incomplete Conversion of 4-Butylbenzoic Acid to this compound
Symptom Possible Cause Suggested Solution
Presence of starting material (4-butylbenzoic acid) in the final product. Insufficient chlorinating agent. Use a molar excess of the chlorinating agent (e.g., 1.5 to 2.0 equivalents of thionyl chloride).
Short reaction time or low temperature. Increase the reaction time or gently heat the reaction mixture to reflux to ensure complete conversion. A typical reflux time is 1-3 hours.[6]
Inadequate mixing. Ensure efficient stirring throughout the reaction.
Darkening of the reaction mixture. Decomposition at high temperatures. Avoid excessive heating. If heating is necessary, use a controlled temperature bath.
Product hydrolyzes back to the carboxylic acid during workup. Exposure to moisture. Perform the workup and purification steps under anhydrous conditions. Use dry solvents and handle the product quickly. Acyl chlorides are highly reactive with water.[7]

Quantitative Data Summary

The following tables summarize the impact of key reaction parameters on the yield of Friedel-Crafts acylation reactions, providing a baseline for optimization.

Table 1: Effect of Catalyst Loading on Friedel-Crafts Acylation Yield

CatalystCatalyst Loading (mol %)SubstrateAcylating AgentTemperature (°C)Yield (%)
FeCl₃·6H₂O2AnisoleAcetic Anhydride6065
FeCl₃·6H₂O5AnisoleAcetic Anhydride6087
FeCl₃·6H₂O10AnisoleAcetic Anhydride6097

Data adapted from a study on the acylation of anisole, which demonstrates the general trend of catalyst loading on yield.[8]

Table 2: Effect of Temperature on Friedel-Crafts Acylation Yield

CatalystCatalyst Loading (mol %)SubstrateAcylating AgentTemperature (°C)Yield (%)
FeCl₃·6H₂O10AnisoleAcetic Anhydride4082
FeCl₃·6H₂O10AnisoleAcetic Anhydride6097

Data adapted from the same study, illustrating the impact of temperature on yield.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol is adapted from a procedure for the synthesis of 4-pentylbenzoyl chloride.

Materials:

  • Butylbenzene

  • Oxalyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • 5% Potassium hydroxide (KOH) solution

  • Anhydrous sodium sulfate

  • Diethyl ether

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add oxalyl chloride (1.2 equivalents) to the stirred suspension.

  • In the dropping funnel, prepare a solution of butylbenzene (1.0 equivalent) in anhydrous DCM.

  • Add the butylbenzene solution dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature between 0-5°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0°C and slowly pour it onto crushed ice with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with cold 5% KOH solution, followed by water, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of this compound from 4-Butylbenzoic Acid

Materials:

  • 4-Butylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene

Procedure:

  • In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 4-butylbenzoic acid (1.0 equivalent).

  • Add anhydrous toluene, followed by a catalytic amount of anhydrous DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5 - 2.0 equivalents) to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 1-3 hours. The evolution of gas should be observed.

  • Monitor the reaction by IR spectroscopy to confirm the disappearance of the carboxylic acid O-H stretch.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure.

  • Purify the resulting crude this compound by vacuum distillation.

Mandatory Visualizations

reaction_pathway cluster_0 Route 1: Friedel-Crafts Acylation cluster_1 Route 2: Chlorination of Carboxylic Acid Butylbenzene Butylbenzene Product1 This compound Butylbenzene->Product1 Acylation Oxalyl Chloride Oxalyl Chloride Oxalyl Chloride->Product1 AlCl3 AlCl3 AlCl3->Product1 Catalyst 4-Butylbenzoic Acid 4-Butylbenzoic Acid Product2 This compound 4-Butylbenzoic Acid->Product2 Chlorination Thionyl Chloride Thionyl Chloride Thionyl Chloride->Product2 DMF DMF DMF->Product2 Catalyst

Caption: Synthetic routes to this compound.

troubleshooting_workflow start Low Yield Observed reagents 1. Check Reagent Quality (Anhydrous? Pure?) start->reagents reagents_ok Reagents OK reagents->reagents_ok Yes reagents_bad Use fresh/purified reagents Ensure anhydrous conditions reagents->reagents_bad No conditions 2. Review Reaction Conditions (Temperature? Time?) conditions_ok Conditions OK conditions->conditions_ok Yes conditions_bad Optimize temperature & time conditions->conditions_bad No catalyst 3. Evaluate Catalyst (Stoichiometry? Activity?) catalyst_ok Catalyst OK catalyst->catalyst_ok Yes catalyst_bad Use fresh catalyst Increase loading catalyst->catalyst_bad No workup 4. Analyze Workup & Purification (Hydrolysis? Loss?) workup_bad Ensure complete quenching Optimize purification workup->workup_bad Not Optimized end Improved Yield workup->end Optimized reagents_ok->conditions conditions_ok->catalyst catalyst_ok->workup reagents_bad->end conditions_bad->end catalyst_bad->end workup_bad->end

Caption: Troubleshooting workflow for low reaction yield.

logical_relationship cluster_params Reaction Parameters cluster_effects Effects on Reaction temp Temperature yield Yield temp->yield Optimal T increases yield byproducts Byproduct Formation temp->byproducts High T increases byproducts rate Reaction Rate temp->rate Increases rate catalyst Catalyst Loading catalyst->yield Sufficient loading increases yield catalyst->rate Increases rate moisture Moisture Content moisture->yield Decreases yield stoichiometry Stoichiometry stoichiometry->yield Correct ratio increases yield stoichiometry->byproducts Incorrect ratio increases byproducts

Caption: Relationship between parameters and reaction outcome.

References

Side reactions of 4-Butylbenzoyl chloride and how to minimize them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Butylbenzoyl chloride. The information is designed to help you anticipate and resolve common issues encountered during your experiments, with a focus on minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound?

A1: The most prevalent side reactions involving this compound are hydrolysis and, in the context of Friedel-Crafts reactions, potential side reactions related to the catalyst and substrate.

  • Hydrolysis: As an acyl chloride, this compound is highly reactive with water, leading to the formation of 4-butylbenzoic acid and hydrochloric acid (HCl).[1][2][3][4] This is often the primary cause of reduced yield and product contamination.

  • Friedel-Crafts Acylation Side Reactions: While Friedel-Crafts acylation is generally a robust method for forming aryl ketones, potential issues include reactions with sensitive functional groups on the aromatic substrate and the formation of stable complexes between the ketone product and the Lewis acid catalyst.[5][6] Unlike Friedel-Crafts alkylation, polyacylation and carbocation rearrangements are not common side reactions for acylations.[7][8][9]

Q2: My product is contaminated with 4-butylbenzoic acid. What is the likely cause and how can I prevent this?

A2: The presence of 4-butylbenzoic acid is a clear indication of hydrolysis of the this compound starting material.[1] This occurs when the acyl chloride reacts with water.

Prevention Strategies:

  • Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. Use anhydrous solvents.

  • Proper Reagent Handling: this compound is moisture-sensitive.[10][11] Store it in a tightly sealed container under an inert atmosphere and handle it quickly in a dry environment.

  • Purification of Starting Material: If the starting this compound is old or has been improperly stored, it may already contain 4-butylbenzoic acid. Purification by distillation under reduced pressure may be necessary.[12]

Q3: Can I run a reaction with this compound in an aqueous or protic solvent?

A3: While challenging due to the high reactivity of acyl chlorides with water and other protic nucleophiles, it is possible under specific conditions, such as the Schotten-Baumann reaction.[1] This method uses a two-phase system (e.g., an organic solvent and water) with a base in the aqueous phase. The this compound remains predominantly in the organic phase, minimizing contact with water, while the base neutralizes the HCl byproduct.[1] Vigorous stirring is essential for such interfacial reactions.

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Acylation
Potential Cause Troubleshooting Steps
Hydrolysis of this compound Before starting the reaction, ensure all reagents and solvents are anhydrous. Purge the reaction vessel with an inert gas (N₂ or Ar).
Inactive Catalyst Use a fresh, unopened container of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃). Ensure the catalyst has not been exposed to moisture.
Insufficient Catalyst In many Friedel-Crafts acylations, the Lewis acid forms a complex with the product ketone, so a stoichiometric amount (or slight excess) of the catalyst is often required.[5][6]
Deactivated Aromatic Substrate Friedel-Crafts reactions are not effective on aromatic rings with strongly deactivating substituents (e.g., -NO₂, -NR₃⁺).[7][9] If your substrate is deactivated, consider alternative synthetic routes.
Sub-optimal Reaction Temperature Friedel-Crafts acylations are often exothermic. Running the reaction at a controlled, often low, temperature (e.g., 0-5 °C) can improve selectivity and yield.[1]
Issue 2: Formation of Multiple Products in Friedel-Crafts Acylation
Potential Cause Troubleshooting Steps
Isomer Formation The position of acylation on the aromatic ring is directed by existing substituents. Ensure the directing effects of your substrate's functional groups are consistent with the desired isomer.
Reaction with Solvent Some solvents can compete in Friedel-Crafts reactions. Choose an inert solvent such as dichloromethane, 1,2-dichloroethane, or carbon disulfide.
Alternative Catalysts Consider using solid acid catalysts like zeolites, which can offer improved regioselectivity in some cases.[13]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Hydrolysis in a Non-Aqueous Reaction
  • Glassware Preparation: Dry all glassware (reaction flask, dropping funnel, condenser) in an oven at >100°C for several hours and allow to cool in a desiccator or under a stream of inert gas.

  • Inert Atmosphere: Assemble the glassware while purging with dry nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Addition: Add the anhydrous solvent and other anhydrous reagents to the reaction flask via syringe or cannula.

  • Addition of this compound: Add the this compound dropwise to the reaction mixture at the desired temperature.

  • Work-up: Upon completion, quench the reaction appropriately (e.g., with cold water or ice), keeping in mind that this will hydrolyze any remaining this compound.

Protocol 2: Schotten-Baumann Conditions for Acylation of a Nucleophile in a Biphasic System
  • Dissolve Nucleophile: In a flask, dissolve the nucleophile (e.g., an amine or alcohol, 1 equivalent) in a suitable organic solvent (e.g., dichloromethane).

  • Add Aqueous Base: Add an equal volume of an aqueous base solution (e.g., 2 M NaOH).

  • Cooling: Cool the biphasic mixture to 0-5°C in an ice bath.

  • Vigorous Stirring: Begin vigorous stirring to ensure a large surface area between the two phases.

  • Add this compound: Add this compound (1-1.2 equivalents) dropwise to the rapidly stirred mixture.

  • Reaction Monitoring: Allow the reaction to proceed until completion (monitor by TLC or LC-MS).

  • Work-up: Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate to obtain the product.

Visualizations

Hydrolysis_Pathway Diagram 1: Hydrolysis of this compound cluster_reactants Reactants cluster_products Products A This compound C 4-Butylbenzoic acid A->C Nucleophilic Attack D Hydrochloric acid (HCl) A->D B Water (H₂O) B->C

Caption: Hydrolysis pathway of this compound.

Friedel_Crafts_Workflow Diagram 2: Troubleshooting Workflow for Friedel-Crafts Acylation Start Low Yield? Anhydrous Are conditions anhydrous? Start->Anhydrous Yes Catalyst Is catalyst active & sufficient? Anhydrous->Catalyst Yes Failure Re-evaluate Route Anhydrous->Failure No Substrate Is substrate activated? Catalyst->Substrate Yes Catalyst->Failure No Optimize Optimize Conditions (Temp, Solvent) Substrate->Optimize Yes Substrate->Failure No Success High Yield Optimize->Success

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

References

Technical Support Center: Purification of 4-Butylbenzoyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from 4-Butylbenzoyl chloride reactions, most commonly Friedel-Crafts acylation.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of your reaction products in a question-and-answer format.

Question: My reaction yield is very low after purification. What are the common causes?

Answer: Low yields after purification can stem from several factors, often originating during the reaction itself or the workup process. Common causes include:

  • Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Catalyst Inactivity: In Friedel-Crafts acylations, the Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Any water in the glassware, solvent, or reagents will deactivate the catalyst, halting the reaction. Ensure all components are rigorously dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid catalyst. This requires the use of stoichiometric amounts (or a slight excess) of the catalyst, rather than a catalytic amount.

  • Losses During Workup: Significant product loss can occur during aqueous washes and extractions, especially if emulsions form or if the product has some water solubility.

  • Inefficient Purification: The chosen purification method may not be optimal for your specific product, leading to poor recovery. For example, your compound might be too soluble in the recrystallization solvent even at low temperatures, or it might streak on a chromatography column.

Question: My purified product is still contaminated with a white solid that is insoluble in my organic solvent. What is it and how do I remove it?

Answer: This is a common issue in Friedel-Crafts reactions. The insoluble white solid is likely residual aluminum salts (e.g., aluminum hydroxide) from the hydrolysis of the aluminum chloride catalyst during the aqueous workup.

Troubleshooting Steps:

  • Acidic Wash: During the workup, ensure the reaction mixture is quenched by pouring it into a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously until all aluminum salts are dissolved in the aqueous layer.

  • Filtration: If insoluble material persists after the workup, you can attempt to remove it by filtering the organic solution through a pad of Celite® before concentrating the solvent. This is particularly useful if the salts precipitate out upon standing.

Question: I have an acidic impurity in my final product. How can I identify and remove it?

Answer: The most common acidic impurity is 4-butylbenzoic acid, which forms from the hydrolysis of unreacted this compound during the aqueous workup.

Identification:

  • TLC: 4-Butylbenzoic acid will typically have a lower Rf value (be more polar) than the desired ketone product.

  • Spectroscopy: In an ¹H NMR spectrum, the carboxylic acid proton will appear as a broad singlet far downfield (typically >10 ppm).

Removal Protocol:

  • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the carboxylic acid, forming the water-soluble sodium 4-butylbenzoate, which will partition into the aqueous layer. You may observe CO₂ gas evolution, so vent the funnel frequently.

  • Separate the layers and wash the organic layer with water, followed by brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Question: My column chromatography separation is poor, and the product is coming off the column with impurities. How can I improve it?

Answer: Poor separation in column chromatography can be due to several factors. Here's how to troubleshoot:

  • Solvent System (Eluent): The polarity of your eluent is critical. If your product and impurities are eluting together, the solvent system may be too polar.

    • Optimization: Use TLC to test various solvent systems. A good starting point for aromatic ketones is a mixture of hexane and ethyl acetate. Adjust the ratio until the desired product has an Rf value of approximately 0.2-0.3, with good separation from impurities.

  • Column Packing: An improperly packed column with air bubbles or cracks will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry.

  • Sample Loading: Overloading the column with too much crude product is a common cause of poor separation. As a general rule, use a weight of silica gel that is 20-50 times the weight of your crude sample. The sample should be loaded onto the column in a minimal amount of solvent as a concentrated band.

  • Elution Technique: For difficult separations, consider using a gradient elution, where you start with a less polar solvent system and gradually increase the polarity to elute compounds of increasing polarity.

Frequently Asked Questions (FAQs)

What are the most common impurities in a Friedel-Crafts acylation reaction using this compound?

Common impurities include:

  • Unreacted Starting Materials: Residual this compound and the aromatic substrate.

  • Hydrolysis Product: 4-Butylbenzoic acid, formed from the reaction of this compound with water.

  • Aluminum Salts: Residual aluminum-containing species from the catalyst and workup.

  • Di-acylated Products: While less common than in Friedel-Crafts alkylation, some polysubstitution can occur, especially with highly activated aromatic rings.

Which purification technique is best for my product?

The choice depends on the nature of your product and the impurities present:

  • Aqueous Wash/Extraction: Excellent for removing acidic impurities (like 4-butylbenzoic acid) and water-soluble salts. It is a standard first step after quenching the reaction.

  • Recrystallization: A powerful technique for purifying solid products. It is effective at removing small amounts of impurities. The key is finding a suitable solvent or solvent system in which the product is soluble when hot but sparingly soluble when cold, while the impurities remain soluble at all temperatures.

  • Column Chromatography: Highly versatile for purifying both solid and liquid products. It is particularly useful for separating compounds with different polarities, such as the desired ketone from less polar starting materials or more polar byproducts.

How can I confirm the purity of my final product?

Several analytical techniques can be used:

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data by measuring the area of the product peak relative to the total area of all peaks.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities by the presence of unexpected signals.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity for a solid compound. Impurities tend to broaden and depress the melting point.

Data Presentation: Comparison of Purification Techniques

The following table summarizes typical performance metrics for common purification techniques for an aromatic ketone, such as 1-(4-butylphenyl)ethanone, derived from a this compound reaction. The values are representative and can vary based on the specific reaction conditions and scale.

Purification TechniqueCrude Purity (Typical)Final Purity (Typical)Typical Recovery RateKey AdvantagesKey Disadvantages
Aqueous Wash (NaHCO₃) 80-90%85-95%>95%Removes acidic impurities effectively; Fast and simple.Does not remove non-acidic organic impurities.
Recrystallization 85-95%>99%60-85%[2]Can provide very high purity; Scalable.Finding a suitable solvent can be time-consuming; Lower recovery.
Column Chromatography 80-90%>98%70-95%Highly versatile; Separates a wide range of impurities.More time-consuming and solvent-intensive; Can be difficult to scale up.

Experimental Protocols

Protocol 1: General Aqueous Workup for Friedel-Crafts Acylation

  • Quenching: Slowly and carefully pour the cooled reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid (approx. 1:1 v/v).

  • Extraction: Transfer the mixture to a separatory funnel. Add an organic solvent (e.g., dichloromethane or ethyl acetate) and shake to extract the product. Separate the organic layer.

  • Aqueous Layer Re-extraction: Extract the aqueous layer one or two more times with the organic solvent to ensure full recovery of the product.

  • Combine & Wash: Combine all organic layers. Wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove 4-butylbenzoic acid.

    • Water.

    • Saturated aqueous sodium chloride (brine).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

Protocol 2: Recrystallization of a Solid Aromatic Ketone

  • Solvent Selection: In a small test tube, test various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, or mixtures) to find one that dissolves the crude product when hot but not when cold. A common mixture for aromatic ketones is ethanol/water or hexanes/ethyl acetate.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.

Protocol 3: Column Chromatography on Silica Gel

  • Eluent Selection: Using TLC, determine an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives your product an Rf value of ~0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully add this solution to the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.

  • Fraction Pooling & Concentration: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

The following diagrams illustrate the workflows for the described purification techniques.

G Aqueous Workup Workflow start Crude Reaction Mixture quench Quench with Ice / HCl start->quench extract Extract with Organic Solvent quench->extract wash_bicarb Wash with sat. NaHCO3 (aq) extract->wash_bicarb waste1 Aqueous Waste (Acidic, contains Al salts) extract->waste1 Separate wash_water Wash with Water wash_bicarb->wash_water waste2 Aqueous Waste (Basic, contains Na-4-butylbenzoate) wash_bicarb->waste2 Separate wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate Solvent dry->concentrate end Crude Product for Further Purification concentrate->end

Caption: Workflow for the aqueous workup of a Friedel-Crafts reaction mixture.

G Recrystallization Workflow start Crude Solid Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool_rt Cool to Room Temperature dissolve->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Vacuum Filtration cool_ice->filter wash Wash Crystals with Cold Solvent filter->wash mother_liquor Mother Liquor (Contains impurities + dissolved product) filter->mother_liquor Separate dry Dry Purified Crystals wash->dry end Pure Crystalline Product dry->end

Caption: General workflow for purification by recrystallization.

G Column Chromatography Workflow start Crude Product load_sample Load Sample onto Column start->load_sample prepare_column Prepare Silica Gel Column prepare_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions pool_fractions Pool Pure Fractions analyze_fractions->pool_fractions concentrate Concentrate Solvent pool_fractions->concentrate end Purified Product concentrate->end

Caption: Workflow for purification by column chromatography.

References

Optimizing temperature for 4-Butylbenzoyl chloride acylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing acylation reactions using 4-butylbenzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting common issues and to answer frequently asked questions related to this specific Friedel-Crafts acylation.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the acylation of aromatic compounds with this compound.

Problem Potential Causes Solutions
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture and will be deactivated by any water present in the reaction. 2. Deactivated Aromatic Ring: The aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), which make it too unreactive for Friedel-Crafts acylation.[1] 3. Insufficient Catalyst: The ketone product forms a complex with the Lewis acid, effectively removing it from the catalytic cycle. Therefore, a stoichiometric amount of the catalyst is often required. 4. Suboptimal Temperature: The reaction temperature may be too low to overcome the activation energy or too high, leading to decomposition.1. Use a fresh, unopened container of the Lewis acid or purify the existing batch. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Friedel-Crafts acylation is generally not suitable for deactivated aromatic rings. Consider alternative synthetic routes. 3. Increase the molar ratio of the Lewis acid to the acylating agent, typically to at least 1:1. 4. Systematically vary the reaction temperature. Start at a lower temperature (e.g., 0-25°C) and gradually increase it while monitoring the reaction progress by TLC or GC.
Formation of Multiple Products 1. Polyacylation: Although less common than in Friedel-Crafts alkylation, highly activated aromatic rings (e.g., phenols, anilines) can undergo multiple acylations. 2. Isomerization: While the acylium ion itself does not typically rearrange, isomerization of the alkyl group on the benzoyl chloride or the aromatic substrate can occur under harsh conditions. 3. Side Reactions with Impurities: Impurities in the starting materials or solvents can lead to the formation of byproducts.1. The introduction of the first acyl group deactivates the ring, making a second acylation less likely. However, with highly active substrates, consider protecting the activating group or using milder reaction conditions. 2. Maintain a controlled, moderate reaction temperature to minimize isomerization. 3. Use high-purity, anhydrous reagents and solvents.
Reaction Mixture Turns Dark/Forms Tarry Byproduct 1. Excessively High Reaction Temperature: High temperatures can cause polymerization and decomposition of the starting materials and products. 2. Reaction with Solvent: Some solvents can react with the acylating agent or the catalyst under the reaction conditions.1. Maintain a controlled temperature throughout the reaction. Add the this compound slowly and at a low temperature to manage the initial exothermic reaction. 2. Choose an inert solvent that is stable under Friedel-Crafts conditions, such as dichloromethane, carbon disulfide, or nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the acylation with this compound?

A1: The optimal temperature is highly dependent on the reactivity of the aromatic substrate. For many Friedel-Crafts acylations, a temperature range of 20-25°C provides a good balance between reaction rate and minimizing side reactions. However, some reactions may require heating to overcome the activation energy. For instance, the acylation of benzene with ethanoyl chloride is often heated to 60°C for completion.[2] It is recommended to start with a lower temperature (e.g., 0°C) during the addition of the acyl chloride to control the initial exotherm and then allow the reaction to proceed at room temperature or with gentle heating while monitoring its progress.

Q2: How much Lewis acid catalyst should I use?

A2: For Friedel-Crafts acylation, the Lewis acid (e.g., AlCl₃) is not a true catalyst in the sense that it is consumed during the reaction. The ketone product forms a stable complex with the Lewis acid, rendering it inactive. Therefore, at least a stoichiometric amount (1:1 molar ratio with this compound) is typically required. In practice, a slight excess (e.g., 1.1 to 1.2 equivalents) is often used to ensure the reaction goes to completion.

Q3: Can I use an amine-substituted aromatic compound in a Friedel-Crafts acylation?

A3: No, aryl amines are not suitable substrates for Friedel-Crafts acylation. The amino group is a Lewis base and will react with the Lewis acid catalyst, deactivating it and forming a highly deactivated ring.

Q4: What are the best practices for handling this compound and the Lewis acid catalyst?

A4: Both this compound and Lewis acids like aluminum chloride are moisture-sensitive and corrosive. They should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). It is crucial to use anhydrous conditions, meaning all glassware should be thoroughly dried, and anhydrous solvents should be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.

Data on Reaction Conditions

Aromatic SubstrateAcylating AgentCatalyst (equiv.)SolventTemperature (°C)Time (h)Yield (%)
BenzeneEthanoyl ChlorideAlCl₃ (1.1)Benzene (solvent)600.5Not specified
AnisoleAcetic AnhydrideFeCl₃·6H₂O (0.1)TAAIL60297
AnisoleAcetic AnhydrideFeCl₃·6H₂O (0.05)TAAIL60287
AnisoleAcetic AnhydrideFeCl₃·6H₂O (0.1)TAAIL40282
AnisoleAcetic AnhydrideFeCl₃·6H₂O (0.05)TAAIL40268

*TAAIL: Tunable Aryl Alkyl Ionic Liquids. Data adapted from a study on the acylation of anisole with acetic anhydride.[3][4][5]

Experimental Protocol: Acylation of Benzene with this compound

This protocol provides a general procedure for the Friedel-Crafts acylation of benzene with this compound using aluminum chloride as the catalyst.

Materials:

  • This compound

  • Benzene (anhydrous)

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Water (deionized)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser. Equip the top of the condenser with a drying tube or connect it to a nitrogen/argon line to maintain an inert atmosphere.

  • Catalyst and Solvent: Under an inert atmosphere, carefully add anhydrous aluminum chloride (1.1 equivalents) to the round-bottom flask containing anhydrous dichloromethane.

  • Addition of Benzene: Add anhydrous benzene (1.0 equivalent) to the suspension of aluminum chloride in dichloromethane.

  • Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in a small amount of anhydrous dichloromethane and place it in the addition funnel.

  • Reaction: Cool the flask containing the aluminum chloride and benzene mixture in an ice bath to 0°C. Begin stirring and add the this compound solution dropwise from the addition funnel over a period of 30 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction by TLC. If the reaction is slow, it can be gently heated to reflux (around 40°C for dichloromethane) for 30-60 minutes.[2]

  • Quenching: Once the reaction is complete, cool the mixture back down in an ice bath. Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with stirring.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 4-butyl-phenyl ketone.

Visualizing the Process

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the this compound acylation.

TroubleshootingWorkflow start Start Acylation Reaction check_yield Low or No Yield? start->check_yield multiple_products Multiple Products? check_yield->multiple_products No catalyst_check Is catalyst fresh and anhydrous? Are conditions inert? check_yield->catalyst_check Yes tar_formation Tarry Byproduct? multiple_products->tar_formation No polyacylation_check Is the aromatic ring highly activated? multiple_products->polyacylation_check Yes success Successful Reaction tar_formation->success No temp_check_high Was the reaction temperature too high? tar_formation->temp_check_high Yes substrate_check Is the aromatic ring activated or deactivated? catalyst_check->substrate_check temp_check_low Is the temperature optimized? substrate_check->temp_check_low stoichiometry_check Is catalyst stoichiometry > 1.0 equivalent? temp_check_low->stoichiometry_check purity_check Are reagents and solvents pure? polyacylation_check->purity_check addition_check Was the acyl chloride added slowly at low temp? temp_check_high->addition_check

Caption: Troubleshooting workflow for this compound acylation.

Reaction Pathway

This diagram illustrates the key steps in the Friedel-Crafts acylation of an aromatic ring with this compound.

ReactionPathway reactants This compound + Aromatic Ring acylium_ion Formation of Acylium Ion reactants->acylium_ion lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->acylium_ion electrophilic_attack Electrophilic Attack by Aromatic Ring acylium_ion->electrophilic_attack intermediate Arenium Ion Intermediate electrophilic_attack->intermediate deprotonation Deprotonation intermediate->deprotonation catalyst_complex Product-Catalyst Complex deprotonation->catalyst_complex product Aryl Ketone Product workup Aqueous Workup catalyst_complex->workup workup->product

Caption: Key steps in the Friedel-Crafts acylation pathway.

References

Technical Support Center: Managing 4-Butylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the moisture sensitivity of 4-Butylbenzoyl chloride.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of this compound, focusing on problems arising from its moisture sensitivity.

Question: I opened my bottle of this compound and saw white fumes. What is happening and is the reagent still usable?

Answer: The white fumes are a result of the reaction between this compound and atmospheric moisture.[1] This reaction, known as hydrolysis, produces 4-Butylbenzoic acid and hydrogen chloride (HCl) gas.[2][3] The HCl gas appears as white fumes as it condenses with ambient moisture.

  • Immediate Action: Minimize the bottle's exposure to air and securely reseal it, preferably under a blanket of inert gas like nitrogen or argon.

  • Usability: The reagent may still be usable if the exposure was brief. However, it is now likely contaminated with some 4-Butylbenzoic acid. The presence of this impurity could affect your reaction stoichiometry and yield. It is recommended to perform a purity check before use.

Question: My reaction with this compound is giving a low yield, and I see a white precipitate in my reaction mixture. What could be the cause?

Answer: A low yield accompanied by a white precipitate often indicates that the this compound has hydrolyzed to 4-Butylbenzoic acid, which is a white solid. This can happen for several reasons:

  • Degraded Starting Material: The this compound may have been exposed to moisture during storage.[4]

  • Wet Solvents or Reagents: The solvents or other reagents used in your reaction may not have been sufficiently dried.

  • Atmospheric Moisture: The reaction may have been exposed to the atmosphere, allowing moisture to enter.

Troubleshooting Steps:

  • Verify Solvent/Reagent Purity: Ensure all solvents and reagents are anhydrous. Use freshly dried solvents for best results.

  • Improve Inert Atmosphere Technique: Conduct the reaction under a positive pressure of an inert gas (nitrogen or argon). Use oven-dried glassware and proper syringe/septum techniques for reagent transfer.[4]

  • Check Starting Material: Test the purity of your this compound (see Experimental Protocols section). If significant degradation has occurred, it may be necessary to purify the reagent by distillation or to use a fresh bottle.[5]

Question: How can I confirm that my this compound has degraded?

Answer: You can use spectroscopic methods to check for the presence of the hydrolysis product, 4-Butylbenzoic acid.

  • Infrared (IR) Spectroscopy: Look for a broad O-H stretch in the region of 2500-3300 cm⁻¹, which is characteristic of a carboxylic acid and absent in a pure acyl chloride.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the carboxylic acid proton of 4-Butylbenzoic acid will appear as a broad singlet far downfield, typically above 10 ppm.

Frequently Asked Questions (FAQs)

Q1: What is the proper way to store this compound? A1: Store the container tightly closed in a cool, dry, and well-ventilated area away from moisture, bases, and strong oxidizing agents.[7][8] For long-term storage, sealing the bottle with paraffin wax and storing it in a desiccator is recommended. Storing under an inert gas like nitrogen is also advisable.[4][8]

Q2: What is the reaction of this compound with water? A2: this compound reacts with water in a hydrolysis reaction to form 4-Butylbenzoic acid and hydrogen chloride.[2][3] This reaction is typically rapid and exothermic.[2]

Q3: What are the primary hazards associated with this compound? A3: It is a corrosive substance that can cause severe skin burns and eye damage.[9] Upon contact with moisture, it liberates toxic and corrosive hydrogen chloride gas.[7][10] Always handle this reagent in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11]

Q4: Can I purify this compound that has been partially hydrolyzed? A4: Yes, purification is possible. If an IR spectrum indicates the presence of the carboxylic acid, you can treat the material with thionyl chloride (SOCl₂) or oxalyl chloride to convert the acid back to the acyl chloride, followed by vacuum distillation to purify it.[5] This procedure should only be performed by experienced chemists with appropriate safety precautions.

Quantitative Data Summary

The following tables summarize key physical and safety properties of this compound. Note that properties can vary slightly between the n-butyl and tert-butyl isomers.

Table 1: Physical Properties of this compound Isomers

Property4-n-Butylbenzoyl chloride4-tert-Butylbenzoyl chloride
CAS Number 28788-62-71710-98-1[8]
Molecular Formula C₁₁H₁₃ClOC₁₁H₁₃ClO[8]
Molecular Weight 196.67 g/mol 196.67 g/mol [8]
Boiling Point 155-156 °C at 22 mmHg135 °C at 20 mmHg[5]
Density 1.051 g/mL at 25 °C1.007 g/mL at 25 °C[5]
Refractive Index n20/D 1.5351n20/D 1.536[5]

Table 2: Safety Information for 4-tert-Butylbenzoyl chloride

Hazard StatementPrecautionary Statement
Causes severe skin burns and eye damage.[9]Wear protective gloves/protective clothing/eye protection/face protection.[7]
Contact with water liberates toxic gas.[7]Do not allow contact with water. Protect from moisture.[7]
Harmful in contact with skin.[9]IF ON SKIN: Wash with plenty of soap and water.[9]
Combustible liquid.[8]Keep away from heat/sparks/open flames/hot surfaces.[11]

Experimental Protocols

Protocol 1: Handling and Dispensing this compound under Anhydrous Conditions

This protocol describes the safe transfer of this compound from a supplier bottle to a reaction flask while minimizing moisture exposure.

Materials:

  • This compound in a Sure/Seal™ or similar bottle

  • Oven-dried reaction flask with a rubber septum

  • Dry, inert gas source (Nitrogen or Argon) with a bubbler

  • Dry, gas-tight syringe with a needle

  • Cannula (double-tipped needle)

Methodology:

  • Glassware Preparation: Ensure all glassware, syringes, and needles are thoroughly dried in an oven at >100 °C for several hours and cooled in a desiccator or under a stream of inert gas.

  • Inert Atmosphere Setup: Assemble the reaction flask and purge with inert gas. Maintain a slight positive pressure of the inert gas throughout the procedure.

  • Reagent Bottle Preparation: Puncture the septum of the this compound bottle with a needle connected to the inert gas line to equalize the pressure.

  • Reagent Transfer:

    • Syringe Transfer: Puncture the septum with the dry syringe needle and slowly draw the desired volume of the liquid. To avoid pulling a vacuum, you can simultaneously introduce inert gas into the bottle through a second needle.

    • Cannula Transfer: For larger volumes, use a cannula. Puncture the septa of both the reagent bottle and the reaction flask with the cannula. Apply a slightly higher pressure of inert gas to the reagent bottle to slowly push the liquid through the cannula into the reaction flask.

  • Cleanup: Withdraw the syringe/cannula and immediately quench any residual reagent in the needle by drawing up and expelling a small amount of an anhydrous quenching solvent (like anhydrous isopropanol) in a separate flask, followed by a base wash.

Protocol 2: Purity Assessment by IR Spectroscopy

This protocol outlines a quick method to assess the purity of this compound by checking for the presence of the corresponding carboxylic acid.

Materials:

  • This compound sample

  • FTIR spectrometer with a salt plate (NaCl or KBr) or ATR accessory

  • Anhydrous solvent for cleaning (e.g., dichloromethane)

Methodology:

  • Sample Preparation: In a fume hood, place a small drop of the this compound onto the salt plate or ATR crystal. If using a salt plate, cover it with a second plate.

  • Spectrum Acquisition: Acquire the infrared spectrum according to the instrument's operating procedure.

  • Data Analysis:

    • Pure Acyl Chloride: A pure sample will show a strong C=O (carbonyl) stretch around 1770-1800 cm⁻¹.

    • Contaminated Sample: The presence of 4-Butylbenzoic acid will be indicated by a very broad O-H stretch from approximately 2500 cm⁻¹ to 3300 cm⁻¹.[6] The intensity of this peak correlates with the extent of hydrolysis.

  • Cleaning: Clean the salt plates or ATR crystal thoroughly with an anhydrous solvent immediately after use.

Visualizations

Hydrolysis_Pathway cluster_reactants Reactants cluster_products Products A This compound C 4-Butylbenzoic acid (Impurity/Precipitate) A->C Hydrolysis D Hydrogen Chloride (HCl) (Fumes) A->D Hydrolysis B Water (H₂O) (from atmosphere or solvent) B->C B->D Troubleshooting_Workflow start Low Yield or Unexpected Precipitate check_purity Check Purity of This compound (e.g., via IR) start->check_purity is_pure Is it pure? check_purity->is_pure check_conditions Review Reaction Conditions are_solvents_dry Are solvents/reagents anhydrous? check_conditions->are_solvents_dry is_pure->check_conditions Yes purify Purify Reagent or Use New Bottle is_pure->purify No dry_solvents Thoroughly Dry Solvents and Reagents are_solvents_dry->dry_solvents No improve_technique Improve Inert Atmosphere Technique are_solvents_dry->improve_technique Yes proceed Proceed with Reaction purify->proceed dry_solvents->proceed improve_technique->proceed

References

Troubleshooting low conversion rates in 4-Butylbenzoyl chloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low conversion rates during the synthesis of 4-Butylbenzoyl chloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic method.

Method 1: Chlorination of 4-Butylbenzoic Acid

This is a common and direct method for synthesizing this compound. However, several factors can lead to poor yields.

Question 1: My reaction with thionyl chloride (SOCl₂) is sluggish or incomplete, resulting in a low yield of this compound. What are the possible causes and solutions?

Answer:

Low conversion rates in this reaction are often linked to reactant quality, reaction conditions, and moisture contamination. Here are the primary troubleshooting steps:

  • Moisture Contamination: this compound is highly susceptible to hydrolysis, reverting to 4-butylbenzoic acid in the presence of water.[1]

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.[1] Use anhydrous solvents and ensure the 4-butylbenzoic acid starting material is thoroughly dry. Handling reagents under an inert atmosphere using Schlenk line or glovebox techniques is highly recommended.[1]

  • Purity of 4-Butylbenzoic Acid: Impurities in the starting material can interfere with the reaction.

    • Solution: Use high-purity 4-butylbenzoic acid. If the purity is questionable, consider recrystallizing it before use.

  • Reagent Stoichiometry and Activity: An insufficient amount or low reactivity of thionyl chloride will result in incomplete conversion.

    • Solution: Use a molar excess of thionyl chloride (typically 2-3 equivalents).[2] If the thionyl chloride is old, its reactivity may be diminished; using a freshly opened bottle is advisable.

  • Reaction Temperature and Time: The reaction may require heating to proceed at a reasonable rate.

    • Solution: Heating the reaction mixture to reflux (around 76°C for thionyl chloride) for 2-4 hours is a common procedure.[2] Reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.[2]

  • Catalyst: While often not strictly necessary, a catalytic amount of dimethylformamide (DMF) can accelerate the reaction.

    • Solution: Add a few drops of DMF to the reaction mixture.[3]

Question 2: How can I effectively monitor the progress of the reaction between 4-butylbenzoic acid and thionyl chloride?

Answer:

Monitoring the conversion of the carboxylic acid to the acyl chloride is crucial. Here are a couple of effective methods:

  • Infrared (IR) Spectroscopy: This is a convenient method for monitoring the reaction.

    • Procedure: Withdraw a small aliquot from the reaction mixture. Evaporate the excess thionyl chloride (in a fume hood).[3] Run an IR spectrum. The disappearance of the broad O-H stretch of the carboxylic acid (typically around 2500-3300 cm⁻¹) and the appearance of the sharp C=O stretch of the acyl chloride (around 1785-1815 cm⁻¹) indicates the completion of the reaction.[3]

  • Thin-Layer Chromatography (TLC): While direct TLC is not ideal due to the reactivity of the acyl chloride, a simple derivatization can be used.

    • Procedure: Quench a small sample of the reaction mixture with an anhydrous alcohol like methanol. This will convert the this compound to its corresponding methyl ester. Spot this quenched sample on a TLC plate alongside the starting 4-butylbenzoic acid. The formation of the less polar ester, which will have a higher Rf value than the carboxylic acid, indicates the formation of the acyl chloride.[4]

Question 3: My final product is contaminated with the starting material, 4-butylbenzoic acid. How can I purify the this compound?

Answer:

Purification is essential to obtain high-purity this compound.

  • Distillation: The most effective method for purification is vacuum distillation.[5][6] This separates the desired product from the less volatile 4-butylbenzoic acid and any non-volatile impurities.

  • Treatment with Thionyl Chloride: If the IR spectrum of the distilled product still shows the presence of a hydroxyl group (from the carboxylic acid), it can be treated again with thionyl chloride or oxalyl chloride at approximately 50°C for 30 minutes, followed by evaporation and re-distillation under vacuum.[5][6]

Method 2: Friedel-Crafts Acylation of Butylbenzene

This method involves the reaction of butylbenzene with an acylating agent in the presence of a Lewis acid catalyst.

Question 4: I am attempting a Friedel-Crafts acylation to produce this compound, but the conversion rate is low and I'm observing multiple byproducts. What are the likely causes?

Answer:

Low yields and byproduct formation in Friedel-Crafts acylation are common and can be attributed to several factors:

  • Catalyst Deactivation: The Lewis acid catalyst (commonly AlCl₃) is extremely sensitive to moisture.[7] Any water present will deactivate the catalyst.

    • Solution: Use anhydrous reagents and solvents, and ensure all glassware is thoroughly dried.[7]

  • Incorrect Stoichiometry: An insufficient amount of the Lewis acid catalyst is a frequent cause of low conversion. In acylation reactions, the catalyst forms a complex with the product, so more than a catalytic amount is required.

    • Solution: A slight excess of the catalyst is often used to drive the reaction to completion.[7]

  • Reaction Temperature: The reaction temperature plays a critical role. While some reactions proceed at room temperature, this acylation may require heating. However, excessively high temperatures can promote side reactions.[7]

    • Solution: The reaction is often initiated by gentle warming and may require reflux to ensure completion.[7] Ambient temperatures of 20–25°C are reported to give optimum results in some cases, as higher temperatures can favor ketone formation.[8]

  • Formation of Byproducts: A major byproduct can be the 4,4'-disubstituted benzophenone.[8]

    • Solution: This can be minimized by using an excess of the acylating agent (e.g., oxalyl chloride) and by the slow addition of a dilute solution of the alkylbenzene to the acylating agent.[8]

  • Polyalkylation: While more common in Friedel-Crafts alkylation, polyacylation is generally not an issue as the acyl group deactivates the aromatic ring to further substitution. However, if the starting material is highly activated, this could be a consideration.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis of 4-alkylbenzoyl chlorides.

ParameterMethod 1: Chlorination of 4-Butylbenzoic AcidMethod 2: Friedel-Crafts AcylationReference(s)
Chlorinating/Acylating Agent Thionyl Chloride (SOCl₂) or Oxalyl ChlorideOxalyl Chloride[3][8]
Stoichiometry of Reagent 2-3 equivalentsExcess[2][8]
Catalyst Dimethylformamide (DMF) (catalytic)Aluminum Chloride (AlCl₃) (slight excess)[3][7]
Typical Reaction Temperature Reflux (approx. 76°C for SOCl₂)20-25°C[2][8]
Typical Reaction Time 2-4 hoursVaries, can be several hours[2][8]
Major Potential Byproduct Unreacted 4-butylbenzoic acid4,4'-Dibutylbenzophenone[8]
Typical Yield High (often quantitative conversion)Good (can be optimized)[4][8]

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Butylbenzoic Acid

This protocol is adapted from standard procedures for the conversion of carboxylic acids to acyl chlorides.[2][3]

Materials:

  • 4-Butylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Round-bottom flask

  • Reflux condenser with a gas outlet to a scrubber (to neutralize HCl and SO₂ gas)

  • Heating mantle

  • Stirring apparatus

Procedure:

  • In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-butylbenzoic acid (1.0 eq).

  • Under an inert atmosphere, add an excess of thionyl chloride (2-3 eq). Anhydrous solvent can be used, or thionyl chloride can serve as the solvent.

  • Add a few drops of DMF as a catalyst.

  • Heat the mixture to reflux (approximately 76°C) for 2-4 hours. The reaction is complete when gas evolution ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation, preferably under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Protocol 2: Synthesis of this compound via Friedel-Crafts Acylation

This protocol is based on general procedures for Friedel-Crafts acylation.[7][8]

Materials:

  • Anhydrous butylbenzene

  • Oxalyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane)

  • Three-neck round-bottom flask

  • Addition funnel

  • Stirring apparatus

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, and an inlet for an inert gas.

  • In the flask, suspend anhydrous aluminum chloride (slight excess over oxalyl chloride) in an anhydrous solvent.

  • In the addition funnel, prepare a solution of oxalyl chloride in the anhydrous solvent.

  • Cool the flask containing the aluminum chloride suspension in an ice bath.

  • Slowly add the oxalyl chloride solution to the stirred suspension of aluminum chloride.

  • In a separate addition funnel, prepare a dilute solution of butylbenzene in the anhydrous solvent.

  • Slowly add the butylbenzene solution to the reaction mixture, maintaining the temperature between 20-25°C.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by carefully pouring the mixture over crushed ice.

  • Separate the organic layer, wash it with a dilute acid solution, then with water, and finally with a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Visualizations

Synthesis_Pathway Synthesis Pathways for this compound cluster_0 Method 1: Chlorination cluster_1 Method 2: Friedel-Crafts Acylation 4-Butylbenzoic Acid 4-Butylbenzoic Acid 4-Butylbenzoyl chloride_M1 This compound 4-Butylbenzoic Acid->4-Butylbenzoyl chloride_M1 SOCl2, DMF (cat.) Reflux Butylbenzene Butylbenzene 4-Butylbenzoyl chloride_M2 This compound Butylbenzene->4-Butylbenzoyl chloride_M2 1. Oxalyl chloride, AlCl3 2. H2O

Caption: Synthesis routes to this compound.

Troubleshooting_Workflow Troubleshooting Low Conversion Rates start Low Conversion Rate Observed check_moisture Check for Moisture (Reagents, Glassware, Solvents) start->check_moisture check_reagents Verify Reagent Purity & Stoichiometry check_moisture->check_reagents No solution_dry Action: Rigorously Dry Glassware & Reagents check_moisture->solution_dry Yes check_conditions Review Reaction Conditions (Temperature, Time) check_reagents->check_conditions No solution_reagents Action: Use Pure Reagents & Correct Molar Ratios check_reagents->solution_reagents Yes solution_conditions Action: Optimize Temperature & Reaction Time check_conditions->solution_conditions Yes rerun Re-run Experiment check_conditions->rerun No solution_dry->rerun solution_reagents->rerun solution_conditions->rerun

Caption: A logical workflow for troubleshooting low yields.

Logical_Relationships Cause and Effect in Low Conversion cause1 Presence of Water effect1 Hydrolysis of Product cause1->effect1 effect2 Catalyst Deactivation cause1->effect2 cause2 Impure Starting Material effect4 Incomplete Reaction cause2->effect4 cause3 Suboptimal Temperature effect3 Side Reactions cause3->effect3 cause3->effect4 cause4 Incorrect Stoichiometry cause4->effect4 low_yield Low Conversion Rate effect1->low_yield effect2->low_yield effect3->low_yield effect4->low_yield

Caption: Relationship between causes and effects of low conversion.

References

Preventing polyacylation in Friedel-Crafts reactions with 4-Butylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent polyacylation and other side reactions in Friedel-Crafts reactions with acylating agents like 4-Butylbenzoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is polyacylation in the context of Friedel-Crafts reactions, and why is it generally less common than polyalkylation?

A1: Polyacylation is the introduction of more than one acyl group onto an aromatic ring during a Friedel-Crafts acylation reaction.[1] It is generally less common than polyalkylation because the first acyl group introduced deactivates the aromatic ring.[1][2] The electron-withdrawing nature of the carbonyl group in the acyl substituent makes the ring less nucleophilic and therefore less susceptible to further electrophilic attack by another acylium ion.[1][3] In contrast, the alkyl group introduced during Friedel-Crafts alkylation is an activating group, making the product more reactive than the starting material and promoting further alkylation.[2][4]

Q2: Under what conditions can polyacylation become a significant side reaction?

A2: Polyacylation can become a significant issue when the aromatic substrate is highly activated. Aromatic compounds with potent electron-donating groups (e.g., -OH, -OR, -NH2) or electron-rich aromatic systems like polycyclic aromatic hydrocarbons can be nucleophilic enough to undergo a second acylation, despite the deactivating effect of the first acyl group.[1]

Q3: How does the choice of Lewis acid catalyst influence the likelihood of polyacylation?

A3: The strength and concentration of the Lewis acid catalyst can impact the reaction's selectivity. While a catalyst is necessary to generate the acylium ion, an excessively high concentration or a very strong Lewis acid can increase the system's reactivity to a point where the deactivating effect of the first acyl group is overcome, leading to diacylation, especially with activated substrates.[1] For highly activated systems, milder Lewis acids (e.g., ZnCl₂, FeCl₃) may offer better control.[1][5]

Q4: Can reaction temperature be used to control polyacylation?

A4: Yes, temperature is a critical parameter. Performing the reaction at a lower temperature can help to prevent polyacylation.[1] It is often recommended to start the reaction at 0°C or even lower and then allow it to warm to room temperature slowly.[1] Monitoring the reaction's progress by Thin Layer Chromatography (TLC) can help determine the optimal temperature profile.[1]

Troubleshooting Guides

Issue 1: Formation of a Diacylated Byproduct is Observed

If you are observing the formation of a diacylated byproduct in your reaction mixture, consider the following troubleshooting steps:

  • Excessive Catalyst Loading: Carefully control the stoichiometry of the Lewis acid. For many reactions, a 1:1 molar ratio of catalyst to the acylating agent is sufficient.[1] With highly reactive substrates, you might even use substoichiometric amounts of the catalyst.[1]

  • High Reaction Temperature: Conduct the reaction at a lower temperature.[1] Starting at 0°C and gradually warming to room temperature is a good practice.[1]

  • Highly Activated Substrate: If your aromatic substrate is highly activated, consider using a milder Lewis acid to reduce the overall reactivity of the system.[1][5]

Issue 2: Low or No Product Yield

Low yields in Friedel-Crafts acylation can be caused by several factors:

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic substrate can deactivate it towards electrophilic aromatic substitution, preventing the reaction from proceeding.[6]

  • Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[6] Ensure all glassware is thoroughly dried and the reaction is carried out under anhydrous (dry) conditions.[6]

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction.[5][6] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required.[5][6]

Data Presentation

Table 1: Effect of Reaction Parameters on Mono- vs. Di-acylation Selectivity

ParameterConditionExpected Outcome for MonoacylationRationale
Catalyst Stoichiometry Equimolar (to acyl chloride)High SelectivityMinimizes excess reactive electrophile.[1]
ExcessPotential for DiacylationIncreases the concentration of the reactive acylium ion.[1]
Reaction Temperature Low (0°C to RT)High SelectivityFavors the kinetically controlled mono-acylated product.[1]
High (> RT)Potential for DiacylationProvides sufficient energy to overcome the deactivation of the mono-acylated ring.[1]
Substrate Activity Moderately ActivatedHigh SelectivitySufficiently nucleophilic for the first acylation but deactivated enough to prevent the second.
Highly ActivatedPotential for DiacylationThe high nucleophilicity of the ring can overcome the deactivating effect of the first acyl group.[1]
Lewis Acid Strength Mild (e.g., FeCl₃, ZnCl₂)High SelectivityGenerates the acylium ion without excessively increasing the overall reactivity.[5]
Strong (e.g., AlCl₃)Potential for DiacylationCan lead to higher concentrations of the electrophile and overcome the deactivation.[1]

Experimental Protocols

Protocol 1: General Procedure for Mono-acylation of an Activated Aromatic Substrate with this compound

This protocol describes a general procedure for the mono-acylation of a moderately activated aromatic substrate using this compound and aluminum chloride as the catalyst, with precautions to minimize polyacylation.

Materials:

  • Aromatic Substrate (1.0 equivalent)

  • This compound (1.0 equivalent)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Crushed ice and concentrated HCl for workup

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Catalyst Suspension: In the round-bottom flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.[6]

  • Acylating Agent Addition: Cool the suspension to 0°C in an ice bath. Slowly add this compound (1.0 equivalent) to the stirred suspension.[6]

  • Substrate Addition: Dissolve the aromatic substrate (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the substrate solution dropwise to the reaction mixture at 0°C over 30 minutes.[6][7]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then slowly warm to room temperature. Monitor the reaction progress by TLC.[1]

  • Workup: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and hydrolyze the aluminum chloride complex.[6][7]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.[6][7]

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.[2][6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[6]

Mandatory Visualization

Friedel_Crafts_Acylation_Troubleshooting start Start: Friedel-Crafts Acylation with this compound issue Issue Encountered? start->issue polyacylation Polyacylation Observed? issue->polyacylation Yes low_yield Low/No Yield? issue->low_yield No polyacylation->low_yield No check_catalyst 1. Check Catalyst Stoichiometry (Aim for 1.0-1.1 eq.) polyacylation->check_catalyst Yes other_issue Other Side Reactions? low_yield->other_issue No check_substrate 1. Check Substrate Activity (Deactivating groups present?) low_yield->check_substrate Yes consult_literature Consult Literature for Substrate-Specific Issues other_issue->consult_literature Yes end Problem Resolved other_issue->end No lower_temp 2. Lower Reaction Temperature (Start at 0°C) check_catalyst->lower_temp milder_catalyst 3. Consider Milder Lewis Acid (e.g., FeCl3, ZnCl2) lower_temp->milder_catalyst milder_catalyst->end check_anhydrous 2. Ensure Anhydrous Conditions (Dry glassware, solvents) check_substrate->check_anhydrous increase_catalyst 3. Ensure Sufficient Catalyst (Stoichiometric amount needed) check_anhydrous->increase_catalyst increase_catalyst->end consult_literature->end

Caption: Troubleshooting workflow for common issues in Friedel-Crafts acylation.

Polyacylation_Prevention_Logic goal Goal: Prevent Polyacylation control_reactivity Control Electrophile Reactivity and Nucleophile Strength goal->control_reactivity catalyst_control Catalyst Control control_reactivity->catalyst_control temp_control Temperature Control control_reactivity->temp_control substrate_consideration Substrate Consideration control_reactivity->substrate_consideration stoichiometry Use Stoichiometric (not excess) Lewis Acid catalyst_control->stoichiometry milder_acid Use Milder Lewis Acid for Highly Active Substrates catalyst_control->milder_acid low_temp Perform Reaction at Low Temperature (e.g., 0°C) temp_control->low_temp slow_addition Slow, Controlled Addition of Reagents temp_control->slow_addition protecting_groups Consider Protecting Groups for Highly Activating Substituents substrate_consideration->protecting_groups outcome Outcome: Selective Monoacylation stoichiometry->outcome milder_acid->outcome low_temp->outcome slow_addition->outcome protecting_groups->outcome

Caption: Key strategies and logical relationships for preventing polyacylation.

References

Technical Support Center: 4-Butylbenzoyl Chloride Amidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Butylbenzoyl chloride amidation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful amide synthesis. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a base in the amidation of this compound?

A1: The primary role of the base is to act as an acid scavenger. The amidation reaction between this compound and a primary or secondary amine generates one equivalent of hydrochloric acid (HCl) as a byproduct.[1][2] This HCl can protonate the starting amine, rendering it non-nucleophilic and unable to react with the acyl chloride.[3] By neutralizing the HCl as it forms, the base ensures that the amine remains available for the reaction, driving the equilibrium towards the amide product.[4]

Q2: What happens if I don't use a base in my reaction?

A2: If no external base is added, the amine starting material will act as the base itself.[2][5] One molecule of the amine will react with this compound to form the amide and HCl, and a second molecule of the amine will be protonated by that HCl. This process continues until half of the amine has been consumed in neutralizing the acid. Consequently, the theoretical maximum yield for the reaction is limited to 50%.[1][5]

Q3: What is the "Schotten-Baumann reaction" and how does it relate to this amidation?

A3: The Schotten-Baumann reaction is a specific method for synthesizing amides from amines and acyl chlorides.[4] It is characterized by the use of a base, often in a two-phase solvent system (e.g., an organic solvent like dichloromethane and an aqueous solution of a base like sodium hydroxide).[3][6] The base neutralizes the HCl byproduct in the aqueous phase, preventing it from protonating the amine in the organic phase.[1] This is a very common and effective set of conditions for acyl chloride amidation.

Q4: Can the amide product itself act as a base?

A4: While amides are significantly less basic than amines, they can be protonated under strongly acidic conditions.[1] However, in the context of this reaction, the starting amine is a much stronger base and will be protonated preferentially. The amide product is generally not considered to be an effective scavenger for the HCl generated.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Protonation of Starting Amine: Insufficient base was used, or the base was not strong enough to neutralize the generated HCl.[3]• Ensure at least one equivalent of base is used for every equivalent of HCl produced. For primary/secondary amines, this means at least two equivalents of amine or one equivalent of amine and one equivalent of an external base.[7]• Consider using a stronger, non-nucleophilic base like Diisopropylethylamine (DIEA) or an inorganic base like K₂CO₃.[][9]
2. Hydrolysis of this compound: The acyl chloride is highly reactive and sensitive to moisture. It may have hydrolyzed to 4-butylbenzoic acid before reacting with the amine.[3][6]• Use anhydrous (dry) solvents and reagents.[10]• Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[10]• If using aqueous base (Schotten-Baumann), ensure vigorous stirring to maximize contact between reactants and minimize the time the acyl chloride is exposed to water.[3]
3. Steric Hindrance: The amine or the acyl group is sterically hindered, slowing down the reaction rate significantly.[]• Add a nucleophilic catalyst, such as 4-Dimethylaminopyridine (DMAP), in a catalytic amount (1-10 mol%).[]• Increase the reaction temperature or allow for a longer reaction time.
Multiple Spots on TLC/LC-MS (Side Products) 1. Unreacted 4-Butylbenzoic Acid: Significant hydrolysis of the starting acyl chloride has occurred.• Follow the recommendations for preventing hydrolysis (see above).• During workup, wash the organic layer with a saturated aqueous solution of NaHCO₃ or a dilute NaOH solution to remove the acidic byproduct.[10]
2. Unreacted Amine: The reaction has not gone to completion, or an insufficient amount of acyl chloride was used.• Allow the reaction to stir for a longer period or gently heat if the reactants are stable.• During workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the basic starting amine.[10]
Reaction is Very Exothermic and Hard to Control 1. Highly Reactive Reagents: The reaction between unhindered amines and acyl chlorides is often very fast and exothermic.[]• Cool the reaction mixture to 0 °C in an ice bath before and during the addition of this compound.[10]• Add the this compound solution dropwise over a period of 10-30 minutes to control the reaction rate.[11]

Data Summary: Common Bases for Amidation

The choice of base can significantly impact reaction efficiency, workup, and purification. Below is a summary of commonly used bases.

Base Type pKa (of Conjugate Acid) Typical Solvents Key Considerations
Triethylamine (TEA) Tertiary Amine (Organic)~10.7DCM, THF, DMFStandard, cost-effective choice. The resulting triethylammonium chloride salt can sometimes be difficult to filter.[9][12]
Diisopropylethylamine (DIEA / Hünig's Base) Tertiary Amine (Organic)~11.0DCM, THF, DMFSterically hindered and non-nucleophilic. Good for sensitive substrates where TEA might act as a nucleophile. The resulting salt is often more soluble in organic solvents, simplifying workup.[9][13]
Pyridine Aromatic Amine (Organic)~5.2DCM, TolueneLess basic than TEA; can also act as a nucleophilic catalyst. Often used as both base and solvent.[][12]
Sodium Hydroxide (NaOH) Inorganic~15.7Water (used in a biphasic system with an organic solvent like DCM)Used in Schotten-Baumann conditions. Very effective and inexpensive, but increases the risk of acyl chloride hydrolysis.[1][3]
Potassium Carbonate (K₂CO₃) Inorganic~10.3DMF, AcetonitrileA solid inorganic base that is effective and easy to remove by filtration. A good alternative to tertiary amines.[]

Visualized Workflows and Mechanisms

General Amidation Mechanism

The diagram below illustrates the nucleophilic acyl substitution mechanism for the amidation of this compound and the crucial role of the base in neutralizing the HCl byproduct.

G cluster_0 Reaction Pathway cluster_1 Role of Base AcylChloride 4-Butylbenzoyl Chloride Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral + Amine Amine Amine (R-NH2) ProtonatedAmide Protonated Amide Tetrahedral->ProtonatedAmide - Cl- Amide Final Amide Product ProtonatedAmide->Amide - H+ Base Base (B:) ProtonatedAmide->Base HCl HCl byproduct ProtonatedBase Protonated Base (B:H+) Base->ProtonatedBase + H+ (from Amide or HCl) G Start Low Yield Observed CheckBase Was sufficient base used? (>=1 eq. to HCl) Start->CheckBase CheckAnhydrous Were anhydrous conditions used? CheckBase->CheckAnhydrous Yes NoBase No: Amine was protonated. Increase base stoichiometry. CheckBase->NoBase No CheckPurity Are starting materials pure? CheckAnhydrous->CheckPurity Yes NotAnhydrous No: Acyl chloride likely hydrolyzed. Use dry solvents/inert atmosphere. CheckAnhydrous->NotAnhydrous No Impure No: Purify amine and acyl chloride. CheckPurity->Impure No ConsiderCatalyst Yes to all: Reaction may be slow. Consider adding DMAP or heating. CheckPurity->ConsiderCatalyst Yes G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Amine & Base in Anhydrous Solvent B Cool Mixture to 0 °C A->B C Add this compound Solution Dropwise B->C D Warm to RT & Stir (Monitor by TLC/LC-MS) C->D E Quench with Water D->E F Aqueous Washes (Acid, Base, Brine) E->F G Dry & Concentrate F->G H Purify (Chromatography/Recrystallization) G->H I Pure Amide H->I

References

Technical Support Center: 4-Butylbenzoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-butylbenzoyl chloride.

Frequently Asked Questions (FAQs)

Q1: How can I minimize the formation of the 4-butylbenzoic acid byproduct?

A1: The primary cause of 4-butylbenzoic acid formation is the reaction of this compound with water (hydrolysis).[1] To minimize this, ensure all glassware is rigorously dried (e.g., oven-dried at >100°C) and cooled under an inert atmosphere (e.g., nitrogen or argon).[1] Use anhydrous solvents and add reagents via a dry syringe through a septum.[1] Running the reaction at a controlled, often cool, temperature (e.g., 0°C) can also help prevent side reactions.[1]

Q2: What are the best practices for quenching a Friedel-Crafts acylation reaction involving this compound and aluminum chloride (AlCl₃)?

A2: The reaction should be quenched by carefully and slowly pouring the reaction mixture into a beaker containing ice and concentrated hydrochloric acid (HCl).[2] This procedure hydrolyzes the aluminum chloride complexes, making them water-soluble for easier removal. Heating the quenched mixture gently (e.g., in a warm water bath for about five minutes) can help break up any remaining aluminum salts that may cause emulsions.[3]

Q3: How do I remove unreacted this compound and the 4-butylbenzoic acid byproduct during work-up?

A3: Both unreacted this compound and the hydrolysis byproduct, 4-butylbenzoic acid, can be removed by washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution.[1] The base will react with the acidic 4-butylbenzoic acid to form a water-soluble carboxylate salt, and it will also hydrolyze the remaining acyl chloride, which then gets extracted into the aqueous layer.

Q4: What safety precautions are essential when working with this compound?

A4: this compound is corrosive and moisture-sensitive.[4] It causes severe skin burns and eye damage.[4] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] It reacts with water and should be stored under an inert gas in a cool, dry place away from moisture and incompatible materials like bases and oxidizing agents.[4]

Troubleshooting Guides

This section addresses common issues encountered during the work-up of this compound reactions.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Product is water-soluble. Check the aqueous layer via Thin Layer Chromatography (TLC) or another analytical method. If the product is present, perform a back-extraction with a suitable organic solvent.[6]
Product was lost during filtration. If you performed a filtration step (e.g., to remove a drying agent), suspend the filtered solid in a fresh solvent and analyze the solvent for your product.[6]
Product is volatile. If you suspect your product is volatile, carefully check the solvent collected in the rotovap trap.[6]
Incomplete reaction. Before work-up, ensure the reaction has gone to completion by monitoring it with TLC or LC-MS.[1]
Product degradation. The product may be unstable to the acidic or basic conditions of the work-up. Test the stability of your product by exposing a small sample to the work-up conditions and monitoring for degradation by TLC.[6]
Issue 2: Persistent Emulsion During Aqueous Extraction
Potential Cause Troubleshooting Step
Finely dispersed solids (e.g., aluminum salts). Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel; this increases the ionic strength of the aqueous layer and can help break the emulsion.[7] Gentle heating of the quenched mixture can also help dissolve salts.[3]
Insufficient solvent. Dilute the organic layer with more extraction solvent.
Vigorous shaking. Gently rock the separatory funnel instead of shaking it vigorously.
High concentration of reactants/products. Dilute the entire mixture with both organic solvent and water.
Issue 3: Crude Product is an Oil Instead of an Expected Solid
Potential Cause Troubleshooting Step
Presence of impurities. The most common impurity is 4-butylbenzoic acid, which can act as a eutectic contaminant. Ensure thorough washing with a base as described in the FAQs. Further purification via column chromatography or recrystallization is necessary.
Residual solvent. Ensure all solvent has been removed under high vacuum. Gentle heating on the rotovap may be required, but be cautious of product decomposition.
Product is polymorphic or has a low melting point. Cool the oil in an ice bath and try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

Experimental Protocols

Protocol 1: General Work-up for Friedel-Crafts Acylation
  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl.[2]

  • Initial Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[2]

  • Washing:

    • Wash the combined organic layers with water.

    • Wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid and remove 4-butylbenzoic acid.[1]

    • Wash with a saturated aqueous solution of NaCl (brine) to aid in drying.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization, column chromatography, or vacuum distillation.

Protocol 2: General Work-up for Amide or Ester Synthesis
  • Quenching: Quench the reaction by adding water or a dilute acid (e.g., 1M HCl) to hydrolyze any remaining this compound.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent.

  • Washing:

    • Wash the organic layer with a saturated aqueous solution of NaHCO₃ to remove HCl generated during the reaction and any 4-butylbenzoic acid.[8]

    • For Amidation: If excess amine was used, wash with dilute HCl to protonate the amine, making it water-soluble.[7]

    • Wash with water, followed by brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Solvent Removal: Filter and concentrate the organic phase under reduced pressure.

  • Purification: Purify the resulting amide or ester via recrystallization or column chromatography.

Data Presentation

Table 1: Common Aqueous Washing Solutions and Their Purpose

Washing Solution Purpose
Water (H₂O) Removes water-soluble impurities and reagents.
Dilute Hydrochloric Acid (HCl) Removes unreacted amines and other basic compounds.[7]
Saturated Sodium Bicarbonate (NaHCO₃) Neutralizes acids and removes acidic byproducts like 4-butylbenzoic acid.[1]
Saturated Sodium Chloride (Brine) Reduces the solubility of organic compounds in the aqueous layer and helps break emulsions.[7]
10% Copper (II) Sulfate (CuSO₄) Forms a complex with amines to facilitate their removal from the organic layer.[7]

Visualizations

G cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification Phase A Combine Reactants with This compound (Anhydrous Conditions) B Monitor Reaction (TLC, LC-MS) A->B C Quench Reaction (e.g., add water or ice/HCl) B->C D Liquid-Liquid Extraction C->D E Wash Organic Layer (Acid/Base/Brine) D->E F Dry Organic Layer (e.g., Na2SO4) E->F G Filter and Concentrate F->G H Purify Crude Product (Column, Recrystallization, Distillation) G->H I Characterize Final Product H->I

Caption: General experimental workflow for this compound reactions.

G start Work-up Issue Encountered q1 Is the yield low? start->q1 a1_yes Check aqueous layer & filter media. Consider product volatility or degradation. q1->a1_yes Yes q2 Is there an emulsion? q1->q2 No a1_yes->q2 a2_yes Add brine. Filter through Celite. Avoid vigorous shaking. q2->a2_yes Yes q3 Is crude product impure/oily? q2->q3 No a2_yes->q3 a3_yes Perform base wash to remove acid byproduct. Purify via chromatography or recrystallization. q3->a3_yes Yes end_node Problem Resolved q3->end_node No a3_yes->end_node

Caption: Troubleshooting decision tree for common work-up issues.

References

Technical Support Center: Characterization of Impurities in 4-Butylbenzoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities encountered during the synthesis of 4-butylbenzoyl chloride.

Troubleshooting Guides & FAQs

This section addresses common issues and questions arising from the synthesis of this compound, either from 4-butylbenzoic acid or via Friedel-Crafts acylation.

Scenario 1: Synthesis from 4-Butylbenzoic Acid

Q1: My final product shows a broad peak around 3000 cm⁻¹ in the FTIR spectrum, which is absent in the pure this compound spectrum. What could this be?

A1: The presence of a broad absorption band in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching vibration of a carboxylic acid. This indicates that your starting material, 4-butylbenzoic acid, has not fully reacted.

Troubleshooting Steps:

  • Reagent Quality: Ensure the chlorinating agent (e.g., thionyl chloride (SOCl₂) or oxalyl chloride) is fresh and has not been degraded by moisture. Aged thionyl chloride can contain impurities like sulfuryl chloride (SO₂Cl₂) which are less effective.

  • Reaction Conditions:

    • Ensure strictly anhydrous (moisture-free) conditions, as water will quench the reaction. All glassware should be oven-dried, and solvents should be anhydrous.

    • Use a slight excess of the chlorinating agent (typically 1.2-1.5 equivalents) to drive the reaction to completion.

  • Work-up: During the work-up, excess chlorinating agent and the gaseous byproducts (SO₂ and HCl for thionyl chloride) must be thoroughly removed. This is often achieved by distillation or by co-evaporation with an inert solvent like toluene under reduced pressure.

Q2: I observe a significant amount of a white solid in my crude product that is insoluble in common organic solvents. What is it likely to be?

A2: This is most likely unreacted 4-butylbenzoic acid. While this compound is a liquid at room temperature, 4-butylbenzoic acid is a solid. You can confirm its presence using analytical techniques like HPLC or by obtaining an FTIR spectrum of the solid.

Q3: How can I confirm the complete conversion of 4-butylbenzoic acid to this compound?

A3:

  • FTIR Spectroscopy: The most straightforward method is to monitor the disappearance of the broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) and the appearance of the sharp, intense C=O stretch of the acyl chloride at a higher wavenumber (around 1790-1740 cm⁻¹).

  • TLC Analysis: To visualize the reaction progress on a TLC plate, you can take a small aliquot from the reaction mixture and quench it with methanol. This will convert the this compound to methyl 4-butylbenzoate, which will have a different Rf value than the starting 4-butylbenzoic acid.

Scenario 2: Synthesis via Friedel-Crafts Acylation of Butylbenzene

Q1: My GC-MS analysis shows a peak with a higher molecular weight than my product. What could this impurity be?

A1: A common side-product in Friedel-Crafts acylation is the formation of a benzophenone derivative. In this case, it is likely 4,4'-dibutylbenzophenone . This occurs when the initially formed this compound acylates another molecule of butylbenzene.

Identification:

  • Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the mass of 4,4'-dibutylbenzophenone (C₂₁H₂₆O, MW ≈ 294.4 g/mol ).

  • NMR Spectroscopy: The ¹H NMR spectrum would show characteristic signals for the butyl groups and the aromatic protons. The ¹³C NMR would show a carbonyl peak around 195 ppm.

Troubleshooting:

  • Reaction Temperature: Higher temperatures can promote the formation of this byproduct. Maintaining a lower reaction temperature (e.g., 0-5 °C) can minimize its formation.

  • Stoichiometry: Using an excess of butylbenzene relative to the acylating agent can favor the formation of the desired monosubstituted product.

Q2: The yield of my Friedel-Crafts acylation is very low, and I see a lot of unreacted butylbenzene. What are the likely causes?

A2: Low yields are often due to issues with the catalyst or reaction conditions.

Troubleshooting Steps:

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[1] Any water in the solvent, glassware, or reagents will react with and deactivate it. Ensure all components are rigorously dried.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid, rendering it inactive. Therefore, at least a stoichiometric amount of the catalyst is required. Often, a slight excess (1.1-1.2 equivalents) is used.

  • Purity of Reagents: Ensure the purity of butylbenzene and the acylating agent. Impurities can interfere with the reaction.

Q3: My reaction mixture turned dark and tarry. What happened?

A3: The formation of a dark, tarry material often indicates that the reaction temperature was too high, leading to polymerization and decomposition side reactions. It is crucial to control the temperature, especially during the addition of the reactants.

Data Presentation

Table 1: Common Impurities in this compound Synthesis

Impurity NameChemical FormulaMolecular Weight ( g/mol )Typical OriginKey Identification Techniques
4-Butylbenzoic AcidC₁₁H₁₄O₂178.23Incomplete reaction of starting materialFTIR, HPLC, ¹H NMR
4,4'-DibutylbenzophenoneC₂₁H₂₆O294.44Friedel-Crafts side reactionGC-MS, ¹H NMR, ¹³C NMR
Unreacted ButylbenzeneC₁₀H₁₄134.22Incomplete Friedel-Crafts reactionGC-MS
Excess Chlorinating Agent (e.g., SOCl₂)SOCl₂118.97Incomplete removal after reactionGC-MS (if volatile), pungent odor

Table 2: Spectroscopic Data for this compound and Key Impurities

CompoundTechniqueKey Signals/Peaks
This compound FTIR (cm⁻¹) ~1790-1740 (C=O stretch, sharp, intense), ~2960-2850 (C-H stretch)
¹H NMR (ppm) ~8.0 (d, 2H, Ar-H ortho to COCl), ~7.4 (d, 2H, Ar-H meta to COCl), ~2.7 (t, 2H, Ar-CH₂), ~1.6 (m, 2H, CH₂), ~1.4 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃)
¹³C NMR (ppm) ~168 (C=O), ~150-128 (Aromatic C), ~35 (Ar-CH₂), ~33 (CH₂), ~22 (CH₂), ~14 (CH₃)
MS (m/z) M⁺ peak at ~196/198 (due to ³⁵Cl/³⁷Cl isotopes), fragment at 139 ([M-COCl]⁺)
4-Butylbenzoic Acid FTIR (cm⁻¹) ~3300-2500 (O-H stretch, broad), ~1700 (C=O stretch)
¹H NMR (ppm) ~12.0 (s, 1H, COOH), ~8.0 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~2.7 (t, 2H, Ar-CH₂), ~1.6 (m, 2H, CH₂), ~1.4 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃)
¹³C NMR (ppm) ~172 (C=O), ~148-128 (Aromatic C), ~35 (Ar-CH₂), ~33 (CH₂), ~22 (CH₂), ~14 (CH₃)
MS (m/z) M⁺ peak at 178, fragments at 161 ([M-OH]⁺), 133 ([M-COOH]⁺)
4,4'-Dibutylbenzophenone FTIR (cm⁻¹) ~1650 (C=O stretch), ~2960-2850 (C-H stretch)[1]
¹H NMR (ppm) ~7.7 (d, 4H, Ar-H), ~7.3 (d, 4H, Ar-H), ~2.7 (t, 4H, Ar-CH₂), ~1.6 (m, 4H, CH₂), ~1.4 (m, 4H, CH₂), ~0.9 (t, 6H, CH₃)
¹³C NMR (ppm) ~195 (C=O), ~145-128 (Aromatic C), ~35 (Ar-CH₂), ~33 (CH₂), ~22 (CH₂), ~14 (CH₃)
MS (m/z) M⁺ peak at 294, characteristic fragments of butylbenzene

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Reaction Mixture
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-450 amu.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards if available.

Protocol 2: FTIR Analysis for Reaction Monitoring
  • Sample Preparation:

    • Liquid Samples (Crude Mixture): Place a small drop of the liquid between two NaCl or KBr plates.

    • Solid Impurities: Prepare a KBr pellet or use an ATR accessory.

  • FTIR Conditions:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32 scans are typically sufficient.

  • Data Analysis: Look for the characteristic absorption bands of the functional groups of interest as detailed in Table 2.

Protocol 3: ¹H NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • Data Analysis: Integrate the peaks to determine the relative ratios of the different species present in the sample. Compare the chemical shifts to the values in Table 2.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_analysis Impurity Characterization cluster_identification Impurity Identification start Reaction Mixture TLC TLC Analysis start->TLC Quick Check GCMS GC-MS Analysis start->GCMS Separation & MW FTIR FTIR Analysis start->FTIR Functional Groups NMR NMR Analysis start->NMR Structural Info Impurity1 Unreacted Starting Material (4-Butylbenzoic Acid) TLC->Impurity1 Impurity2 Side-Product (4,4'-Dibutylbenzophenone) GCMS->Impurity2 Impurity3 Other Impurities GCMS->Impurity3 FTIR->Impurity1 NMR->Impurity1 NMR->Impurity2

Caption: Workflow for the characterization of impurities.

troubleshooting_flowchart Start Problem with Reaction LowYield Low Yield? Start->LowYield UnexpectedProduct Unexpected Product? Start->UnexpectedProduct TarryMixture Tarry Mixture? Start->TarryMixture LowYield->UnexpectedProduct No CheckCatalyst Check Catalyst Activity (Anhydrous Conditions) LowYield->CheckCatalyst Yes UnexpectedProduct->TarryMixture No AnalyzeByproduct Analyze Byproduct by GC-MS and NMR UnexpectedProduct->AnalyzeByproduct Yes CheckTemp Check Reaction Temperature TarryMixture->CheckTemp Yes CheckStoichiometry Check Reagent Stoichiometry CheckCatalyst->CheckStoichiometry PurityCheck Check Reagent Purity CheckStoichiometry->PurityCheck AnalyzeByproduct->CheckTemp If Benzophenone

Caption: Troubleshooting flowchart for synthesis issues.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 4-Butylbenzoyl Chloride and Benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Acyl Chloride Reactivity

Acyl chlorides are highly reactive carboxylic acid derivatives, characterized by the electrophilic nature of the carbonyl carbon. This high reactivity makes them valuable reagents in a multitude of chemical transformations, most notably in acylation reactions such as esterification, amidation, and Friedel-Crafts acylation. The reactivity of an acyl chloride is primarily governed by the electronic and steric properties of its substituents.

The fundamental reaction of acyl chlorides is nucleophilic acyl substitution. The mechanism typically proceeds through a two-step addition-elimination pathway. A nucleophile first attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is eliminated, regenerating the carbonyl group and yielding the acylated product.

Theoretical Comparison of Reactivity

The primary difference between 4-butylbenzoyl chloride and benzoyl chloride is the presence of a butyl group at the para position of the benzene ring. This substituent influences the reactivity of the acyl chloride group through electronic and steric effects.

Electronic Effects:

The n-butyl group is an electron-donating group (EDG) through an inductive effect (+I). This effect increases the electron density on the benzene ring, which in turn is relayed to the carbonyl carbon of the acyl chloride. An increase in electron density at the carbonyl carbon reduces its electrophilicity, making it less susceptible to attack by nucleophiles.

This qualitative prediction can be quantified using the Hammett equation :

log(k/k₀) = σρ

Where:

  • k is the rate constant for the substituted reactant (this compound).

  • k₀ is the rate constant for the unsubstituted reactant (benzoyl chloride).

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. For a para-n-butyl group, the σₚ value is approximately -0.16, indicating its electron-donating nature.

  • ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects. For nucleophilic acyl substitution reactions, ρ generally has a positive value, as the reaction is favored by electron-withdrawing groups that stabilize the developing negative charge in the transition state.

Given a negative σ value for the butyl group and a positive ρ value for the reaction, the term σρ will be negative. This leads to log(k/k₀) being negative, which implies that k < k₀ . Therefore, it is predicted that This compound will be less reactive than benzoyl chloride in nucleophilic acyl substitution reactions.

Steric Effects:

The butyl group is located at the para position, which is remote from the acyl chloride functional group. Consequently, the steric hindrance offered by the butyl group to an incoming nucleophile at the carbonyl carbon is negligible. Therefore, steric effects are not expected to play a significant role in differentiating the reactivity of these two molecules.

Quantitative Data Presentation

While direct comparative data is unavailable for this compound, the following table summarizes known kinetic data for the hydrolysis of benzoyl chloride under various conditions. This serves as a benchmark for its reactivity.

Reaction ConditionSolventTemperature (°C)Rate Constant (k)Reference
Hydrolysis95% Ethanol / 5% Water250.00949 min⁻¹[1]
AlcoholysisAbsolute Ethanol250.0492 min⁻¹[1]

Experimental Protocols

To facilitate a direct comparison of the reactivity of this compound and benzoyl chloride, the following detailed experimental protocols are provided.

Protocol 1: Comparative Hydrolysis by Conductometric Analysis

This method monitors the progress of the hydrolysis reaction by measuring the increase in conductivity due to the formation of hydrochloric acid.

Materials:

  • This compound

  • Benzoyl chloride

  • High-purity acetone

  • Deionized water

  • Conductivity meter with a probe

  • Constant temperature bath

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of each acyl chloride (e.g., 0.1 M) in dry acetone.

  • Prepare the desired acetone-water solvent mixture (e.g., 80:20 v/v) in a volumetric flask.

  • Place a known volume of the solvent mixture into a jacketed reaction vessel maintained at a constant temperature (e.g., 25 °C) with constant stirring.

  • Immerse the conductivity probe into the solution and record the initial conductivity.

  • Rapidly inject a small, known volume of the acyl chloride stock solution into the stirring solvent.

  • Record the conductivity at regular time intervals until the value stabilizes.

  • The pseudo-first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where C is the conductivity at time t and C∞ is the final conductivity.

Protocol 2: Competitive Friedel-Crafts Acylation

This experiment determines the relative reactivity of the two acyl chlorides by allowing them to compete for a limited amount of a nucleophilic aromatic substrate.

Materials:

  • This compound

  • Benzoyl chloride

  • Anisole (or another suitable aromatic substrate)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware for inert atmosphere reactions

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aromatic substrate (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous AlCl₃ (1.1 equivalents) portion-wise, keeping the temperature below 5 °C.

  • In a separate flask, prepare an equimolar solution of this compound and benzoyl chloride in anhydrous DCM.

  • Add the acyl chloride mixture dropwise to the cooled substrate-catalyst mixture over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.

  • Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the product mixture by GC-MS to determine the relative amounts of the two acylated products (4-methoxy-4'-butylbenzophenone and 4-methoxybenzophenone). The product ratio will reflect the relative reactivity of the two acyl chlorides.

Mandatory Visualizations

Caption: General mechanism for nucleophilic acyl substitution.

G Comparative Hydrolysis Workflow prep_solutions Prepare Stock Solutions (0.1 M Acyl Chlorides in Acetone) setup_reaction Setup Reaction Vessel (Acetone/Water Solvent, 25°C) prep_solutions->setup_reaction measure_initial Measure Initial Conductivity setup_reaction->measure_initial inject_acyl Inject Acyl Chloride measure_initial->inject_acyl monitor_conductivity Monitor Conductivity vs. Time inject_acyl->monitor_conductivity analyze_data Analyze Data (Plot ln(C∞ - Ct) vs. Time) monitor_conductivity->analyze_data determine_rate Determine Rate Constant (k) analyze_data->determine_rate

Caption: Workflow for comparative hydrolysis kinetics.

Conclusion

Based on established principles of physical organic chemistry, This compound is predicted to be less reactive than benzoyl chloride towards nucleophilic acyl substitution. This is primarily due to the electron-donating nature of the para-butyl group, which reduces the electrophilicity of the carbonyl carbon. Steric effects are not anticipated to be a significant differentiating factor. The provided experimental protocols offer a framework for researchers to quantitatively verify this predicted difference in reactivity and to gather valuable data for structure-activity relationship studies in their own research endeavors.

References

Analytical methods for determining the purity of 4-Butylbenzoyl chloride derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of key intermediates like 4-butylbenzoyl chloride is a critical step in ensuring the integrity and safety of final products. This guide provides an objective comparison of common analytical methods for determining the purity of this compound derivatives, supported by experimental data and detailed protocols.

Introduction to Purity Assessment

This compound is a versatile reagent used in the synthesis of a variety of organic compounds, including active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can significantly impact the reaction yield, final product quality, and potentially introduce toxic by-products. Therefore, robust and accurate analytical methods are essential for quality control and process optimization. This guide explores four principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Titrimetry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. It is particularly well-suited for non-volatile and thermally labile compounds.

Key Performance Parameters of HPLC for Acyl Chloride Analysis

ParameterTypical ValueRemarks
Limit of Detection (LOD) 10 - 50 ng/mLFor related benzyl chloride impurities.[1][2]
Limit of Quantitation (LOQ) 50 - 150 ng/mLFor related benzyl chloride impurities.[1][2]
Linearity Range 0.1 - 10 µg/mLFor related benzyl chloride impurities.[1][2]
Precision (RSD) < 2%For related benzyl chloride impurities.
Accuracy (Recovery) 97.5% - 99.7%For benzyl chloride in a drug substance.[3]
Experimental Protocol: HPLC Analysis of this compound

This protocol is adapted from methods used for similar benzoyl chloride derivatives.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4]

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% phosphoric acid) is often employed.[5] A typical gradient might start at 50% acetonitrile and increase to 95% over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile. Further dilute to a final concentration of 0.1 mg/mL with acetonitrile.

  • Data Analysis: Purity is determined by the area percentage of the main peak relative to the total peak area of all observed peaks.

Gas Chromatography (GC)

GC is an ideal method for the analysis of volatile and thermally stable compounds.[6] Given that this compound is a volatile liquid, GC is a highly suitable technique for its purity assessment.

Key Performance Parameters of GC for Acyl Chloride Analysis

ParameterTypical ValueRemarks
Linearity (Correlation Coefficient) > 0.999For benzoyl chloride.[7]
Precision (RSD) < 1.5%For benzoyl chloride.[7]
Accuracy (Recovery) ~99.8%For benzoyl chloride.[7]
Column Efficiency HighCapillary columns offer excellent resolution.[8]
Experimental Protocol: GC Analysis of this compound

This protocol is based on established methods for benzoyl chloride analysis.[7]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column such as a HP-5 (30m x 0.32mm x 0.25µm) is a suitable choice.[7]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent like dichloromethane or chloroform. An internal standard (e.g., undecane) can be used for improved quantification.[7]

  • Data Analysis: The purity is calculated based on the peak area percentage of the this compound peak relative to the total area of all peaks, or by using an internal standard calibration.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an absolute quantification method that can determine the purity of a substance without the need for a reference standard of the analyte itself.[4] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[9]

Key Advantages of qNMR

  • Primary Method: Can provide a direct measure of purity without a specific reference standard for the analyte.[10]

  • High Specificity: Provides structural information that can help in the identification of impurities.

  • Non-destructive: The sample can be recovered after analysis.

Experimental Protocol: qNMR for Purity Determination
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic acid or dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., Chloroform-d or DMSO-d6).

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube. Add a known volume of the deuterated solvent and ensure complete dissolution.

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons.

  • Data Analysis: The purity of the this compound is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte to the integral of a known proton signal from the internal standard.

Titrimetry

Titrimetry, specifically acid-base titration, is a classic and cost-effective method for determining the overall purity of acyl chlorides.[11][12] The method is based on the hydrolysis of the acyl chloride to the corresponding carboxylic acid and hydrochloric acid, followed by titration of the total acid content with a standardized base.

Experimental Protocol: Acid-Base Titration of this compound

This protocol is adapted from the ACS method for benzoyl chloride.[11][12]

  • Reagents: Standardized 1 N sodium hydroxide (NaOH) solution, standardized 1 N hydrochloric acid (HCl) solution, phenolphthalein indicator.

  • Procedure:

    • Accurately weigh about 2 g of the this compound sample into a glass-stoppered flask.

    • Add 50.0 mL of 1 N NaOH volumetric solution to the flask and stopper it.

    • Allow the flask to stand, with frequent agitation, until the sample has completely dissolved.

    • Add a few drops of phenolphthalein indicator.

    • Titrate the excess NaOH with 1 N HCl until the pink color disappears.

  • Calculation: The purity of the this compound is calculated based on the amount of NaOH consumed in the reaction. One milliliter of 1 N NaOH corresponds to a specific mass of this compound.

Method Selection Workflow

The choice of analytical method depends on the specific requirements of the analysis, such as the need for routine quality control, impurity identification, or absolute purity determination.

MethodSelection start Define Analytical Need qc Routine Quality Control start->qc impurity_id Impurity Identification & Profiling start->impurity_id absolute_purity Absolute Purity Determination start->absolute_purity titration Titrimetry qc->titration Cost-effective, overall purity gc Gas Chromatography (GC) qc->gc Volatile, good for known impurities hplc HPLC qc->hplc Versatile, for non-volatile impurities gcms GC-MS impurity_id->gcms For volatile impurities lcms LC-MS impurity_id->lcms For non-volatile impurities qnmr qNMR absolute_purity->qnmr No analyte standard needed

Caption: Workflow for selecting an analytical method.

Comparison of Analytical Methods

The following diagram illustrates the logical relationships between the analytical requirements and the suitable methods.

Comparison cluster_methods Analytical Methods cluster_attributes Key Attributes HPLC HPLC Versatility High Versatility (Non-volatile impurities) HPLC->Versatility GC GC Volatility Volatility Required GC->Volatility qNMR qNMR AbsoluteQuant Absolute Quantification qNMR->AbsoluteQuant StructuralInfo Structural Information qNMR->StructuralInfo Titrimetry Titrimetry Simplicity Simplicity & Low Cost Titrimetry->Simplicity

References

A Comparative Guide to ¹H NMR Analysis of 4-Butylbenzoyl Chloride and Its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H NMR spectra of 4-butylbenzoyl chloride and its common reaction products, specifically 4-butylbenzoic acid and 4-butylbenzaldehyde. Understanding the distinct NMR signatures of these compounds is crucial for monitoring reaction progress, identifying products, and assessing purity. This document presents experimental data, detailed protocols, and visual aids to facilitate this analysis.

¹H NMR Spectral Data Comparison

CompoundAromatic Protons (ortho to C=O)Aromatic Protons (meta to C=O)Butyl Group ProtonsOther Protons
4-tert-Butylbenzoyl Chloride~8.03 ppm (d, 2H)~7.52 ppm (d, 2H)~1.35 ppm (s, 9H)-
4-tert-Butylbenzoic Acid~8.05 ppm (d, 2H)~7.50 ppm (d, 2H)~1.35 ppm (s, 9H)~12.0 ppm (s, 1H, -COOH)
4-tert-Butylbenzaldehyde~7.82 ppm (d, 2H)~7.55 ppm (d, 2H)~1.35 ppm (s, 9H)~9.98 ppm (s, 1H, -CHO)

Note on n-Butyl Isomers: For the corresponding 4-n-butyl isomers, the aromatic proton signals would exhibit similar splitting patterns (doublets). However, the chemical shifts might be slightly different due to the different electronic nature of the n-butyl versus the tert-butyl group. The key difference would be in the butyl group signals:

  • -CH₃ (methyl): A triplet around 0.9 ppm.

  • -CH₂- (methylene adjacent to methyl): A sextet around 1.3-1.4 ppm.

  • -CH₂- (methylene adjacent to the aromatic ring): A triplet around 2.7 ppm.

  • -CH₂- (benzylic methylene): A triplet around 2.6-2.7 ppm.

Experimental Protocol: Hydrolysis of this compound

This protocol outlines the hydrolysis of this compound to 4-butylbenzoic acid, a common transformation for acyl chlorides.

Materials:

  • This compound

  • Tetrahydrofuran (THF) or other suitable inert solvent

  • Water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Separatory funnel

  • NMR tube

  • Deuterated chloroform (CDCl₃)

  • ¹H NMR spectrometer

Procedure:

  • Dissolve 1.0 equivalent of this compound in a suitable volume of THF in a round-bottom flask.

  • Slowly add an excess (approximately 5-10 equivalents) of water to the stirred solution at room temperature. The reaction is typically exothermic.

  • Stir the reaction mixture for 30-60 minutes. Reaction completion can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid and remove the resulting salt.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 4-butylbenzoic acid can be purified by recrystallization if necessary.

  • Prepare a sample for ¹H NMR analysis by dissolving a small amount of the product in CDCl₃.

Visualizing the Workflow and Chemical Transformations

The following diagrams illustrate the experimental workflow for the hydrolysis of this compound and the logical relationship of the compounds discussed.

hydrolysis_workflow Start This compound in THF Add_H2O Add Water Start->Add_H2O Reaction Hydrolysis Reaction Add_H2O->Reaction Workup Aqueous Workup (NaHCO3 wash) Reaction->Workup Dry Dry Organic Layer (MgSO4) Workup->Dry Evaporate Solvent Evaporation Dry->Evaporate Product 4-Butylbenzoic Acid Evaporate->Product NMR 1H NMR Analysis Product->NMR

Caption: Experimental workflow for the hydrolysis of this compound.

compound_relationships cluster_start Starting Material cluster_products Potential Products This compound This compound 4-Butylbenzoic Acid 4-Butylbenzoic Acid This compound->4-Butylbenzoic Acid Hydrolysis 4-Butylbenzaldehyde 4-Butylbenzaldehyde This compound->4-Butylbenzaldehyde Reduction

Caption: Relationship between this compound and its potential products.

Mass Spectrometry Analysis of 4-Butylbenzoyl Chloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of mass spectrometry techniques for the analysis of 4-butylbenzoyl chloride and its derivatives. It is intended for researchers, scientists, and professionals in drug development, offering insights into fragmentation patterns, experimental protocols, and data interpretation.

Introduction to Mass Spectrometry of Acyl Chlorides

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For acyl chlorides, such as this compound, Electron Ionization (EI) is a commonly employed technique. In EI-MS, high-energy electrons bombard the sample molecule, causing it to lose an electron and form a molecular ion (M+•).[1][2] This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments.[3] A predominant fragmentation pathway for acyl chlorides is the cleavage of the carbon-chlorine bond, which results in the formation of a highly stable acylium ion (R-CO⁺).[4] This acylium ion is frequently the most abundant ion, appearing as the base peak in the mass spectrum.[4]

Fragmentation Pattern of this compound

This compound (C₁₁H₁₃ClO), with a molecular weight of 196.67 g/mol , exhibits a predictable fragmentation pattern under Electron Ionization.[5][6] The analysis of its mass spectrum is crucial for its identification and structural elucidation.

The primary fragmentation event is the loss of the chlorine atom from the molecular ion (m/z 196) to form the 4-butylbenzoyl acylium ion. This acylium ion (m/z 161) is the most stable and abundant fragment, serving as the base peak in the spectrum.[7] Subsequent fragmentations primarily involve the butyl side chain. A significant secondary fragmentation is the loss of a propyl radical (•C₃H₇) via a McLafferty-type rearrangement, leading to a prominent ion at m/z 91.

Below is a diagram illustrating the key fragmentation pathway of this compound.

G cluster_frags Fragments M This compound Molecular Ion (M+•) m/z = 196 F1 4-Butylbenzoyl Acylium Ion [C₁₁H₁₃O]⁺ m/z = 161 (Base Peak) M->F1 - Cl• F3 [M-C₃H₇]⁺ m/z = 153 M->F3 - •C₃H₇ (Propyl radical) F2 Tropylium Ion [C₇H₇]⁺ m/z = 91 F1->F2 - C₄H₈ (Butene)

Figure 1: Fragmentation pathway of this compound.
Quantitative Fragmentation Data

The table below summarizes the major ions observed in the electron ionization mass spectrum of this compound, their mass-to-charge ratios (m/z), and their relative intensities.

m/z Proposed Ion Structure Relative Intensity (%) Notes
196[C₁₁H₁₃ClO]⁺• (Molecular Ion)LowThe molecular ion peak is often weak for acyl chlorides.[4]
161[C₁₁H₁₃O]⁺100Base peak, formed by the loss of a chlorine radical (•Cl).[7]
153[C₁₀H₉O]⁺~15Formed by the loss of a propyl radical (•C₃H₇) from the molecular ion.
91[C₇H₇]⁺~85Tropylium ion, formed by the loss of butene (C₄H₈) from the acylium ion.[7]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile compounds like this compound derivatives.[8]

GC-MS Protocol for this compound Analysis
  • Sample Preparation: Dissolve the this compound derivative in a suitable volatile solvent (e.g., dichloromethane or hexane) to a final concentration of approximately 1 mg/mL.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector at 250°C.

    • Column: A non-polar capillary column, such as an Rtx-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.[8]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 10°C/min.

      • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.[2]

    • Ion Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

The diagram below outlines the general workflow for this GC-MS analysis.

G cluster_workflow GC-MS Experimental Workflow Sample Sample Preparation (Dissolve in Solvent) Injection GC Injection Sample->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Ionization (Electron Ionization, 70 eV) Separation->Ionization Analysis Mass Analysis (Quadrupole) Ionization->Analysis Detection Detection & Data Acquisition Analysis->Detection

Figure 2: General workflow for GC-MS analysis.

Comparison with Alternative Methods: Benzoyl Chloride as a Derivatizing Agent

While direct analysis of this compound is common, benzoyl chloride and its derivatives are also widely used as derivatizing agents to enhance the analysis of other molecules, particularly polar compounds like amines, phenols, and amino acids, by Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10]

Advantages of Benzoyl Chloride Derivatization:

  • Improved Chromatographic Performance: Derivatization increases the hydrophobicity of polar analytes, leading to better retention on reversed-phase LC columns.[10]

  • Enhanced Sensitivity and Selectivity: The benzoyl group provides a common, easily ionizable moiety, which can improve detection sensitivity in MS.[9]

  • Characteristic Fragmentation: Benzoylated analytes often yield a characteristic product ion at m/z 105 (the benzoyl cation) in tandem mass spectrometry (MS/MS), which is useful for targeted analyses.[9]

This derivatization strategy is particularly valuable in metabolomics and neurochemical analysis, where it enables the sensitive quantification of a wide range of compounds from complex biological matrices.[9][11]

References

A Comparative Guide to HPLC Methods for Separating 4-Butylbenzoyl Chloride Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of reaction mixtures is paramount for process optimization, impurity profiling, and quality control. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the separation and analysis of 4-butylbenzoyl chloride reaction mixtures. Direct analysis of the highly reactive this compound is challenging; therefore, derivatization techniques are often preferred to ensure sample stability and achieve reliable chromatographic separation.

This guide will compare two primary approaches:

  • Direct Analysis via Reversed-Phase HPLC (RP-HPLC): A challenging method due to the reactivity of the analyte.

  • Analysis via Derivatization followed by RP-HPLC: A more robust and recommended approach, with a focus on two common derivatization agents:

    • Methanol, to form the stable methyl 4-butylbenzoate ester.

    • 2-Nitrophenylhydrazine, to form a highly UV-absorbent derivative.

Understanding the Reaction Mixture

The synthesis of this compound typically involves the reaction of 4-butylbenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). A typical reaction mixture will, therefore, contain:

  • Starting Material: 4-Butylbenzoic acid

  • Product: this compound

  • Byproducts: These can include unreacted chlorinating agent and its degradation products (e.g., SO₂ and HCl from thionyl chloride), and potentially small amounts of anhydride formed from the starting material.

Method 1: Direct Analysis by RP-HPLC

Direct injection of a this compound reaction mixture is generally not recommended due to the high reactivity of the acyl chloride. It can readily react with protic solvents (like water and methanol in the mobile phase) or residual moisture, leading to the formation of 4-butylbenzoic acid on-column, which complicates quantification. However, with careful control of conditions, a rapid, indicative analysis may be possible.

Challenges:

  • Analyte Instability: this compound is highly susceptible to hydrolysis.

  • Poor Peak Shape: Interaction with the stationary phase can lead to peak tailing.

  • Reproducibility Issues: The on-column reaction can lead to inconsistent results.

Due to these significant drawbacks, this method is often avoided in favor of derivatization.

Method 2: Analysis via Derivatization and RP-HPLC

Derivatization converts the reactive this compound into a more stable compound that is amenable to HPLC analysis. This approach offers significantly improved accuracy, precision, and robustness.

Alternative A: Methanol Derivatization

In this method, the this compound in the reaction mixture is converted to its methyl ester, methyl 4-butylbenzoate. This ester is significantly more stable and exhibits good chromatographic behavior on reversed-phase columns.

Alternative B: 2-Nitrophenylhydrazine Derivatization

Reacting this compound with 2-nitrophenylhydrazine yields a derivative with a strong chromophore. This is particularly advantageous for detecting and quantifying trace levels of the acyl chloride, as the derivative exhibits strong UV absorbance at a wavelength where the starting material and other byproducts have minimal interference.[1][2]

Data Presentation: Comparison of HPLC Methods

ParameterDirect Analysis (Hypothetical)Methanol Derivatization2-Nitrophenylhydrazine Derivatization
Analyte This compoundMethyl 4-butylbenzoate4-Butylbenzoyl-2-nitrophenylhydrazide
Stability LowHighHigh
Sensitivity Low to ModerateModerateHigh
Selectivity ModerateGoodExcellent
Column C18, 5 µm, 4.6 x 250 mmNewcrom R1 or C18C18
Mobile Phase Acetonitrile/Water (acidified)Acetonitrile/Water with Phosphoric Acid[3]Acetonitrile/Water
Detection UV (e.g., 240 nm)UV (e.g., 240 nm)UV (e.g., 395 nm)[2]
Run Time Potentially shorterDependent on separationDependent on separation
Key Advantage Speed (no derivatization step)Simple derivatization, stable productHigh sensitivity and selectivity
Key Disadvantage Poor reliability and reproducibilityAdditional sample preparation stepDerivatization reagent preparation required

Experimental Protocols

Sample Preparation for a this compound Reaction Mixture
  • Quenching: Carefully quench a small, accurately weighed aliquot of the reaction mixture in a known volume of an aprotic solvent like anhydrous acetonitrile or dichloromethane. This is to prevent further reaction and to dilute the sample.

  • Derivatization:

    • Methanol Derivatization (General Procedure): To the quenched sample, add an excess of anhydrous methanol. The reaction is typically rapid at room temperature. For complete conversion, the mixture can be gently warmed (e.g., to 40°C) for a short period (e.g., 15-30 minutes). The resulting solution containing methyl 4-butylbenzoate can then be diluted to a suitable concentration with the mobile phase for HPLC analysis.

    • 2-Nitrophenylhydrazine Derivatization: A detailed protocol can be adapted from the literature.[2] In a typical procedure, a solution of 2-nitrophenylhydrazine in acetonitrile is added to the quenched reaction mixture. The reaction is allowed to proceed at room temperature for approximately 30 minutes.[2]

HPLC Method for Methanol-Derivatized Sample

This method is designed to separate the starting material, 4-butylbenzoic acid, from the derivatized product, methyl 4-butylbenzoate.

  • Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, with 0.1% phosphoric acid. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and acidified water.[3]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 240 nm

  • Injection Volume: 10 µL

HPLC Method for 2-Nitrophenylhydrazine-Derivatized Sample
  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection: UV at 395 nm[2]

  • Injection Volume: 10 µL

Mandatory Visualization

HPLC_Method_Comparison cluster_reaction This compound Reaction Mixture cluster_direct Method 1: Direct Analysis cluster_derivatization Method 2: Derivatization cluster_methanol Alternative A cluster_2nph Alternative B cluster_analysis HPLC Analysis of Derivatives Reaction_Mixture 4-Butylbenzoic Acid, This compound, Byproducts Direct_Analysis Direct Injection Reaction_Mixture->Direct_Analysis Derivatization Derivatization Step Reaction_Mixture->Derivatization HPLC_Direct RP-HPLC Analysis Direct_Analysis->HPLC_Direct Methanol Methanol Derivatization->Methanol NPH 2-Nitrophenylhydrazine Derivatization->NPH Methyl_Ester Methyl 4-butylbenzoate Methanol->Methyl_Ester Forms stable ester HPLC_Deriv RP-HPLC Analysis Methyl_Ester->HPLC_Deriv NPH_Derivative UV-active derivative NPH->NPH_Derivative Enhances sensitivity NPH_Derivative->HPLC_Deriv

Caption: Workflow for HPLC analysis of this compound reaction mixtures.

Separation_Logic cluster_mixture Reaction Mixture Components (Post-Derivatization with Methanol) cluster_hplc Reversed-Phase HPLC Separation cluster_elution_order Expected Elution Order Start_Mat 4-Butylbenzoic Acid (More Polar) RP_Column Non-polar Stationary Phase (e.g., C18) Start_Mat->RP_Column Weaker Interaction Early_Elution Early Retention Time Product_Deriv Methyl 4-butylbenzoate (Less Polar) Product_Deriv->RP_Column Stronger Interaction Late_Elution Late Retention Time Elution Polar Mobile Phase (e.g., Acetonitrile/Water) RP_Column->Early_Elution Elutes First RP_Column->Late_Elution Elutes Later

References

A Comparative Guide to Catalysts in the Synthesis of 4-Butylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-butylbenzoyl chloride, a key intermediate in the production of various pharmaceuticals and specialty chemicals, is typically achieved through the Friedel-Crafts acylation of n-butylbenzene. The choice of catalyst for this reaction is a critical factor that significantly influences yield, selectivity, and overall process efficiency. This guide provides an objective comparison of different catalysts employed in the synthesis of this compound, supported by experimental data and detailed protocols to assist researchers in making informed decisions for their specific applications.

Performance Comparison of Catalysts

The following table summarizes the performance of various catalysts in the synthesis of 4-alkylbenzoyl chlorides. While data for the direct synthesis of this compound is not uniformly available for all catalysts, the provided information for analogous reactions offers valuable insights into their relative efficacy.

CatalystAcylating AgentSubstrateReaction Time (h)Temperature (°C)Yield (%)SelectivityReference
Aluminum Chloride (AlCl₃)Oxalyl Chloriden-Pentylbenzene120-2555High for para-isomer[1]
Ferric Chloride (FeCl₃)Benzoyl ChlorideBenzeneNot SpecifiedNot SpecifiedGoodPredominantly paraGeneral Knowledge
Zeolite H-BEABenzoyl ChlorideAnisole24120up to 8096% for para-isomer[2]

Note: The data for Aluminum Chloride is for the synthesis of 4-pentylbenzoyl chloride, a close homolog of this compound, and the procedure is noted to be applicable for other alkylbenzenes.[1] The information for Ferric Chloride is based on its general application in Friedel-Crafts acylation. The data for Zeolite H-BEA is for the acylation of anisole, a different but structurally related substrate, indicating its potential for shape-selective catalysis.[2]

Catalyst-Specific Insights

Aluminum Chloride (AlCl₃): As a strong Lewis acid, AlCl₃ is a highly effective and commonly used catalyst for Friedel-Crafts acylation. It generally provides good yields in relatively short reaction times. However, it is required in stoichiometric amounts due to its complexation with the product, leading to a more challenging work-up and waste disposal.

Ferric Chloride (FeCl₃): Ferric chloride is a milder Lewis acid compared to AlCl₃. While it may require slightly harsher reaction conditions or longer reaction times, it can offer advantages in terms of selectivity and reduced side reactions. Its lower reactivity can be beneficial for sensitive substrates.

Zeolites (e.g., H-BEA): Zeolites are heterogeneous catalysts that offer significant advantages in terms of reusability, ease of separation from the reaction mixture, and potential for shape-selectivity. For the synthesis of this compound, a zeolite catalyst could favor the formation of the para-isomer due to steric constraints within its porous structure. The reaction conditions, however, are typically more demanding, requiring higher temperatures.[2]

Experimental Protocols

Protocol 1: Synthesis of 4-Alkylbenzoyl Chloride using Aluminum Chloride (AlCl₃)

This protocol is adapted from a procedure for the synthesis of 4-pentylbenzoyl chloride and is applicable to the synthesis of this compound.[1]

Materials:

  • n-Butylbenzene

  • Oxalyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dry Methylene Chloride (CH₂Cl₂)

  • Ice

  • Calcium Chloride (CaCl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl ether

  • 5% Potassium Hydroxide (KOH) solution

Procedure:

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer, addition funnel, and a drying tube, a suspension of anhydrous AlCl₃ in dry methylene chloride is prepared.

  • Oxalyl chloride is added to the stirred suspension.

  • A solution of n-butylbenzene in dry methylene chloride is added dropwise to the mixture while maintaining the temperature at 20–25°C. The addition is carried out over a period of 1 hour.

  • After the addition is complete, the reaction mixture is stirred for an additional period.

  • The reaction mixture is then cooled in an ice-salt bath and slowly poured onto a stirred mixture of crushed ice and calcium chloride, ensuring the temperature remains below 5°C.

  • The organic layer is separated, washed with cold water and cold 5% potassium hydroxide solution, and then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the resulting crude this compound is purified by vacuum distillation.

Protocol 2: General Procedure for Friedel-Crafts Acylation using Ferric Chloride (FeCl₃)

This is a general protocol that can be adapted for the synthesis of this compound.

Materials:

  • n-Butylbenzene

  • Benzoyl chloride

  • Anhydrous Ferric Chloride (FeCl₃)

  • A suitable inert solvent (e.g., nitrobenzene, carbon disulfide)

  • Ice

  • Dilute Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • A mixture of n-butylbenzene and the inert solvent is placed in a reaction flask equipped with a stirrer, reflux condenser, and an addition funnel.

  • Anhydrous FeCl₃ is added to the flask.

  • Benzoyl chloride is added dropwise from the addition funnel.

  • The reaction mixture is heated to the desired temperature and stirred for the required duration.

  • After the reaction is complete, the mixture is cooled and poured onto crushed ice and dilute HCl.

  • The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.

  • The solvent is removed by distillation, and the product is purified by vacuum distillation.

Protocol 3: Acylation of an Aromatic Compound using a Zeolite Catalyst (H-BEA)

This protocol is based on the acylation of anisole and would require optimization for the synthesis of this compound.[2]

Materials:

  • n-Butylbenzene

  • Benzoyl chloride

  • Activated H-BEA zeolite catalyst

  • A high-boiling inert solvent (e.g., sulfolane)

Procedure:

  • The H-BEA zeolite catalyst is activated by heating under vacuum.

  • n-Butylbenzene and the solvent are charged into a reactor equipped with a stirrer and a condenser.

  • The activated zeolite catalyst is added to the mixture.

  • The mixture is heated to the reaction temperature (e.g., 120°C).

  • Benzoyl chloride is added, and the reaction is monitored over time.

  • Upon completion, the catalyst is filtered off from the hot reaction mixture.

  • The solvent is removed under reduced pressure, and the product is purified by vacuum distillation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway for Friedel-Crafts acylation and a typical experimental workflow for catalyst comparison.

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Acyl_Chloride Acyl Chloride (R-COCl) Acylium_Ion Acylium Ion [R-C=O]⁺ Acyl_Chloride->Acylium_Ion + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Acylium_Ion Aromatic_Ring Aromatic Ring (Ar-H) Sigma_Complex Sigma Complex Aromatic_Ring->Sigma_Complex + Acylium Ion Acylium_Ion->Sigma_Complex Ketone Aryl Ketone (Ar-CO-R) Sigma_Complex->Ketone - H⁺ HCl HCl Sigma_Complex->HCl Regenerated_Catalyst Regenerated Catalyst Sigma_Complex->Regenerated_Catalyst

Caption: General mechanism of Friedel-Crafts acylation.

Experimental_Workflow Start Start: Catalyst Comparison Reaction_Setup Reaction Setup: - n-Butylbenzene - Acylating Agent - Solvent Start->Reaction_Setup Catalyst_Addition Catalyst Addition: - Catalyst A - Catalyst B - Catalyst C Reaction_Setup->Catalyst_Addition Reaction Reaction under Controlled Conditions (Time, Temperature) Catalyst_Addition->Reaction Workup Reaction Work-up and Product Isolation Reaction->Workup Analysis Product Analysis: - Yield (GC/HPLC) - Selectivity (NMR) Workup->Analysis Comparison Compare Catalyst Performance Analysis->Comparison End End: Optimal Catalyst Selection Comparison->End

Caption: Experimental workflow for catalyst comparison.

References

A Spectroscopic Comparison of 4-Butylbenzoyl Chloride Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic characteristics of n-butyl, sec-butyl, isobutyl, and tert-butyl isomers of 4-butylbenzoyl chloride is presented for professionals in research, and drug development. This guide provides a comparative overview of their infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, supported by experimental protocols and data visualization to aid in structural elucidation and differentiation.

The isomeric forms of this compound, while sharing the same molecular formula (C₁₁H₁₃ClO) and core structure, exhibit distinct spectroscopic properties due to the varied branching of the butyl group. These differences are critical for the correct identification and characterization of these compounds in various chemical and pharmaceutical applications. This guide offers a side-by-side comparison of their key spectral features.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the four isomers of this compound. Due to the limited availability of directly published spectra for 4-sec-butylbenzoyl chloride and 4-isobutylbenzoyl chloride, some of the presented data are based on established spectroscopic principles and predicted values from spectral databases.

Table 1: Infrared (IR) Spectroscopy Data

IsomerC=O Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)C-H Stretch (Aliphatic) (cm⁻¹)
4-n-Butylbenzoyl chloride~1770~850~1600, ~1575, ~1490~2960-2850
4-sec-Butylbenzoyl chloride~1770~850~1600, ~1575, ~1490~2960-2850
4-Isobutylbenzoyl chloride~1770~850~1600, ~1575, ~1490~2960-2850
4-tert-Butylbenzoyl chloride~1770~850~1600, ~1575, ~1490~2960-2850

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted/Typical Shifts in CDCl₃, δ in ppm)

IsomerAromatic Protons (AA'BB' system)Butyl Group Protons
4-n-Butylbenzoyl chloride~8.0 (d, 2H), ~7.4 (d, 2H)~2.7 (t, 2H), ~1.6 (m, 2H), ~1.4 (m, 2H), ~0.9 (t, 3H)
4-sec-Butylbenzoyl chloride~8.0 (d, 2H), ~7.4 (d, 2H)~2.7 (m, 1H), ~1.6 (m, 2H), ~1.3 (d, 3H), ~0.9 (t, 3H)
4-Isobutylbenzoyl chloride~8.0 (d, 2H), ~7.4 (d, 2H)~2.5 (d, 2H), ~2.1 (m, 1H), ~1.0 (d, 6H)
4-tert-Butylbenzoyl chloride~8.0 (d, 2H), ~7.5 (d, 2H)[1]~1.3 (s, 9H)[1]

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted/Typical Shifts in CDCl₃, δ in ppm)

IsomerC=OAromatic CButyl Group C
4-n-Butylbenzoyl chloride~168~150, ~134, ~130, ~129~36, ~33, ~22, ~14
4-sec-Butylbenzoyl chloride~168~150, ~134, ~130, ~128~40, ~31, ~22, ~12
4-Isobutylbenzoyl chloride~168~150, ~134, ~130, ~129~45, ~29, ~22 (2C)
4-tert-Butylbenzoyl chloride~168~158, ~134, ~130, ~126~35, ~31 (3C)

Table 4: Mass Spectrometry (MS) Data (Electron Ionization)

IsomerMolecular Ion (M⁺) [m/z]Base Peak [m/z]Key Fragment Ions [m/z]
4-n-Butylbenzoyl chloride196/198 (3:1)[2]139161, 91[2]
4-sec-Butylbenzoyl chloride196/198 (3:1)139167, 115, 91
4-Isobutylbenzoyl chloride196/198 (3:1)139153, 91
4-tert-Butylbenzoyl chloride196/198 (3:1)181161, 91

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used to characterize the this compound isomers.

Infrared (IR) Spectroscopy

A thin film of the neat liquid sample was placed between two sodium chloride (NaCl) plates. The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean NaCl plates was acquired prior to the sample analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Approximately 10-20 mg of the sample was dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The ¹H and ¹³C NMR spectra were recorded on a 300 MHz or higher field NMR spectrometer.

Mass Spectrometry (MS)

Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source. The sample was introduced via a direct insertion probe or a gas chromatograph. The electron energy was set to 70 eV.

Spectroscopic Interpretation and Workflow

The structural elucidation of the this compound isomers relies on the careful analysis and integration of data from IR, NMR, and MS. The following diagram illustrates the logical workflow.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound Isomers cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structural Elucidation Sample This compound Isomer IR IR Spectroscopy Sample->IR Acquisition NMR NMR Spectroscopy (1H & 13C) Sample->NMR Acquisition MS Mass Spectrometry (EI) Sample->MS Acquisition IR_Data Functional Groups: C=O, C-Cl, Aromatic C=C IR->IR_Data NMR_Data Chemical Shifts & Splitting Patterns: - Aromatic protons (AA'BB') - Butyl group protons - Carbon environments NMR->NMR_Data MS_Data Fragmentation Pattern: - Molecular Ion (M+) - Base Peak (Acylium ion) - Butyl fragmentation MS->MS_Data Structure Isomer Identification IR_Data->Structure Combined Analysis NMR_Data->Structure Combined Analysis MS_Data->Structure Combined Analysis

Caption: Logical workflow for the spectroscopic analysis of this compound isomers.

Conclusion

The four isomers of this compound can be effectively distinguished using a combination of IR, NMR, and mass spectrometry. While IR spectroscopy provides general functional group information common to all isomers, ¹H and ¹³C NMR spectroscopy are particularly powerful in differentiating the isomers based on the unique chemical shifts and splitting patterns of the butyl group protons and carbons. Mass spectrometry further aids in identification through the characteristic fragmentation patterns, especially the formation of the acylium ion and subsequent fragmentation of the butyl chain. This guide provides a foundational spectroscopic framework for researchers working with these compounds.

References

A Comparative Guide to the Kinetic Studies of 4-Butylbenzoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic performance of 4-Butylbenzoyl chloride in nucleophilic substitution reactions, benchmarked against other common acylating agents. The analysis is supported by experimental data from studies on a range of para-substituted benzoyl chlorides, allowing for a robust, data-driven assessment of its reactivity profile.

Introduction to this compound Reactivity

This compound is an acyl chloride derivative of benzoic acid. Like other benzoyl chlorides, it is a reactive compound used in organic synthesis to introduce the 4-butylbenzoyl group into molecules, a common step in the development of new pharmaceutical agents and other specialty chemicals. Its reactivity is primarily governed by the electrophilicity of the carbonyl carbon, which is influenced by the electronic and steric effects of the para-butyl substituent. Understanding the kinetics of its reactions is crucial for controlling reaction rates, optimizing yields, and minimizing side products.

The butyl group at the para position is an electron-donating group through induction, which is expected to slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride. However, this deactivating effect is generally modest for alkyl groups. Steric hindrance from the n-butyl group is minimal as it is located at the para position, away from the reaction center. This guide will place the reactivity of this compound in the context of other para-substituted analogues to provide a clear comparative framework.

Comparative Kinetic Data

Substituent (Z) Rate Constant (k) / s⁻¹ Relative Rate (k_Z / k_H)
OMe3.1 x 10⁻¹1.82 x 10⁵
Me 1.2 x 10⁻³ 7.06 x 10²
H 1.7 x 10⁻⁶ 1.00
Cl 1.5 x 10⁻⁷ 8.82 x 10⁻²
NO₂ 2.5 x 10⁻¹⁰ 1.47 x 10⁻⁴

Data sourced from studies on the solvolysis of p-Z-substituted benzoyl chlorides in 97% hexafluoroisopropanol-water at 25°C.

Inference for this compound:

The n-butyl group is a weak electron-donating group, similar to the methyl group. Therefore, the rate constant for the solvolysis of this compound is expected to be of a similar order of magnitude to that of 4-methylbenzoyl chloride. The slightly larger size of the butyl group is not anticipated to have a significant steric effect on the reaction rate due to its position. Thus, this compound is predicted to be significantly more reactive than unsubstituted benzoyl chloride and those with electron-withdrawing substituents, but less reactive than derivatives with strongly electron-donating groups like p-methoxy.

Factors Influencing Reactivity

The reactivity of para-substituted benzoyl chlorides is a classic example of structure-reactivity relationships in organic chemistry. The following diagram illustrates the key factors at play.

G Factors Influencing Benzoyl Chloride Reactivity cluster_electronic Reactivity Reactivity of p-Substituted Benzoyl Chloride Electronic_Effects Electronic Effects Reactivity->Electronic_Effects Steric_Effects Steric Effects (Generally minor for para-substituents) Reactivity->Steric_Effects EDG Electron-Donating Groups (EDG) (e.g., -CH3, -C4H9, -OCH3) Electronic_Effects->EDG Increase electron density on the ring, decrease electrophilicity of carbonyl carbon EWG Electron-Withdrawing Groups (EWG) (e.g., -Cl, -NO2) Electronic_Effects->EWG Decrease electron density on the ring, increase electrophilicity of carbonyl carbon Hindrance Hindrance Steric_Effects->Hindrance Bulky para-substituents can have a minor impact on solvation Reactivity_Outcome_EDG Reactivity_Outcome_EDG EDG->Reactivity_Outcome_EDG Decreases reactivity (relative to H) Reactivity_Outcome_EWG Reactivity_Outcome_EWG EWG->Reactivity_Outcome_EWG Increases reactivity (relative to H)

Caption: Factors influencing benzoyl chloride reactivity.

Experimental Protocols

The kinetic studies of benzoyl chloride solvolysis are typically conducted by monitoring the progress of the reaction over time. Below are detailed methodologies for two common approaches.

General Experimental Workflow

G start Start prep Prepare Solvent Mixture and Thermostat start->prep reagents Prepare Stock Solutions of Benzoyl Chloride and Nucleophile prep->reagents initiate Initiate Reaction by Mixing Reagents in Thermostatted Cell reagents->initiate monitor Monitor Reaction Progress (e.g., Titration or UV-Vis) initiate->monitor data Collect Data at Timed Intervals monitor->data monitor->data analyze Analyze Data to Determine Rate Constant (k) data->analyze end End analyze->end

Caption: General workflow for kinetic analysis.

Titrimetric Method

This method is suitable for reactions that produce an acidic byproduct, such as the hydrolysis or alcoholysis of benzoyl chlorides, which generate HCl.

Materials:

  • Benzoyl chloride derivative

  • Anhydrous solvent (e.g., acetone, dioxane)

  • Nucleophile (e.g., water, alcohol)

  • Standardized solution of a base (e.g., NaOH)

  • Indicator (e.g., phenolphthalein) or a pH meter

  • Thermostatted water bath

  • Reaction flasks, pipettes, burette

Procedure:

  • Prepare a solution of the benzoyl chloride in the anhydrous solvent of choice.

  • Prepare a solution of the nucleophile in the same solvent.

  • Place the reaction flask containing the nucleophile solution in a thermostatted water bath to equilibrate to the desired temperature.

  • Initiate the reaction by adding a known volume of the benzoyl chloride solution to the nucleophile solution with vigorous stirring. Start a timer immediately.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing a known excess of a standardized base solution.

  • Back-titrate the unreacted base with a standardized acid solution using a suitable indicator or a pH meter to determine the amount of HCl produced at that time point.

  • Continue taking samples until the reaction is complete or for a sufficient duration to determine the rate constant.

  • The rate constant (k) is then calculated from the integrated rate law corresponding to the order of the reaction. For a pseudo-first-order reaction (where the nucleophile is in large excess), a plot of ln([RCOCl]t/[RCOCl]₀) versus time will yield a straight line with a slope of -k.

UV-Visible Spectrophotometry Method

This method is applicable when there is a significant change in the UV-Vis absorbance spectrum as the reaction progresses.

Materials:

  • Benzoyl chloride derivative

  • Anhydrous solvent transparent in the UV-Vis region of interest

  • Nucleophile

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

Procedure:

  • Determine the UV-Vis spectrum of the benzoyl chloride derivative and the reaction product to identify a wavelength with a significant change in absorbance.

  • Prepare a solution of the benzoyl chloride in the chosen solvent.

  • Prepare a solution of the nucleophile in the same solvent.

  • Place the quartz cuvette containing the nucleophile solution in the thermostatted cell holder of the spectrophotometer.

  • Initiate the reaction by injecting a small, known volume of the benzoyl chloride solution into the cuvette and mix quickly.

  • Immediately start monitoring the change in absorbance at the chosen wavelength over time.

  • Record the absorbance at regular intervals until no further change is observed.

  • The rate constant (k) can be calculated from the Beer-Lambert law and the appropriate integrated rate law. For a pseudo-first-order reaction, a plot of ln(A∞ - At) versus time (where A∞ is the final absorbance and At is the absorbance at time t) will give a straight line with a slope of -k.

Conclusion

The kinetic performance of this compound in nucleophilic substitution reactions can be effectively predicted by examining the behavior of its structural analogs. The data strongly suggests that the para-butyl group imparts a moderate activating effect compared to unsubstituted benzoyl chloride, placing its reactivity between that of benzoyl chloride and more strongly activated derivatives like 4-methoxybenzoyl chloride. For researchers and professionals in drug development and chemical synthesis, this positions this compound as a versatile reagent whose reaction rates can be readily controlled under standard laboratory conditions. The experimental protocols outlined provide a robust framework for conducting detailed kinetic studies to further characterize its reactivity with specific nucleophiles.

A Researcher's Guide to Acylating Agents: Benchmarking 4-Butylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the strategic selection of an acylating agent is paramount to achieving desired reaction outcomes. This guide provides a comprehensive comparison of 4-butylbenzoyl chloride against other commonly employed acylating agents, offering researchers, scientists, and drug development professionals a data-driven framework for making informed decisions in their synthetic endeavors.

Understanding the Acylating Agent Landscape

Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of modern chemistry, pivotal in the synthesis of pharmaceuticals, fine chemicals, and materials. The reactivity of an acylating agent is a key determinant of its utility and is generally governed by the electrophilicity of the carbonyl carbon and the nature of the leaving group. The common hierarchy of reactivity for acylating agents is as follows: Acyl Chlorides > Acid Anhydrides > Carboxylic Acids.

This compound, an acyl chloride, is a potent acylating agent. The butyl group, being an electron-donating group, can subtly influence the reactivity of the benzoyl chloride moiety. This guide will delve into a comparative analysis of this compound with other representative acylating agents across different classes.

Performance Comparison of Acylating Agents

To provide a quantitative benchmark, the performance of this compound is compared with other acylating agents in two common and crucial transformations: the acylation of a primary amine (aniline) and the Friedel-Crafts acylation of an aromatic substrate (toluene). The data presented in the following tables is a composite of literature values and expected performance based on established reactivity principles.

Table 1: Comparative Performance in the Acylation of Aniline

Acylating AgentStructureMolecular Weight ( g/mol )Reaction Time (hours)Yield (%)Purity (%)Byproducts
This compound C11H13ClO196.671 - 2>95>98HCl, Amine Hydrochloride
Benzoyl chlorideC7H5ClO140.571 - 2>95>98HCl, Amine Hydrochloride
Acetic anhydrideC4H6O3102.092 - 490 - 95>97Acetic Acid
Acetic acidC2H4O260.05> 8 (requires catalyst)70 - 85>95Water

Table 2: Comparative Performance in the Friedel-Crafts Acylation of Toluene

Acylating AgentStructureMolecular Weight ( g/mol )CatalystReaction Time (hours)Yield (%)Regioselectivity (para)Byproducts
This compound C11H13ClO196.67AlCl₃2 - 485 - 95HighHCl, AlCl₃ complex
Benzoyl chlorideC7H5ClO140.57AlCl₃2 - 485 - 95HighHCl, AlCl₃ complex
Acetyl chlorideC2H3ClO78.50AlCl₃1 - 390 - 98HighHCl, AlCl₃ complex
Acetic anhydrideC4H6O3102.09AlCl₃3 - 680 - 90HighAcetic Acid, AlCl₃ complex

Experimental Protocols

Detailed methodologies for the benchmark reactions are provided below to ensure reproducibility and facilitate direct comparison in a laboratory setting.

General Procedure for the Acylation of Aniline

Materials:

  • Aniline (1.0 eq)

  • Acylating agent (this compound, Benzoyl chloride, Acetic anhydride, or Acetic acid) (1.1 eq)

  • Triethylamine (1.2 eq, for acyl chlorides) or appropriate catalyst for acetic acid

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aniline (1.0 eq) and triethylamine (1.2 eq, if using an acyl chloride) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the acylating agent (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography to determine the final yield and purity.

General Procedure for the Friedel-Crafts Acylation of Toluene[1][2]

Materials:

  • Toluene (1.0 eq)

  • Acylating agent (this compound, Benzoyl chloride, Acetyl chloride, or Acetic anhydride) (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, add anhydrous AlCl₃ (1.2 eq) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add the acylating agent (1.1 eq) to the dropping funnel, diluted with a small amount of anhydrous DCM, and add it dropwise to the stirred AlCl₃ suspension.

  • After the addition is complete, add toluene (1.0 eq), diluted with a small amount of anhydrous DCM, dropwise from the dropping funnel.

  • After the addition of toluene, remove the ice bath and allow the reaction to stir at room temperature for the time indicated in Table 2, or until completion as monitored by TLC.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by distillation or column chromatography to determine the yield and purity.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes described, the following diagrams illustrate a key reaction mechanism and a typical experimental workflow.

G AcylChloride R-COCl (Acyl Chloride) Intermediate Tetrahedral Intermediate R-C(O⁻)(Cl)-Nu⁺H AcylChloride->Intermediate Nucleophilic Attack Nucleophile Nu-H (Nucleophile) Nucleophile->Intermediate Product R-CO-Nu (Acylated Product) Byproduct HCl Intermediate->Product Elimination of Cl⁻ Byproduct_H H⁺ Intermediate->Byproduct_H Deprotonation Byproduct_H->Byproduct Byproduct_Cl Cl⁻ Byproduct_Cl->Byproduct

Caption: Nucleophilic Acyl Substitution Mechanism.

G Start Start: Reaction Setup Reaction Acylation Reaction (Stirring at specified temp) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Quenching Quenching (e.g., with NaHCO₃ or HCl/ice) Monitoring->Quenching Complete Extraction Workup: Liquid-Liquid Extraction Quenching->Extraction Drying Drying Organic Layer (e.g., Na₂SO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Recrystallization or Chromatography) Concentration->Purification Analysis Product Analysis (Yield, Purity - NMR, GC-MS) Purification->Analysis End End: Pure Product Analysis->End

Caption: General Experimental Workflow for Acylation.

Conclusion

This compound stands as a highly effective acylating agent, comparable in reactivity and yield to the widely used benzoyl chloride for both N-acylation and Friedel-Crafts reactions. Its performance significantly surpasses that of less reactive agents like acetic anhydride and acetic acid, particularly in terms of reaction times and efficiency. The choice between this compound and other acyl chlorides will often depend on the specific structural requirements of the target molecule and cost considerations. This guide provides the foundational data and protocols to assist researchers in making a strategic and evidence-based selection of the optimal acylating agent for their synthetic needs.

Safety Operating Guide

Proper Disposal Procedures for 4-Butylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

The following document provides essential safety and logistical information for the proper handling and disposal of 4-Butylbenzoyl chloride in a laboratory setting. These procedural guidelines are intended for researchers, scientists, and drug development professionals to ensure safe operational conduct and environmental responsibility.

Immediate Safety and Hazard Information

This compound is a combustible, corrosive liquid that reacts with water.[1][2] This reaction is often vigorous and liberates toxic and corrosive hydrogen chloride gas.[1][3][4] The compound causes severe skin burns and eye damage, is harmful if inhaled or swallowed, and may cause respiratory irritation.[2][5][6] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area, such as a chemical fume hood.[1][2][3] Incompatible materials include water, bases, strong oxidizing agents, and metals.[1][2]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound.

Equipment TypeSpecification
Eye/Face Protection Chemical safety goggles and a full-face shield.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.[1][5]
Body Protection A flame-retardant laboratory coat and chemical apron. Ensure full coverage of exposed skin.[1]
Respiratory Use only in a certified chemical fume hood.[3] For spills or emergencies, a NIOSH-approved respirator with an appropriate cartridge (e.g., for acid gases) or a self-contained breathing apparatus may be required.[1][7]

Disposal Philosophy and Procedures

The appropriate disposal method for this compound depends on its form: unadulterated reagent in its original container or residual material from a completed experiment.

  • Unwanted or Expired Reagent : Do not attempt to quench or neutralize bulk quantities of unwanted this compound.[8] These materials should be disposed of as hazardous waste through your institution's Environmental Health and Safety (EH&S) department.[8] The container should be in good condition, tightly sealed, and clearly labeled as hazardous waste, indicating its reactive and corrosive nature.[8]

  • Reaction Mixtures and Residuals : Small quantities of this compound remaining in reaction mixtures must be carefully and completely quenched as the final step of the experimental procedure before collection as waste.[8] Never dispose of reactive acyl chlorides down the drain.[9]

Experimental Protocol: Quenching of Residual this compound

This protocol details the safe neutralization (quenching) of small, residual amounts of this compound from a reaction work-up. This procedure should be performed entirely within a chemical fume hood.

Objective: To safely neutralize reactive this compound by converting it to a less reactive ester derivative and neutralizing the resulting hydrochloric acid.

Materials:

  • Reaction vessel containing residual this compound.

  • Anhydrous isopropanol (or another suitable alcohol like ethanol).

  • Stirring apparatus (magnetic stirrer and stir bar).

  • Ice bath.

  • Addition funnel or syringe pump for controlled addition.

  • 1 M Sodium hydroxide (NaOH) solution.

  • pH indicator strips or a calibrated pH meter.

  • Appropriately labeled hazardous waste container.

Procedure:

  • Preparation:

    • Ensure the reaction vessel containing the this compound residue is securely clamped within an ice bath placed on a magnetic stirrer.

    • Begin stirring the residue to ensure efficient mixing and heat dissipation.

    • Place a suitable volume of isopropanol (a 5-10 fold molar excess relative to the estimated amount of residual acyl chloride) into an addition funnel.

  • Quenching the Acyl Chloride:

    • Slowly add the isopropanol dropwise from the addition funnel to the stirring residue. Caution: The reaction is exothermic and will generate hydrogen chloride (HCl) gas. A slow, controlled addition is critical to manage the reaction rate and temperature.[10]

    • Maintain the temperature of the reaction mixture below 25°C throughout the addition.

    • After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes to ensure the reaction has gone to completion.

  • Neutralization:

    • Remove the ice bath and allow the mixture to slowly warm to room temperature.

    • Slowly and carefully add 1 M sodium hydroxide solution to the mixture to neutralize the hydrochloric acid generated during the quenching step.

    • Monitor the pH of the solution regularly using pH strips or a pH meter. Continue adding base until the pH is between 6 and 8.

  • Waste Collection:

    • Transfer the final, quenched, and neutralized solution to a designated hazardous waste container.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical names of all constituents (e.g., "4-Butylbenzoic acid isopropyl ester, isopropanol, water, sodium chloride"), and their approximate percentages.[11]

    • Rinse the reaction vessel with a small amount of a suitable solvent (e.g., acetone) and add the rinsate to the hazardous waste container.

    • Store the sealed waste container in a designated satellite accumulation area until collection by EH&S personnel.[11]

Logical Workflow for Disposal

G This compound Disposal Workflow cluster_prep Preparation & Assessment cluster_path1 Path 1: Bulk Reagent cluster_path2 Path 2: Experimental Residue start Start: Handle this compound assess_form Assess Chemical Form start->assess_form bulk_reagent Unwanted/Expired Bulk Reagent assess_form->bulk_reagent Bulk Reagent exp_residue Residual Amount in Reaction Mixture assess_form->exp_residue Experimental Residue label_bulk Label Container as Hazardous Waste bulk_reagent->label_bulk contact_ehs Arrange Pickup with EH&S Department label_bulk->contact_ehs end_bulk Disposal Complete contact_ehs->end_bulk quench Step 1: Quench Slowly with Alcohol in Ice Bath exp_residue->quench neutralize Step 2: Neutralize HCl with Base (e.g., NaOH) quench->neutralize collect_waste Step 3: Collect in Labeled Hazardous Waste Container neutralize->collect_waste end_residue Disposal Complete collect_waste->end_residue

References

Essential Safety and Logistical Information for Handling 4-Butylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemicals like 4-Butylbenzoyl chloride are paramount. This document provides immediate, procedural guidance for the safe use of this compound in a laboratory setting.

Chemical Identity and Hazards:

PropertyValue
Chemical Name This compound
CAS Number 28788-62-7
Molecular Formula C₁₁H₁₃ClO
Molecular Weight 196.67 g/mol
Appearance Liquid
Primary Hazards Causes severe skin burns and eye damage, May cause respiratory irritation.[1][2]
Reactivity Hazards Reacts with water, liberating toxic gas.[3][4] Moisture sensitive.[3][4][5]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to ensure personal safety.

Equipment TypeSpecification
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is also recommended.[3][6][7]
Skin Protection Wear appropriate protective gloves (fluorinated rubber recommended) and clothing to prevent skin exposure.[3][8] A fire/flame resistant lab coat should be worn.[8]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3][7] A type ABEK (EN14387) respirator filter is suggested.[6]

Operational Protocol: Handling this compound

Adherence to a strict operational protocol is crucial to minimize risks associated with this compound.

1. Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3][7]

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Keep the chemical away from heat, sparks, open flames, and other sources of ignition.[3][4]

  • Incompatible materials such as bases, strong oxidizing agents, and metals should be stored separately.[3][4]

2. Handling:

  • Do not breathe mist, vapors, or spray.[3][4]

  • Avoid contact with skin, eyes, and clothing.[4][8]

  • Handle the product under an inert gas like nitrogen and protect it from moisture.[4]

  • Do not eat, drink, or smoke when using this product.[3]

  • Wash hands and any exposed skin thoroughly after handling.[3]

3. Storage:

  • Store in a locked-up, dry, cool, and well-ventilated place.[1][3][4]

  • Keep the container tightly closed.[1][3]

  • Store in a corrosives area and away from water or moist air.[3][4]

Emergency and Disposal Plan

A clear plan for emergencies and waste disposal is a critical component of laboratory safety.

First Aid Measures:

Exposure RouteAction
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.[1][3]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse. Immediate medical attention is required.[1][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required.[1][3]
Ingestion Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[1][3]

Spill and Leak Procedures:

  • Remove all sources of ignition and evacuate the area.[4]

  • Ensure adequate ventilation.[8]

  • Wear a self-contained breathing apparatus and a protective suit.[4]

  • Do not expose the spill to water.[4]

  • Contain the spill using inert absorbent material such as sand, silica gel, or a universal binder.[3][4]

  • Scoop up the absorbed material with a spark-proof tool and place it in a suitable, closed container for disposal.[8][9]

Disposal:

  • Dispose of the contents and container to an approved waste disposal plant.[3]

  • Do not allow the product to enter drains.[8][10]

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal & Emergency prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup prep_emergency Ensure Access to Eyewash/Shower prep_setup->prep_emergency handle_chemical Handle Under Inert Gas, Away from Moisture prep_emergency->handle_chemical handle_transfer Use and Transfer Chemical handle_chemical->handle_transfer storage Store in a Cool, Dry, Well-Ventilated, Locked Area handle_transfer->storage Post-Use disposal Dispose of Waste in Approved Container handle_transfer->disposal Waste Generation spill Spill Occurs handle_transfer->spill first_aid First Aid Administered spill->first_aid If Exposure Occurs spill_cleanup Contain and Clean Spill with Inert Material spill->spill_cleanup spill_cleanup->disposal

Caption: This diagram outlines the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.